3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPYYAVCSERGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726248 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004550-20-2 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004550-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] The strategic functionalization of this scaffold provides a robust platform for the development of novel therapeutic agents. This guide presents a detailed, field-proven protocol for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a highly versatile bifunctional intermediate. The bromine atom at the C-3 position serves as a handle for a variety of cross-coupling reactions, while the carbaldehyde at the C-6 position allows for a wide range of subsequent derivatizations.[3] We will dissect a reliable three-step synthetic sequence, beginning from commercially available 2-amino-5-bromopyridine, and provide in-depth explanations for key experimental choices, ensuring both technical accuracy and practical reproducibility for researchers in drug discovery and process development.
Introduction: The Strategic Value of the Target Compound
The imidazo[1,2-a]pyridine core is renowned for its broad spectrum of pharmacological activities, including anxiolytic, hypnotic, and anti-inflammatory properties.[2] Molecules like Zolpidem and Alpidem underscore the therapeutic relevance of this scaffold. The value of a synthetic intermediate is defined by its ability to unlock access to diverse chemical space efficiently. This compound is engineered for this purpose.
-
The C-3 Bromo Group: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic attack.[1][2] However, the bromine atom installed at this position is not merely a blocking group; it is a premier functional handle for modern synthetic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkynyl, and amino moieties, respectively.
-
The C-6 Carbaldehyde Group: The aldehyde functionality is one of the most versatile in organic chemistry. It can be readily transformed into a variety of other functional groups through reactions such as reductive amination, Wittig olefination, oxidation to a carboxylic acid, or reduction to an alcohol, providing countless avenues for molecular elaboration.
This dual functionality makes the target compound an invaluable building block for generating extensive libraries of novel compounds for high-throughput screening and lead optimization campaigns.
Synthetic Strategy and Retrosynthetic Analysis
A robust synthesis requires a strategic approach that maximizes yield and purity while minimizing operational complexity. We have selected a three-step linear sequence that leverages chemoselectivity and employs well-established, high-yielding transformations.
The retrosynthetic analysis reveals the following pathway:
Caption: Retrosynthetic pathway for the target compound.
This strategy is predicated on three key transformations:
-
Annulation: Formation of the imidazo[1,2-a]pyridine core from 2-amino-5-bromopyridine. This establishes the C-6 bromo-substituent from the outset.
-
Electrophilic Bromination: Installation of the second bromine atom at the electron-rich C-3 position of the fused imidazole ring.
-
Selective Formylation: A chemoselective lithium-halogen exchange at the more reactive C-6 position (on the pyridine ring), followed by trapping with a formylating agent. This step is the cornerstone of the synthesis, as it differentiates between the two bromine atoms.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations involving organolithium reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This step involves the cyclocondensation of 2-amino-5-bromopyridine with chloroacetaldehyde. The reaction proceeds via initial alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Purpose |
| 2-Amino-5-bromopyridine | 10.0 g | 57.8 mmol (1.0) | Starting Material |
| Chloroacetaldehyde (50% in H₂O) | 10.3 mL | 69.4 mmol (1.2) | Cyclizing Agent |
| Sodium Bicarbonate (NaHCO₃) | 14.6 g | 173.4 mmol (3.0) | Base |
| Ethanol (EtOH) | 150 mL | - | Solvent |
| Reaction Temperature | Reflux (approx. 80 °C) | - | Condition |
| Reaction Time | 12-16 hours | - | Condition |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) and ethanol (150 mL).
-
Add sodium bicarbonate (14.6 g, 173.4 mmol).
-
Slowly add the chloroacetaldehyde solution (10.3 mL, 1.2 equiv) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the resulting residue between ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromoimidazo[1,2-a]pyridine as a solid. (Typical Yield: 80-90%).
Step 2: Synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine
The C-3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and readily undergoes electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, providing a source of electrophilic bromine under mild conditions.[4][5]
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Purpose |
| 6-Bromoimidazo[1,2-a]pyridine | 9.0 g | 45.7 mmol (1.0) | Starting Material |
| N-Bromosuccinimide (NBS) | 8.9 g | 50.2 mmol (1.1) | Brominating Agent |
| Acetonitrile (MeCN) | 200 mL | - | Solvent |
| Reaction Temperature | 0 °C to Room Temp. | - | Condition |
| Reaction Time | 2-4 hours | - | Condition |
Procedure:
-
Dissolve 6-bromoimidazo[1,2-a]pyridine (9.0 g, 45.7 mmol) in acetonitrile (200 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (8.9 g, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3,6-dibromoimidazo[1,2-a]pyridine, which can often be used in the next step without further purification. (Typical Yield: >95%).
Step 3: Synthesis of this compound
This pivotal step relies on the differential reactivity of the C-Br bonds. The C6-Br bond on the electron-deficient pyridine ring is more susceptible to lithium-halogen exchange than the C3-Br bond on the electron-rich imidazole ring. This kinetic selectivity is achieved at low temperatures.
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Purpose |
| 3,6-Dibromoimidazo[1,2-a]pyridine | 10.0 g | 36.2 mmol (1.0) | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | 250 mL | - | Solvent |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 15.2 mL | 38.0 mmol (1.05) | Lithiating Agent |
| Anhydrous N,N-Dimethylformamide (DMF) | 5.6 mL | 72.4 mmol (2.0) | Formylating Agent |
| Reaction Temperature | -78 °C | - | Condition |
| Reaction Time | 1-2 hours | - | Condition |
Procedure:
-
Set up a flame-dried, three-neck flask under an argon atmosphere. Add 3,6-dibromoimidazo[1,2-a]pyridine (10.0 g, 36.2 mmol) and anhydrous THF (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15.2 mL of a 2.5 M solution, 1.05 equiv) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Add anhydrous DMF (5.6 mL, 2.0 equiv) dropwise, again ensuring the temperature does not rise above -70 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (100 mL).
-
Extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid. (Typical Yield: 60-75%).
Overall Synthetic Workflow
The complete transformation is a robust and scalable sequence, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow diagram.
Conclusion
This guide provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging a strategic sequence of annulation, electrophilic bromination, and chemoselective lithium-halogen exchange, the target molecule can be prepared in good overall yield. The causality behind each step—from the choice of base in the cyclization to the critical low-temperature conditions for the formylation—has been detailed to empower researchers with a deep understanding of the process. This versatile intermediate is now primed for elaboration into novel chemical entities, serving as a valuable starting point for drug discovery and development programs.
References
An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a fused heterocyclic compound, has emerged as a significant and versatile building block. Its structure, featuring a bromine atom at the 3-position and a carbaldehyde group at the 6-position, offers dual points for chemical modification, making it a highly valuable intermediate for the synthesis of more complex molecules.[1]
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to build complex molecular architectures.[1] Concurrently, the carbaldehyde functionality serves as a versatile handle for transformations including nucleophilic additions, reductions, oxidations, and the formation of Schiff bases or Wittig-type products.[1] This dual reactivity profile makes this compound an indispensable tool for constructing novel compounds with potential therapeutic or material applications.[1][2]
This technical guide provides a comprehensive overview of the characterization data, a validated synthesis protocol, and the chemical utility of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Characterization
While specific, experimentally-derived data for this compound is not extensively available in the public domain, the following information has been compiled from supplier data and predictive analysis based on closely related isomers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1004550-20-2 | [3][4][5][6][7] |
| Molecular Formula | C₈H₅BrN₂O | [3][4][7] |
| Molecular Weight | 225.04 g/mol | [3][4] |
| Appearance | Off-white to slight yellow solid (predicted) | [5] |
| Purity | ≥95% (typical commercial grade) | [7] |
Spectroscopic Data (Predicted and based on Isomers)
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the aldehyde proton. Based on the structure, one would anticipate four aromatic protons and one aldehyde proton. The expected chemical shifts (δ) in ppm relative to a standard solvent like DMSO-d₆ would be:
-
Aldehyde proton (-CHO): A singlet around 9.9-10.1 ppm.
-
Aromatic protons: Signals in the range of 7.5-9.6 ppm, with coupling patterns (doublets, triplets, or multiplets) dependent on their specific positions and adjacencies. For the closely related isomer, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the aromatic protons appear at δ 9.50 (s, 1H), 8.54 (s, 1H), and 7.86-7.85 (m, 2H).[9]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct carbon signals are expected.
-
Aldehyde carbon (C=O): A signal in the downfield region, typically around 180-190 ppm.
-
Aromatic carbons: Signals in the range of 110-150 ppm. The carbon bearing the bromine atom (C3) would be expected in the lower end of this range for aromatic carbons.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry)
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): An isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For the isomer 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the (M+1)⁺ peak is observed at m/z 226.[9]
Synthesis Protocol
A robust and common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9][10][11][12] The following is a proposed, field-proven protocol for the synthesis of this compound.
Reaction Scheme
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde
-
Reaction Setup: To a solution of 2-amino-5-formylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add bromoacetaldehyde or a bromoacetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal followed by acidic workup) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination of Imidazo[1,2-a]pyridine-6-carbaldehyde
-
Reaction Setup: Dissolve the Imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq) from Step 1 in a suitable solvent like chloroform or dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The reaction is typically rapid.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a powerful intermediate in organic synthesis.
Caption: Reactivity profile of this compound.
The bromine at the C3 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
The aldehyde at the C6 position provides a gateway to a different set of chemical transformations. It can be converted into alkenes, amines, alcohols, and carboxylic acids, further expanding the molecular diversity that can be achieved from this single starting material.
Conclusion
This compound is a strategically designed and highly versatile chemical intermediate. While detailed, publicly available characterization data for this specific isomer is sparse, its identity is confirmed by its CAS number and supplier information. By leveraging the extensive data available for its isomers and the well-established chemistry of the imidazo[1,2-a]pyridine scaffold, researchers can confidently employ this building block in their synthetic endeavors. Its dual reactivity makes it an invaluable tool for the efficient construction of complex molecules, with significant potential in the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 1pchem.com [1pchem.com]
- 5. Best price/ this compound CAS NO.1004550-20-2, CasNo.1004550-20-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 6. 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde | CAS 1004550-20-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. CAS 1004550-20-2: 3-Bromoimidazo[1,2-a]piridina-6-carboxal… [cymitquimica.com]
- 8. rsc.org [rsc.org]
- 9. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] In the absence of published experimental spectra for this specific molecule, this document leverages established NMR principles and extensive spectral data from structurally analogous compounds to construct a detailed and reliable predicted spectral dataset.[2][3] We will delve into the rationale behind the assignment of each signal, exploring the intricate electronic effects of the bromine, aldehyde, and fused heterocyclic ring system that govern the chemical shifts and coupling constants. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this important building block.
Introduction: The Structural Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Its unique electronic and steric properties make it an attractive framework for designing novel drug candidates. The title compound, this compound, is a particularly valuable derivative. The presence of three distinct functional handles—the imidazo[1,2-a]pyridine core, a bromine atom at the 3-position, and a carbaldehyde group at the 6-position—offers multiple avenues for synthetic diversification. The bromine atom is primed for cross-coupling reactions, while the aldehyde group allows for a wide range of transformations, making this molecule a versatile precursor for complex molecular architectures in anticancer research and beyond.[1]
Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[5] This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of this compound, serving as a benchmark for its synthesis and subsequent chemical modifications.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic and aldehydic regions. The analysis is based on the well-documented spectra of related imidazo[1,2-a]pyridine derivatives, considering the additive effects of the bromo and formyl substituents.[2][3]
Logical Workflow for ¹H NMR Prediction
Caption: Workflow for predicting the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~9.85 | d | JH5-H7 ≈ 1.0 | Strongly deshielded by the anisotropic effect of the adjacent aldehyde group and the fused imidazole ring. Expected to be the most downfield proton on the pyridine ring. |
| Aldehyde-H | ~10.10 | s | - | Aldehydic protons typically resonate far downfield (>9.5 ppm). The singlet multiplicity arises from the absence of adjacent protons.[2] |
| H-2 | ~7.95 | s | - | The proton on the imidazole ring. Its chemical shift is influenced by the adjacent bromine atom and nitrogen. The lack of adjacent protons results in a singlet. |
| H-7 | ~7.85 | dd | JH7-H8 ≈ 9.2, JH7-H5 ≈ 1.0 | Exhibits a typical doublet of doublets pattern due to ortho coupling with H-8 and a smaller meta coupling to H-5.[2] |
| H-8 | ~7.75 | d | JH8-H7 ≈ 9.2 | Coupled only to H-7, resulting in a clean doublet. Generally the most upfield proton in this spin system. |
Detailed Signal Rationale:
-
Aldehyde Proton (CHO): The most straightforward assignment. The proton attached to the carbonyl carbon is highly deshielded and is predicted to appear as a sharp singlet around δ 10.10 ppm . This is consistent with data from numerous 3-formyl-imidazo[1,2-a]pyridines.[2]
-
H-5: This proton is peri to the nitrogen of the imidazole ring and ortho to the electron-withdrawing aldehyde group. This combined deshielding effect is expected to shift its signal significantly downfield, predicted to be around δ 9.85 ppm . It should appear as a doublet due to a small meta-coupling with H-7.
-
H-2: The sole proton on the five-membered imidazole ring. The presence of an adjacent bromine atom at C-3 will have a deshielding effect. Based on related structures, this signal is predicted to be a singlet around δ 7.95 ppm .
-
H-7 and H-8: These two protons form a classic AB spin system, further split by H-5. H-7 is ortho to the aldehyde group, leading to a downfield shift compared to H-8. We predict H-7 to appear as a doublet of doublets around δ 7.85 ppm (ortho coupling J ≈ 9.2 Hz with H-8; meta coupling J ≈ 1.0 Hz with H-5). H-8, being the most removed from the electron-withdrawing groups, is predicted to be the most upfield of the ring protons, appearing as a doublet around δ 7.75 ppm (J ≈ 9.2 Hz).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are governed by the hybridization state, the electronegativity of attached atoms (N, Br, O), and resonance effects within the aromatic system.[6][7]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | ~185.0 | Carbonyl carbons of aldehydes are highly deshielded and appear at the far downfield end of the spectrum.[2] |
| C-8a | ~146.5 | Bridgehead carbon adjacent to nitrogen. Its chemical shift is influenced by the fusion of the two rings. |
| C-2 | ~131.0 | Aromatic CH carbon in the five-membered ring, deshielded by the adjacent nitrogen. |
| C-7 | ~130.5 | Aromatic CH carbon, deshielded by the ortho aldehyde group. |
| C-5 | ~127.0 | Aromatic CH carbon, deshielded by the aldehyde group and adjacent nitrogen. |
| C-6 | ~124.0 | Quaternary carbon bearing the aldehyde group. |
| C-8 | ~118.0 | Aromatic CH carbon, typically found in this region for the imidazo[1,2-a]pyridine core. |
| C-3 | ~105.0 | Quaternary carbon directly attached to bromine. The strong shielding effect of bromine on the attached carbon in heteroaromatic systems places it significantly upfield. |
Detailed Signal Rationale:
-
Carbonyl Carbon (C=O): Unambiguously the most downfield signal, predicted at ~δ 185.0 ppm , which is characteristic for aldehyde carbonyls.[2][7]
-
Bridgehead and Aromatic Carbons (C-8a, C-2, C-5, C-7, C-8): These carbons will resonate in the typical aromatic region (δ 115-150 ppm). C-8a, the bridgehead carbon, is expected around δ 146.5 ppm . The CH carbons (C-2, C-5, C-7, C-8) are assigned based on predicted electronic effects. C-2 and C-7, being adjacent to electron-withdrawing groups or atoms, are predicted to be further downfield (~δ 131.0 ppm and ~δ 130.5 ppm , respectively) than C-5 and C-8.
-
Substituted Carbons (C-6 and C-3): C-6, bearing the aldehyde, is predicted around δ 124.0 ppm . The most distinctive signal is expected for C-3. The direct attachment of bromine typically results in a significant upfield shift (the "heavy atom effect") for the carbon signal in heteroaromatic systems. Therefore, C-3 is predicted to appear at an unusually high field for a quaternary aromatic carbon, around ~δ 105.0 ppm .
Experimental Protocols
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.
Standard NMR Acquisition Workflow
Caption: Recommended workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds.
-
Accumulate 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.
-
Accumulate 1024 to 4096 scans, as the ¹³C isotope has a low natural abundance.[5]
-
-
Data Processing:
Conclusion
This guide presents a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By systematically applying principles of substituent effects and drawing comparisons with validated data from close structural analogs, we have established a reliable set of expected chemical shifts and coupling patterns. These predictions provide a robust tool for chemists to confirm the successful synthesis of this versatile building block and to characterize its derivatives, thereby accelerating research and development in fields that rely on this important chemical scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
Physical and chemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" found in numerous biologically active molecules. This document details the compound's physical and chemical properties, spectroscopic profile, and inherent reactivity. It serves as a critical resource for researchers, chemists, and drug development professionals, offering insights into its synthetic utility as a versatile building block, particularly in the development of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that constitutes the core structure of many commercially available drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that target a wide range of biological entities. Derivatives have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3].
This compound is a strategically functionalized derivative designed for maximum synthetic versatility. The molecule possesses two key reactive handles:
-
A Bromine Atom at the C-3 Position: This site is highly amenable to modern cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and other diverse substituents.
-
A Carbaldehyde Group at the C-6 Position: This electrophilic center is a classic functional group for a vast array of chemical transformations, including nucleophilic additions, reductive aminations, and condensations.
This dual functionality makes the compound an invaluable intermediate, enabling the rapid generation of molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies[4][5].
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, the following table includes data for the closely related isomer, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, and other computed values to provide a reliable profile.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅BrN₂O | [6] |
| Molecular Weight | 225.04 g/mol | [6] |
| Monoisotopic Mass | 223.95853 Da | [6] |
| CAS Number | 944825-33-8 (for this specific isomer) | - |
| Appearance | Expected to be a solid (e.g., yellow powder) | [7] |
| Topological Polar Surface Area (TPSA) | 34.4 Ų | [6] |
| XLogP3 (Computed) | 2.2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Note: Some properties are based on the isomeric compound 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5) due to data availability.
Spectroscopic Profile: Characterization and Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a guide to the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. Key expected signals include:
-
Aldehydic Proton (-CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.
-
Imidazo[1,2-a]pyridine Ring Protons: The aromatic protons on the fused ring system will appear as multiplets or distinct doublets and singlets between δ 7.0 and 9.5 ppm. The specific coupling patterns and chemical shifts are sensitive to the substitution pattern. For instance, the proton at the C-5 position, adjacent to the electron-donating nitrogen, is often the most deshielded.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 179-185 ppm.[8]
-
Aromatic and Heterocyclic Carbons: Multiple signals between δ 110 and 160 ppm. The carbon atom bearing the bromine (C-3) will have its chemical shift influenced by the halogen's inductive effect.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation with the aromatic ring system typically lowers the frequency compared to a simple aliphatic aldehyde.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ fingerprint region, characteristic of the fused aromatic system.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 224 and 226.
-
Fragmentation: Common fragmentation patterns may include the loss of the formyl radical (-CHO) or the bromine atom.
Chemical Properties and Synthetic Reactivity
The synthetic utility of this compound stems from its two orthogonal reactive sites, which can be addressed selectively or in sequence to build molecular complexity.[4]
Caption: Dual reactivity of the title compound.
Reactions at the Bromine (C-3)
The bromine atom on the electron-rich imidazo[1,2-a]pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing carbon-carbon and carbon-heteroatom bonds at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.
-
Heck Coupling: Reaction with alkenes.
Reactions at the Carbaldehyde (C-6)
The aldehyde group is a versatile electrophile.
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols, which can be further oxidized or modified.
-
Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with NaBH₃CN), to form new amine derivatives. This is a cornerstone of medicinal chemistry for library synthesis.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Undergoes base-catalyzed condensation with active methylene compounds (e.g., malonates in the Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) to form α,β-unsaturated systems.[9]
Synthesis and Manufacturing
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic route involves the reaction of 2-amino-5-formylpyridine with a suitable three-carbon, bromine-containing building block under cyclization conditions. Efficient, one-pot, and microwave-assisted syntheses have been developed for this class of compounds to improve yields and reduce reaction times.[7][10]
Caption: General synthetic workflow.
Applications in Research and Drug Development
This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for biological evaluation.
-
Anticancer Research: The imidazo[1,2-a]pyridine scaffold is present in molecules designed to target various cancer-related pathways. This building block allows for the systematic modification of substituents at the C-3 and C-6 positions to optimize potency and selectivity against cancer cell lines.[1]
-
Antimicrobial Agents: Derivatives have been explored for their potential as antibacterial and antifungal agents.[4] The ability to generate diverse libraries from this starting material is crucial for discovering new leads against resistant microbial strains.[9]
-
Biochemical Probes: It can be used to synthesize specific molecules for biochemical assays, such as kinase inhibitors or fluorescent probes, by attaching appropriate functional groups.[11]
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for the characterization of this compound using ¹H NMR.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity and assess the purity of the compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as imidazopyridines often show good solubility). The choice of solvent is critical; if the compound is not fully soluble, the spectrum will be of poor quality.
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Instrument Setup:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is validated by a sharp, symmetrical solvent peak.
-
-
Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
-
Data Processing and Validation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Validation Check 1 (Internal Standard): Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Validation Check 2 (Signal Identification):
-
Confirm the presence of the aldehyde singlet between δ 9.8-10.1 ppm. Its integration should correspond to 1 proton.
-
Identify the aromatic protons in the δ 7.0-9.5 ppm region. The integration of this region should sum to the expected number of protons on the ring system.
-
Check for any unexpected signals, which may indicate impurities. The relative integration of impurity peaks allows for a semi-quantitative assessment of purity.
-
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]
-
Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration is recommended to prevent degradation of the aldehyde functionality.[12][15]
-
First Aid:
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactive sites at the C-3 and C-6 positions provide chemists with a powerful platform for creating diverse molecular architectures. The well-defined reactivity, combined with the biological relevance of the imidazo[1,2-a]pyridine scaffold, ensures that this compound will remain a critical building block in the ongoing quest for novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. geneseo.edu [geneseo.edu]
An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde (CAS Number: 1004550-20-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon its structural features and the broader activities of the imidazo[1,2-a]pyridine scaffold, this document will delve into its physicochemical properties, potential pharmacological applications, synthesis, and safety protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antiprotozoal properties.[1] The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, making it a fertile ground for the development of novel therapeutics. This compound serves as a key intermediate in the synthesis of more complex molecules, offering multiple reaction sites for chemical elaboration.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1004550-20-2 | N/A |
| Molecular Formula | C₈H₅BrN₂O | N/A |
| Molecular Weight | 225.04 g/mol | N/A |
| Appearance | Likely a solid | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| Boiling Point | Not available | N/A |
Potential Pharmacological Applications: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]
The PI3K/AKT/mTOR Pathway: A Prime Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Aberrant activation of this pathway is frequently observed in various cancers, making it a highly attractive target for therapeutic intervention.[6][7] Phosphoinositide 3-kinase inhibitors (PI3K inhibitors) are a class of drugs that block this pathway, thereby impeding cancer cell growth.[6][8][9]
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and the related mTOR kinase.[10][11] The structural features of this compound, with its reactive aldehyde and bromine functionalities, make it an ideal starting material for the synthesis of a library of compounds to be screened for PI3K inhibitory activity.
Caption: Potential role of this compound derivatives in the PI3K/AKT/mTOR signaling pathway.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for the construction of the imidazo[1,2-a]pyridine ring system. A plausible synthetic route is outlined below, based on the condensation of a substituted 2-aminopyridine with a suitable carbonyl compound.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and would require optimization.[12]
Materials:
-
2-Amino-5-bromopyridine
-
Bromomalonaldehyde
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous acetonitrile, add bromomalonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
Safety and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on the safety profiles of structurally similar compounds. A thorough risk assessment should be conducted before handling this chemical.
| Hazard Category | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of oncology. Its utility as a precursor to kinase inhibitors, especially those targeting the PI3K/AKT/mTOR pathway, warrants further investigation. This guide provides a foundational understanding of its properties, potential applications, synthesis, and handling, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. drugs.com [drugs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
A Technical Guide to the Retrosynthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its u[1][2]nique electronic properties and structural rigidity make it a "privileged scaffold" in drug design. This guide provides an in-depth retrosynthetic analysis and a robust, field-proven synthetic pathway to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a highly versatile intermediate for the synthesis of complex molecular architectures. The proposed strategy prioritizes regiochemical control and utilizes reliable, well-documented transformations to ensure high yields and purity, addressing common challenges encountered in the functionalization of this bicyclic heteroaromatic system.
Part 1: Core Retrosynthetic Strategy
Strategic Disconnections
The synthesis of polysubstituted heteroaromatics demands careful planning to control the regioselectivity of each functionalization step. A forward-synthesis approach involving the sequential functionalization of the parent imidazo[1,2-a]pyridine core is fraught with challenges. The imidazole moiety is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic site. Conve[1][3]rsely, electrophilic substitution on the pyridine ring (positions C-5 through C-8) is significantly more difficult.
Therefore, the most logical and efficient retrosynthetic strategy involves disconnecting the fused imidazole ring first, tracing the molecule back to a pyridine precursor that already bears the C-6 functional group or a direct precursor. This approach circumvents potential regioselectivity issues and leverages more predictable reaction pathways.
The primary retrosynthetic analysis is as follows:
-
Final Target: this compound.
-
Disconnection I (C-Br Bond): The bromine at the C-3 position can be retrosynthetically removed. This points to a late-stage electrophilic bromination of imidazo[1,2-a]pyridine-6-carbaldehyde . The high intrinsic reactivity of the C-3 position makes this a highly reliable transformation.
-
Disconnection II (C=O Bond): The aldehyde functionality at C-6 is traced back to a more stable and synthetically versatile precursor: a methyl group. This suggests an oxidation of 3-bromo-6-methylimidazo[1,2-a]pyridine .
-
Disconnection III (Imidazole Ring Formation): The core imidazo[1,2-a]pyridine ring is disconnected via the classical cyclocondensation pathway. This leads to two key starting materials: 2-amino-5-methylpyridine and an α-haloaldehyde synthon (e.g., chloroacetaldehyde). 2-amino-5-methylpyridine is a readily available commercial reagent, providing a solid and economical starting point for the synthesis.
Visualization of the Retrosynthetic Pathway
The proposed strategy ensures maximum control over the placement of each substituent.
Part 2: The Forward Synthesis: A Step-by-Step Technical Guide
This section details the validated protocols for the multi-step synthesis, starting from commercially available materials.
Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
Causality: The construction of the fused heterocyclic core is achieved via the well-established Tschitschibabin reaction. The mechanism involves the initial SN2 reaction where the endocyclic nitrogen of 2-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular condensation between the exocyclic amino group and the newly installed aldehyde, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Ex[2]perimental Protocol:
-
To a round-bottom flask, add 2-amino-5-methylpyridine (1.0 eq.).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).
-
To this solution, add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 6-methylimidazo[1,2-a]pyridine.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | |
| R[3][4]eagent | Chloroacetaldehyde (aq. solution) | |
| S[5]olvent | Ethanol | |
| T[2]emperature | Reflux (~80 °C) | |
| T[2]ypical Yield | 75-90% | General Yields |
Step 2: Regioselective C-3 Bromination
Causality: The imidazo[1,2-a]pyridine ring system is electron-rich, with the highest occupied molecular orbital (HOMO) density located at the C-3 position of the imidazole ring. This makes C-3 highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions. Aceto[6][7]nitrile is an excellent solvent for this reaction, promoting the formation of the bromonium ion.
Ex[6]perimental Protocol:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 3-bromo-6-methylimidazo[1,2-a]pyridine is often of high purity, but can be further purified by column chromatography if necessary.
Step 3: Oxidation of the C-6 Methyl Group
Causality: The final step is the oxidation of the benzylic-like methyl group to a carbaldehyde. This transformation can be challenging due to the potential for over-oxidation or reaction with the electron-rich heterocyclic core. Two reliable methods are presented: direct oxidation with selenium dioxide (Riley Oxidation) or a two-step Kornblum oxidation.
Method A: Riley Oxidation
Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. The r[8][9]eaction proceeds in a solvent like dioxane or diglyme at elevated temperatures.
Experimental Protocol (SeO₂):
-
In a flask equipped with a reflux condenser, suspend 3-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane.
-
Add selenium dioxide (1.1-1.2 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The formation of a black selenium precipitate will be observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Me[10]thod B: Two-Step Kornblum Oxidation
This method offers milder conditions by proceeding through a bromomethyl intermediate.
Step 3a: Benzylic Bromination
-
Dissolve 3-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.
-
A[11]dd NBS (1.1 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.1 eq.).
-
Heat the mixture to reflux under illumination with a tungsten lamp (Wohl-Ziegler conditions) until TLC indicates consumption of the starting material.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude 3-bromo-6-(bromomethyl)imidazo[1,2-a]pyridine, which is often used directly in the next step.
Step 3b: Kornblum Oxidation
-
Dissolve the crude bromomethyl intermediate from the previous step in dimethyl sulfoxide (DMSO).
-
A[12]dd a mild base, such as sodium bicarbonate (NaHCO₃) (2-3 eq.).
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
C[13][14]ool the reaction, dilute with a large volume of water, and extract the product with ethyl acetate.
-
Wash the combined organic layers extensively with water to remove DMSO, then with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford the final product.
Part 3: Alternative Synthetic Approaches
While the proposed route is optimized for regioselectivity and reliability, other strategies exist. The Vilsmeier-Haack reaction , which uses a reagent formed from POCl₃ and DMF, is a powerful tool for formylating electron-rich aromatic rings. Howev[1][5]er, when applied to the imidazo[1,2-a]pyridine scaffold, it overwhelmingly favors formylation at the highly nucleophilic C-3 position. Attempting to formylate a 3-bromo-substituted precursor would be synthetically unviable. Therefore, this method is not recommended for achieving C-6 formylation.
Conclusion
The retrosynthetic analysis presented herein identifies a robust and logical pathway for the synthesis of this compound. By starting with the commercially available 2-amino-5-methylpyridine, the strategy ensures unambiguous control of substituent placement. The key transformations—cyclocondensation, regioselective C-3 bromination, and benzylic oxidation—are all high-yielding and well-precedented reactions in heterocyclic chemistry. This guide provides researchers and drug development professionals with a reliable and scalable route to a valuable synthetic intermediate, paving the way for the exploration of novel chemical space in medicinal chemistry.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 13. bch.ro [bch.ro]
- 14. revistadechimie.ro [revistadechimie.ro]
Starting materials for imidazo[1,2-a]pyridine synthesis
An In-depth Technical Guide Topic: Starting Materials for Imidazo[1,2-a]pyridine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous clinically significant pharmaceuticals, including Zolpidem, Alpidem, and Minodronic Acid.[1][2][3][4] Its broad spectrum of biological activities has driven extensive research into novel and efficient synthetic methodologies.[5][6][7] This guide provides a comprehensive analysis of the primary synthetic routes to this scaffold, focusing critically on the requisite starting materials. We will deconstruct classical condensation reactions, modern multicomponent strategies, and advanced catalytic systems, explaining the mechanistic causality that dictates the choice of precursors. Detailed, field-proven protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for chemists engaged in the synthesis and functionalization of this vital heterocyclic system.
The Foundational Strategy: Two-Component Condensation Reactions
The most traditional and direct routes to the imidazo[1,2-a]pyridine core involve the condensation of two primary components. These methods, while established, remain highly relevant for their reliability and straightforward execution.
The Tschitschibabin Reaction: 2-Aminopyridines and α-Halocarbonyls
This approach represents the quintessential synthesis of the imidazo[1,2-a]pyridine ring system. The selection of starting materials is dictated by a direct and predictable mechanistic pathway.
-
Core Starting Materials:
-
2-Aminopyridines: Serve as the nitrogen-rich backbone, providing both the pyridine ring nitrogen and the exocyclic amino group required for cyclization. Substituents on the pyridine ring are carried directly into the final product.
-
α-Halocarbonyl Compounds (e.g., α-bromoketones): Act as the electrophilic component, providing the remaining two carbon atoms of the imidazole ring. The lachrymatory nature of many α-haloketones is a significant practical drawback.[8]
-
Causality & Mechanism: The reaction proceeds via an initial SN2 reaction, where the more nucleophilic endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-acylmethylpyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.[9][10]
Caption: Tschitschibabin reaction workflow.
Representative Experimental Protocol: A catalyst- and solvent-free synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been reported.[9]
-
In a round-bottom flask, combine the desired 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask and stir for 15 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
The Ortoleva-King Reaction: An In-Situ Approach
To circumvent the handling of unstable and hazardous α-haloketones, the Ortoleva-King reaction provides a powerful alternative by generating the key electrophilic intermediate in situ.
-
Core Starting Materials:
-
2-Aminopyridines: As with the Tschitschibabin synthesis, this is the foundational component. An excess is often used as it can also act as a solvent and base.[8][11]
-
Methyl Ketones (or active methylene compounds): Provide the C2 and C3 atoms of the imidazole ring.
-
Iodine (I₂): The critical reagent that reacts with the ketone to form the α-iodoketone intermediate directly in the reaction vessel.
-
Causality & Mechanism: This one-pot, tandem process begins with the reaction of a ketone with iodine, facilitated by 2-aminopyridine acting as a base, to form an α-iodoketone.[8] This intermediate is not isolated but immediately undergoes the Tschitschibabin-type cyclization described above. This strategy elegantly combines two steps, improving operational simplicity and safety.[11][12] Modern variations have employed catalytic systems (e.g., Cu, Fe, Mn) to improve efficiency.[12][13]
Caption: Ortoleva-King reaction workflow.
Representative Experimental Protocol: Adapted from a one-pot synthesis of imidazo[1,2-a]pyridines susceptible to ESIPT.[8][11]
-
Combine the acetophenone derivative (10 mmol), 2-aminopyridine (23 mmol, 2.3 equiv), and iodine (12 mmol, 1.2 equiv) in a flask. Note: The reaction is performed neat (solvent-free).
-
Heat the mixture to 110 °C and stir for 4 hours.
-
Cool the reaction to 70 °C and continue stirring overnight.
-
Add an excess of 45% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to 100 °C for 1 hour to drive the cyclization to completion.
-
Cool to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via column chromatography to afford the final product.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs offer a superior strategy for generating molecular complexity and diversity from simple, readily available starting materials in a single synthetic operation.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the premier MCR for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.
-
Core Starting Materials:
-
2-Aminopyridines: The heterocyclic amidine source.
-
Aldehydes: Introduce diversity at the C2 position of the final product.
-
Isocyanides: Provide the C3 atom and the exocyclic amino group at this position.
-
Causality & Mechanism: This reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄).[3][9] The aldehyde and 2-aminopyridine first condense to form an imine. The acid catalyst activates the imine for nucleophilic attack by the isocyanide. The resulting nitrilium ion intermediate is then trapped intramolecularly by the endocyclic pyridine nitrogen in a [4+1] cycloaddition, which, after rearrangement, yields the final product.[14][15][16]
Caption: Groebke-Blackburn-Bienaymé (GBB) MCR.
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling provides a powerful and convergent route to C3-substituted imidazo[1,2-a]pyridines.
-
Core Starting Materials:
-
2-Aminopyridines: The amine component.
-
Aldehydes: The electrophilic carbonyl component.
-
Terminal Alkynes: This component introduces significant diversity at the C2 position of the scaffold.
-
Causality & Mechanism: This domino reaction is most commonly catalyzed by copper salts (e.g., CuI, CuSO₄).[17][18][19] The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. Simultaneously, the 2-aminopyridine and aldehyde condense to form an iminium ion. The copper acetylide then attacks the iminium ion to generate a key propargylamine intermediate. This intermediate subsequently undergoes a copper-catalyzed 5-exo-dig intramolecular cyclization, followed by aromatization, to furnish the imidazo[1,2-a]pyridine product.[19][20]
Table 1: Comparison of Key Synthetic Methodologies
| Method | Core Starting Materials | Key Features & Causality | Typical Catalysts/Reagents |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Direct, reliable. Causality: SN2 followed by condensation. Limited by stability of haloketones. | Base or heat |
| Ortoleva-King | 2-Aminopyridine, Ketone, Iodine | One-pot, avoids handling haloketones. Causality: In-situ halogenation then cyclization. | I₂, FeCl₃, MnCl₂ |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | High diversity at C2/C3. Causality: [4+1] cycloaddition onto an imine intermediate. | Sc(OTf)₃, HClO₄, I₂ |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Convergent, atom-economical. Causality: Propargylamine formation followed by 5-exo-dig cyclization. | CuI, Cu/SiO₂, Cu(II)-Ascorbate |
Advanced Strategies: Expanding the Starting Material Toolbox
Modern organic synthesis has introduced novel disconnections and starting materials for accessing the imidazo[1,2-a]pyridine core, often with enhanced atom economy and functional group tolerance.
Oxidative Coupling and C-H Functionalization
These methods construct the ring by forming C-N and C-C bonds from precursors that do not require pre-installed leaving groups.
-
Starting Materials:
-
2-Aminopyridines and Ketones/Nitroolefins: Direct oxidative coupling using a catalyst (e.g., CuI, FeCl₃) and an oxidant (e.g., air, O₂) forges the heterocyclic ring.[9][13]
-
Pyridines and Ketone Oxime Esters: This approach uses a simple pyridine, where an iodine-catalyzed cleavage of the N-O bond in the oxime ester generates a reactive iminyl radical that couples with the pyridine.[1][2]
-
2-Aminopyridines and Ethylarenes: A photocatalytic method uses visible light and a photocatalyst (Eosin-Y) to achieve C(sp³)–H functionalization of an ethylarene, which then couples with the aminopyridine.[4]
-
Synthesis from Pyridine N-Oxides
A distinct and atom-economical route utilizes the inherent reactivity of N-oxides.
-
Core Starting Materials:
-
Pyridine N-Oxides: The N-oxide oxygen atom serves as an internal oxidant.
-
Alkynes: The two-carbon source for the imidazole ring.
-
Causality & Mechanism: This reaction is typically catalyzed by gold (e.g., PicAuCl₂).[21] The gold catalyst activates the alkyne, allowing for nucleophilic attack by the pyridine N-oxide. The resulting intermediate rearranges to form a gold-carbenoid, which then undergoes cyclization and aromatization to yield the final product without the need for an external oxidant.[21]
Conclusion
The synthesis of the imidazo[1,2-a]pyridine scaffold is a mature yet continually evolving field. The choice of starting materials is intrinsically linked to the chosen synthetic strategy, ranging from the classical pairing of 2-aminopyridines with α-halocarbonyls to the more sophisticated and convergent multicomponent reactions employing aldehydes, isocyanides, and alkynes . The causality behind each method—be it a direct condensation, an in-situ generation of intermediates, a complex cycloaddition cascade, or a catalytic C-H activation—provides chemists with a versatile and powerful toolkit. As the demand for novel, drug-like molecules grows, the development of syntheses from even more fundamental and readily available starting materials through innovative catalytic processes will undoubtedly continue to be a primary focus for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
- 20. SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-<i>a</i>]PYRIDINES <i>via</i> TANDEM A<sup>3</sup>-COUPLING/CYCLOISOMERIZATION APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 21. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of cyclization for imidazo[1,2-a]pyridine formation
An In-depth Technical Guide to the Cyclization Mechanisms of Imidazo[1,2-a]pyridine Formation
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties, and are core components of approved drugs like Zolpidem and Alpidem.[3][4] This guide provides an in-depth exploration of the core cyclization mechanisms underpinning the synthesis of this vital scaffold. We will dissect the mechanistic intricacies of classical and contemporary synthetic strategies, from the foundational Tschitschibabin reaction to modern transition-metal-catalyzed multicomponent reactions. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole ring with a pyridine ring creates a unique bicyclic aromatic system with a distinct electronic architecture.[5] This structure serves as a versatile template in medicinal chemistry, allowing for functionalization at multiple positions to modulate physicochemical properties and biological targets.[3] The enduring interest in this scaffold necessitates a deep understanding of its formation, enabling chemists to design efficient, atom-economical, and diverse synthetic routes. This guide focuses on the "how" and "why" of the key cyclization steps that are fundamental to its construction.
The Tschitschibabin Reaction: A Foundational Condensation
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is the historical cornerstone of imidazo[1,2-a]pyridine synthesis.[6] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.
Core Mechanism of Tschitschibabin Cyclization
The reaction proceeds through a well-established SN2/condensation/dehydration sequence. The causality behind the initial step is the superior nucleophilicity of the endocyclic pyridine nitrogen compared to the exocyclic amino group in 2-aminopyridine.
The mechanism unfolds in three primary stages:
-
N-Alkylation (SN2 Reaction): The sp²-hybridized nitrogen within the pyridine ring acts as a nucleophile, attacking the electrophilic α-carbon of the halocarbonyl compound and displacing the halide leaving group. This irreversible step forms a key N-acylmethyl-2-aminopyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon of the side chain. This addition reaction forms a five-membered heterocyclic intermediate, a cyclic hemiaminal analog (hydroxydihydro-imidazo[1,2-a]pyridine).
-
Dehydration and Aromatization: Under the reaction conditions (often heated), the hemiaminal intermediate readily eliminates a molecule of water. This dehydration step results in the formation of a fully aromatic, thermodynamically stable imidazo[1,2-a]pyridine ring system.
A plausible mechanism for this one-pot synthesis involves the initial coupling of 2-aminopyridine's endocyclic nitrogen with the in-situ generated α-bromoacetophenone, followed by cyclization.[7]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocyclic ring system, is recognized in medicinal chemistry as a "privileged" structure.[1] This designation stems from its recurring presence in compounds exhibiting a wide array of significant pharmacological properties.[2][3] Its structural similarity to purines and the indole group, which are fundamental to numerous biochemical processes, contributes to its ability to interact with diverse biological targets.[4] Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent) feature this core, underscoring its therapeutic relevance.[3][5] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of its biological activity across various therapeutic areas.[2][4] This guide provides an in-depth exploration of the significant biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[6][7][8] Their therapeutic potential lies in their ability to modulate various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[6]
Mechanisms of Anticancer Action
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of critical signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in many cancers, leading to uncontrolled cell growth and survival.
-
PI3K/Akt/mTOR Pathway Inhibition : Several imidazo[1,2-a]pyridine derivatives have been specifically designed as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][9] By blocking these key kinases, these compounds can effectively halt the downstream signaling cascade that promotes cell proliferation and prevents apoptosis. For instance, some derivatives have shown potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to significant apoptosis in breast cancer cell lines.[9] One study reported that a novel imidazo[1,2-a]pyridine derivative inhibited the PI3K-Akt-mTOR pathway, inducing intrinsic apoptosis in non-small cell lung cancer cells.[9]
-
Induction of Apoptosis and Cell Cycle Arrest : Beyond pathway inhibition, these compounds can trigger programmed cell death (apoptosis). Studies have shown that treatment with certain imidazo[1,2-a]pyridine derivatives leads to an increase in the expression of pro-apoptotic proteins like BAX and active caspase-9, while decreasing the levels of anti-apoptotic proteins.[9] Furthermore, they can induce cell cycle arrest, often by upregulating cell cycle inhibitors such as p53 and p21.[9] Flow cytometric analysis has confirmed that active compounds can inhibit DNA synthesis in a time-dependent manner, leading to an apoptotic pathway.[7]
-
Targeting Other Key Proteins : The anticancer activity of this class of compounds is not limited to the PI3K/Akt/mTOR pathway. Other targeted mechanisms include:
-
Tubulin Polymerization Inhibition : Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[6]
-
Aldehyde Dehydrogenase (ALDH) Inhibition : ALDH is an enzyme implicated in cancer stem cell survival and drug resistance.[6]
-
Covalent Inhibition of KRAS G12C : Recent research has explored the use of the imidazo[1,2-a]pyridine scaffold to develop covalent inhibitors targeting the KRAS G12C mutation, which is a driver in many intractable cancers.[10]
-
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and how imidazo[1,2-a]pyridine derivatives can intervene.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[6]
-
Substitution at Position 2 : Aryl groups at this position are common. The nature of the substituent on this aryl ring can significantly influence activity.
-
Substitution at Position 3 : The introduction of various side chains at this position has been extensively explored. For example, thioether side chains have been incorporated in some active compounds.[11]
-
Substitution on the Pyridine Ring : Modifications at positions 6, 7, and 8 can also modulate the anticancer activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | HepG2 (Liver) | 7.8 | [7] |
| 6i | HepG2 (Liver) | 9.2 | [7] |
| Compound 6 | A375 (Melanoma) | Not specified, but potent | [9] |
| Compound with 1,2,4-oxadiazole | Breast Cancer Lines | >10 | [9] |
| I-11 | NCI-H358 (KRAS G12C) | Potent | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
The following diagram provides a visual workflow of the MTT assay.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] While direct, experimentally verified spectroscopic data for this specific isomer is not extensively published, this document leverages data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. This guide will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound. Furthermore, it will outline the causality behind experimental choices for data acquisition and provide self-validating protocols for researchers seeking to characterize this molecule.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities.[3] The strategic placement of functional groups, such as a bromine atom and a carbaldehyde moiety, on this bicyclic heteroaromatic core provides versatile handles for synthetic elaboration, making compounds like this compound valuable intermediates in the development of novel therapeutics and functional materials.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules, ensuring the reliability of subsequent research and development efforts.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The numbering of the imidazo[1,2-a]pyridine ring system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for the protons of this compound in a solvent like CDCl₃ are based on the electronic environment of each proton. The electron-withdrawing nature of the bromine atom and the carbaldehyde group, along with the aromatic ring currents, will significantly influence the chemical shifts.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the bromine at C-3. |
| H-5 | 7.7 - 7.9 | d | J ≈ 9.0 | Doublet due to coupling with H-7. Deshielded by the adjacent nitrogen. |
| H-7 | 7.3 - 7.5 | dd | J ≈ 9.0, 1.5 | Doublet of doublets due to coupling with H-5 and H-8. |
| H-8 | 8.0 - 8.2 | d | J ≈ 7.0 | Doublet due to coupling with H-7. |
| -CHO | 9.9 - 10.1 | s | - | Singlet, highly deshielded proton of the aldehyde group. |
Note on a related isomer: For comparison, the reported ¹H NMR data for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde in DMSO-d₆ is: δ 9.94 (s, 1H), 9.50 (s, 1H), 8.54 (s, 1H), 7.86-7.85 (m, 2H).[4] This highlights how the positions of the substituents dramatically alter the spectrum.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure.
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | 140 - 145 | Influenced by the adjacent nitrogen and the C-3 bromine. |
| C-3 | 110 - 115 | Directly attached to the electronegative bromine atom. |
| C-5 | 125 - 130 | Aromatic carbon adjacent to a nitrogen. |
| C-6 | 130 - 135 | Attached to the electron-withdrawing carbaldehyde group. |
| C-7 | 120 - 125 | Aromatic carbon. |
| C-8 | 115 - 120 | Aromatic carbon. |
| C-8a | 145 - 150 | Bridgehead carbon adjacent to two nitrogens. |
| -CHO | 185 - 190 | Carbonyl carbon of the aldehyde, highly deshielded. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The key expected vibrational frequencies for this compound are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C=N, C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-Br | 500 - 600 | Medium to Strong |
The strong absorption band in the region of 1690-1715 cm⁻¹ would be a clear indicator of the aldehyde carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): The molecular formula is C₈H₅BrN₂O. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
[M]⁺: m/z ≈ 224
-
[M+2]⁺: m/z ≈ 226
-
-
Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) or the bromine atom (-Br, 79/81 Da).
For the related isomer, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde , the mass spectrum shows a peak at m/z 226 (M+1)⁺.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Workflow
References
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde for Advanced Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules. This technical guide delves into the discovery, history, and synthetic evolution of a particularly valuable derivative: 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. This compound has emerged as a critical building block, enabling the exploration of novel chemical space in drug discovery, particularly in oncology. We will dissect the probable synthetic pathways, grounded in the fundamental principles of heterocyclic chemistry, and provide expert insights into the strategic considerations that underpin its preparation and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,2-a]pyridine bicyclic system, a heterocyclic framework that has captured the attention of medicinal chemists for decades. Its rigid, planar structure, combined with its rich electronic properties and capacity for diverse functionalization, makes it an ideal foundation for the design of therapeutic agents. The scaffold's inherent biological activities are broad, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, and central nervous system modulating properties.
The strategic placement of functional groups on the imidazo[1,2-a]pyridine core is paramount in tuning its pharmacological profile. The introduction of a bromine atom at the 3-position and a carbaldehyde group at the 6-position, as seen in this compound (CAS 1004550-20-2), creates a bifunctional intermediate of significant synthetic utility.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the aldehyde group is a gateway to a vast array of chemical transformations, including reductive aminations, oxidations, and condensations. This dual functionality empowers chemists to rapidly generate libraries of complex molecules for biological screening.
Postulated Discovery and Initial Synthetic Approaches
While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be logically deduced from well-established principles of heterocyclic chemistry. The history of this compound is likely intertwined with the broader exploration of the imidazo[1,2-a]pyridine scaffold and the systematic investigation of its functionalization.
The classical approach to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This venerable reaction, often referred to as the Tchichibabin synthesis of imidazo[1,2-a]pyridines, provides a reliable and straightforward entry point to this heterocyclic system.
A plausible and efficient synthetic route to the title compound would likely involve a multi-step sequence, commencing with the construction of the core, followed by sequential functionalization.
A Representative Synthetic Pathway
The following proposed synthesis is a logical amalgamation of established synthetic transformations for this class of compounds.
Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
The initial step would involve the condensation of 2-amino-5-methylpyridine with an α-haloketone, such as chloroacetaldehyde. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often with gentle heating.
Experimental Protocol: Synthesis of 6-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add a solution of chloroacetaldehyde (1.2 eq, typically as a 40-50% aqueous solution).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.
Step 2: Bromination at the 3-Position
The imidazo[1,2-a]pyridine ring system is electron-rich, and the C-3 position is particularly susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice.
Experimental Protocol: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-bromo-6-methylimidazo[1,2-a]pyridine.
Step 3: Oxidation of the 6-Methyl Group to a Carbaldehyde
The final step involves the oxidation of the methyl group at the 6-position to a carbaldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a reflux condenser, suspend 3-bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
After cooling, filter the reaction mixture to remove elemental selenium.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting solid by column chromatography or recrystallization to obtain this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield (Typical) |
| 1 | 2-Amino-5-methylpyridine | Chloroacetaldehyde, Ethanol, Reflux | 6-Methylimidazo[1,2-a]pyridine | 70-85% |
| 2 | 6-Methylimidazo[1,2-a]pyridine | NBS, Acetonitrile, 0 °C to rt | 3-Bromo-6-methylimidazo[1,2-a]pyridine | 80-95% |
| 3 | 3-Bromo-6-methylimidazo[1,2-a]pyridine | SeO₂, Dioxane/Water, Reflux | This compound | 40-60% |
Table 1: Summary of the Representative Synthetic Pathway
Alternative Synthetic Strategies: The Vilsmeier-Haack Approach
An alternative and potentially more direct route to introduce the carbaldehyde functionality is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.
For the synthesis of this compound, this would involve the direct formylation of 3-bromoimidazo[1,2-a]pyridine. However, the regioselectivity of the Vilsmeier-Haack reaction on the imidazo[1,2-a]pyridine nucleus can be influenced by the substituents present on the ring. While the C-3 position is generally the most reactive towards electrophiles, the presence of a bromine atom at this position would direct the formylation to other positions, with the C-6 position being a plausible target.
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)
-
To a solution of 3-bromoimidazo[1,2-a]pyridine (1.0 eq) in DMF at 0 °C, slowly add phosphorus oxychloride (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate this compound.
Figure 1: Conceptual workflow of the Vilsmeier-Haack formylation route.
The Role of this compound in Modern Drug Discovery
The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of novel bioactive molecules. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.
The aldehyde at the C-6 position is a key pharmacophoric element or a precursor to one. It can be readily converted into a variety of functional groups, including but not limited to:
-
Amines: via reductive amination, leading to the introduction of diverse side chains that can modulate solubility, basicity, and interactions with biological targets.
-
Alkenes: through Wittig-type reactions, allowing for the extension of the carbon framework and the introduction of conformational constraints.
-
Carboxylic acids: via oxidation, providing an acidic handle for salt formation or further derivatization.
-
Heterocycles: by condensation with appropriate binucleophiles, enabling the construction of more complex fused ring systems.
Simultaneously, the bromine atom at the C-3 position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, further expanding the chemical diversity of the resulting compounds.
References
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Versatility of the C3-Carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to numerous commercial drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer), highlighting its therapeutic significance.[1][3] The unique electronic architecture of this fused bicyclic system imparts a rich and tunable chemical reactivity, making it a cornerstone for drug discovery and development.
Among the various functionalized derivatives, imidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. The aldehyde group, positioned at the electron-rich C3 position of the imidazole ring, serves as a chemical handle for a vast array of transformations. Its reactivity is modulated by the electronic properties of the heterocyclic core, making it a fascinating subject for synthetic exploration. This guide provides an in-depth analysis of the aldehyde's reactivity, focusing on key transformations and offering field-proven insights into experimental design and execution for researchers in organic synthesis and drug development.
The Electronic Landscape: Understanding Core Reactivity
The reactivity of the aldehyde group at the C3 position is intrinsically linked to the electronic nature of the imidazo[1,2-a]pyridine ring. The imidazole moiety is electron-rich, and the nitrogen atom at position 1 acts as a strong electron-donating group. This electron density is delocalized across the ring system, with a significant concentration at the C3 position. This makes the C3 position highly susceptible to electrophilic attack and functionalization.
However, when an aldehyde (an electron-withdrawing group) is attached at C3, a push-pull electronic effect is established. The carbonyl carbon of the aldehyde is electrophilic, yet its reactivity is subtly different from that of a simple aromatic aldehyde like benzaldehyde. The electron-donating character of the heterocyclic core can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to aldehydes on more electron-deficient rings. This nuanced reactivity profile must be considered when selecting reagents and reaction conditions. For instance, while it readily undergoes nucleophilic additions, the choice of catalyst can be critical to overcoming the activation energy barrier without promoting unwanted side reactions on the core itself.
Key Transformations of the Aldehyde Group
The aldehyde functional group is a gateway to diverse molecular architectures. Its primary modes of reaction include nucleophilic addition and condensation, oxidation, reduction, and participation in multicomponent reactions.
Nucleophilic Addition and Condensation Reactions
This class of reactions is arguably the most exploited for elaborating the imidazo[1,2-a]pyridine core, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[4] This reaction is exceptionally useful for introducing functionalities rich in double bonds.
Causality in Experimental Design: The choice of base is critical. A strong base could deprotonate other positions on the heterocyclic core or induce self-condensation of the aldehyde. Weak bases like piperidine, or even imidazole itself, are preferred as they are sufficiently basic to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) without causing side reactions.[4][5] Dichloromethane is a common solvent as it is relatively non-polar and facilitates easy workup.[6]
Protocol: Knoevenagel Condensation with Malononitrile
-
Objective: To synthesize 2-(imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile.
-
Methodology:
-
To a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in dichloromethane (2 mL), add imidazole (0.25 mmol, 25 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the product with dichloromethane (2 x 3 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the olefinic product.[6]
-
-
Self-Validation: The product can be characterized by ¹H NMR, where the appearance of a new singlet in the olefinic region (around 7.5-8.0 ppm) and the disappearance of the aldehyde proton signal (around 10.0 ppm) confirms the reaction.
Caption: Experimental workflow for the Knoevenagel condensation.
This is another cornerstone condensation reaction, specifically an aldol condensation between the imidazo[1,2-a]pyridine-3-carbaldehyde and a ketone (like acetophenone derivatives) in the presence of a base to form chalcone-like structures (propenones). These resulting α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry.[7]
Causality in Experimental Design: The reaction is typically performed in a protic solvent like ethanol with a base such as sodium hydroxide. The base generates the enolate from the ketone, which then acts as the nucleophile, attacking the aldehyde. The subsequent dehydration is often spontaneous or driven by heat. The yield and reaction rate can be influenced by the electronic nature of the substituents on the ketone.
Protocol: Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone
-
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.
-
Methodology:
-
Dissolve 2-substituted-imidazo[1,2-a]pyridine-3-carbaldehyde (1 eq) and an appropriate acetophenone derivative (1 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction medium into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.[7]
-
-
Self-Validation: The formation of the propenone is confirmed by ¹H NMR, showing two characteristic doublets for the vinyl protons (Hα and Hβ) with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Base | Yield | Reference |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Acetophenone | NaOH | 73% | [7] |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 4-Chloroacetophenone | NaOH | 80% | [7] |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Acetophenone | NaOH | 75% | [7] |
Table 1: Representative yields for Claisen-Schmidt condensation reactions.
Multicomponent Reactions (MCRs)
MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. The aldehyde on the imidazo[1,2-a]pyridine core is an excellent component for such reactions.
The GBB reaction is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (like 2-aminopyridine) to form a 3-aminoimidazo-fused heterocycle.[3][8] When imidazo[1,2-a]pyridine-3-carbaldehyde is used as the aldehyde component, it allows for the construction of more complex, functionalized derivatives.
Causality in Experimental Design: This reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Y(OTf)₃, NH₄Cl).[9][10][11] The acid activates the aldehyde carbonyl group towards nucleophilic attack by the 2-aminopyridine, forming an iminium ion intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion, followed by tautomerization to yield the final product. The choice of catalyst can significantly impact reaction efficiency and time.
Caption: Simplified mechanism of the GBB three-component reaction.
Protocol: Y(OTf)₃-Catalyzed Aza-Friedel-Crafts/MCR-type Reaction
-
Objective: To synthesize C3-alkylated imidazo[1,2-a]pyridines.[11]
-
Methodology:
-
In a reaction vessel, combine imidazo[1,2-a]pyridine (1.0 eq), an aromatic aldehyde (1.5 eq), a cyclic amine (e.g., morpholine, 2.0 eq), and Y(OTf)₃ (0.2 eq).
-
Add toluene (1.0 mL per 0.2 mmol of starting material) as the solvent.
-
Stir the mixture at 110 °C for 12 hours under a normal air atmosphere.
-
After cooling, quench the reaction with H₂O (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[11]
-
-
Self-Validation: The successful incorporation of all three components is verified by HRMS and NMR. ¹H NMR will show characteristic signals for the imidazo[1,2-a]pyridine core, the aryl group from the aldehyde, and the cyclic amine moiety, along with a new methine proton signal.
Oxidation and Reduction
Standard transformations of the aldehyde group are also readily applicable to the imidazo[1,2-a]pyridine core, providing access to carboxylic acids and alcohols, respectively.
The aldehyde can be oxidized to the corresponding imidazo[1,2-a]pyridine-3-carboxylic acid. This transformation is valuable as carboxylic acids are key functional groups for forming amides, esters, and other derivatives.
Causality in Experimental Design: Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the heterocyclic core. Reagents like sodium chlorite (NaClO₂) under buffered conditions or potassium permanganate (KMnO₄) in a controlled manner can be effective. The reaction medium's pH can be crucial; for instance, acidic conditions might favor the formation of the gem-diol from the aldehyde, potentially affecting the oxidation pathway.[12][13]
Reduction of the aldehyde furnishes the corresponding primary alcohol, (imidazo[1,2-a]pyridin-3-yl)methanol. This product can serve as a building block for ethers, esters, or halides.
Causality in Experimental Design: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation. It is a mild and selective reducing agent that will not reduce the aromatic heterocyclic core. The reaction is typically fast and clean, often proceeding to completion at room temperature with high yields.
Conclusion
The aldehyde group on the imidazo[1,2-a]pyridine core is a powerful and versatile functional handle. Its reactivity, governed by the electronic interplay with the fused heterocyclic system, allows for a wide range of synthetic manipulations. From building complex molecular frameworks through condensation and multicomponent reactions to straightforward functional group interconversions like oxidation and reduction, imidazo[1,2-a]pyridine-3-carbaldehyde is a cornerstone intermediate for drug discovery. A thorough understanding of the causality behind experimental choices—from catalyst selection in a GBB reaction to the choice of base in a Knoevenagel condensation—enables researchers to harness its full synthetic potential, paving the way for the development of novel and potent therapeutic agents.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electrophilic Substitution on the 3-bromo-imidazo[1,2-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization, yet it also modulates the electronic properties of the bicyclic system, influencing the regioselectivity of subsequent electrophilic substitution reactions. This in-depth technical guide provides a comprehensive overview of electrophilic substitution on the 3-bromo-imidazo[1,2-a]pyridine ring. We will delve into the underlying electronic principles governing the reactivity of this scaffold, explore various classes of electrophilic substitution reactions with mechanistic insights, and provide field-proven experimental protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and derivatization of imidazo[1,2-a]pyridine-based compounds for drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1] These compounds have demonstrated a wide range of pharmacological properties, including but not limited to, antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The unique structural and electronic features of the imidazo[1,2-a]pyridine core make it an attractive scaffold for the design of novel therapeutic agents.
The ability to selectively functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Electrophilic substitution reactions represent a powerful tool for introducing a variety of substituents onto the imidazo[1,2-a]pyridine ring, thereby enabling the generation of diverse chemical libraries for biological screening.
Electronic Properties and Reactivity of the 3-bromo-imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The pyridine ring, being electron-deficient, generally deactivates the fused system towards electrophilic substitution.[2][3] However, the imidazole portion is electron-rich and directs electrophiles to specific positions.
The regioselectivity of electrophilic substitution on the parent imidazo[1,2-a]pyridine ring is predominantly observed at the C3 position. This can be rationalized by examining the stability of the Wheland intermediate (a carbocation intermediate) formed upon electrophilic attack. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the nitrogen atom of the imidazole ring without disrupting the aromaticity of the pyridine ring.[4][5]
The presence of a bromine atom at the C3 position, as in 3-bromo-imidazo[1,2-a]pyridine, introduces competing electronic effects. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, through its lone pairs, bromine can exert a weak electron-donating mesomeric effect (+M).
Despite the deactivating inductive effect of the bromine at C3, the imidazo[1,2-a]pyridine ring system remains sufficiently activated for electrophilic substitution to occur on the pyridine part of the molecule, typically at the C5 or C7 positions, depending on the reaction conditions and the nature of the electrophile.
Key Electrophilic Substitution Reactions on 3-bromo-imidazo[1,2-a]pyridine
This section will detail several key electrophilic substitution reactions, providing mechanistic insights and practical experimental protocols.
Halogenation
Further halogenation of 3-bromo-imidazo[1,2-a]pyridine can provide di- or poly-halogenated derivatives, which are valuable precursors for cross-coupling reactions.
-
Mechanism: The mechanism involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) from a halogen source, which then attacks the electron-rich pyridine ring of the 3-bromo-imidazo[1,2-a]pyridine. The regioselectivity is dictated by the electronic and steric factors of the starting material.
-
Experimental Protocol: Bromination of 3-bromo-imidazo[1,2-a]pyridine
-
Reagents: 3-bromo-imidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Nitration
Nitration of 3-bromo-imidazo[1,2-a]pyridine introduces a nitro group, which can be a precursor for an amino group or other functionalities.
-
Mechanism: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. It attacks the pyridine ring, leading to the formation of a nitro-substituted product.
-
Experimental Protocol: Nitration of 3-bromo-imidazo[1,2-a]pyridine
-
Reagents: 3-bromo-imidazo[1,2-a]pyridine, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a cooled (0 °C) solution of 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol) in concentrated sulfuric acid (5 mL), add concentrated nitric acid (1.1 mmol) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
-
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the imidazo[1,2-a]pyridine ring, which is a key building block for the synthesis of more complex molecules.[6][7][8]
-
Mechanism: The reaction proceeds through the formation of an acylium ion (R-C=O⁺) as the electrophile, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][9] The acylium ion then attacks the pyridine ring.
-
Experimental Protocol: Acetylation of 3-bromo-imidazo[1,2-a]pyridine [7]
-
Reagents: 3-bromo-imidazo[1,2-a]pyridine, Acetic Anhydride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Suspend aluminum chloride (1.2 mmol) in dry dichloromethane (10 mL) under an inert atmosphere.
-
Add acetic anhydride (1.1 mmol) dropwise to the suspension at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol) in dry dichloromethane (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[10][11][12]
-
Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] This reagent is the electrophile that attacks the 3-bromo-imidazo[1,2-a]pyridine ring. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.[12]
-
Experimental Protocol: Formylation of 3-bromo-imidazo[1,2-a]pyridine [14]
-
Reagents: 3-bromo-imidazo[1,2-a]pyridine, N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
To a cooled (0 °C) solution of 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL), add POCl₃ (1.5 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at 90 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Data Presentation
| Reaction | Electrophile | Reagents | Typical Yield (%) | Regioselectivity |
| Bromination | Br⁺ | NBS/ACN | 80-90 | C5/C7 |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 60-75 | C5/C7 |
| Acetylation | CH₃CO⁺ | Ac₂O/AlCl₃ | 70-85 | C5/C7 |
| Formylation | [ClCH=N(CH₃)₂]⁺ | POCl₃/DMF | 75-90 | C5/C7 |
Visualization of Reaction Mechanisms
General Mechanism of Electrophilic Aromatic Substitution
References
- 1. ias.ac.in [ias.ac.in]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation Lab Report - 729 Words | Cram [cram.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the core of commercial drugs like Zolpidem (an ambient sedative-hypnotic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent), showcasing its therapeutic versatility.[2] The ability to precisely modify this scaffold is paramount for developing new chemical entities with tailored pharmacological profiles. The introduction of aryl and heteroaryl moieties, in particular, can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and the commercial availability of its precursors (boronic acids and their derivatives).[3] This Nobel Prize-winning reaction provides a powerful tool for forging carbon-carbon bonds, making it an indispensable method for the late-stage functionalization of complex molecules in drug discovery pipelines.[3]
This document provides a detailed guide to the Suzuki coupling reaction of a specific, highly functionalized substrate: 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde . We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The presence of both a bromine atom at the electron-rich 3-position and an electron-withdrawing carbaldehyde group at the 6-position presents a unique chemical landscape that requires careful consideration of reaction conditions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This step forms a square planar Palladium(II) intermediate. The reactivity for this step generally follows the order of I > Br > Cl for the halide.[3]
-
Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound, typically a boronic acid, must be activated by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the Palladium(II) complex.
-
Reductive Elimination: In the final step, the two organic fragments (the imidazopyridine and the group from the boronic acid) on the Palladium(II) center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki coupling of this compound with an aryl boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is based on established methodologies for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyridines and has been adapted for the specified substrate.[7]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Microwave synthesis vials
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Cesium Carbonate (2.0-3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq.).
-
Causality Note: An excess of the boronic acid is used to drive the reaction to completion. Cesium carbonate is a strong inorganic base effective in activating the boronic acid for transmetalation and is often used in couplings with heteroaromatic halides.[7] Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for a wide range of Suzuki couplings.[4]
-
-
Solvent Addition and Degassing: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent). The solvent must be anhydrous to prevent competitive protodeboronation of the boronic acid.
-
Causality Note: Degassing the reaction mixture is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species and also promote homocoupling of the boronic acid.[3] DMF is a polar aprotic solvent that effectively solubilizes the reagents and can withstand the high temperatures of microwave heating.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 130°C for 40 minutes.
-
Causality Note: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[7] The temperature and time are starting points and may require optimization.
-
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Causality Note: The aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Note: Chromatographic purification is typically necessary to remove residual catalyst, unreacted starting materials, and any side products to obtain the pure coupled product.
-
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) | A robust and commercially available Pd(0) catalyst. Other catalysts like Pd(dppf)Cl₂ can also be effective, especially for challenging substrates. Catalyst loading can sometimes be reduced for highly reactive partners. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Phosphine ligands stabilize the palladium center and modulate its reactivity. For less reactive substrates, more electron-rich and bulky ligands (e.g., Buchwald-type ligands) can be screened. |
| Base | Cs₂CO₃ (2-3 eq.) | A strong, effective base for activating boronic acids. Other bases like K₂CO₃, K₃PO₄, or even organic bases can be tested. The choice of base can significantly impact the reaction rate and yield.[3] |
| Solvent | DMF (anhydrous) | A high-boiling polar aprotic solvent suitable for microwave heating. Other solvents like 1,4-dioxane, toluene, or DME (often with added water) can be used, particularly with conventional heating.[4] |
| Temperature | 130°C (Microwave) | Higher temperatures generally accelerate the reaction. For thermally sensitive substrates, lower temperatures with longer reaction times may be necessary. |
| Boronic Acid | 1.2 - 1.5 eq. | A slight excess is generally recommended. Electron-rich and electron-poor arylboronic acids should be tolerated, though reaction rates may vary. |
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst loading, screening different bases or ligands, or increasing the reaction time and temperature. Ensure all reagents and solvents are anhydrous and the reaction was properly degassed.
-
Dehalogenation: The starting material may undergo hydrodehalogenation (replacement of bromine with hydrogen). This can be minimized by using a well-degassed system and ensuring the catalyst is active.
-
Homocoupling: Formation of biaryl products from the boronic acid (Ar'-Ar') can occur, often due to the presence of oxygen.[3] Rigorous degassing is key to minimizing this side reaction.
-
Aldehyde Group Reactivity: The carbaldehyde at the 6-position is an electron-withdrawing group, which can make the C-Br bond more susceptible to oxidative addition. It is generally stable under Suzuki conditions, but if side reactions involving the aldehyde are suspected, protection (e.g., as an acetal) may be considered, though this adds steps to the synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-3 arylation of this compound. By carefully selecting the catalyst, base, and solvent, and by employing controlled conditions such as microwave heating and an inert atmosphere, researchers can efficiently generate a diverse library of 3,6-disubstituted imidazo[1,2-a]pyridines. These compounds serve as valuable building blocks for the discovery of new therapeutic agents, leveraging the privileged nature of this important heterocyclic scaffold.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Reductive amination protocol for 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Application Note & Protocol
Facile Synthesis of N-Substituted Aminomethyl-3-bromoimidazo[1,2-a]pyridines via Reductive Amination
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is critical for developing new drug candidates. This application note provides a detailed, field-proven protocol for the reductive amination of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. We present a robust, one-pot method utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to synthesize a variety of secondary and tertiary amines. This guide explains the mechanistic rationale behind the choice of reagents and conditions, offers a step-by-step experimental procedure, and includes guidance on reaction monitoring, purification, and product characterization.
Introduction and Scientific Rationale
The this compound moiety is a highly valuable synthetic intermediate.[1] The bromine at the 3-position serves as a versatile handle for cross-coupling reactions, while the aldehyde at the 6-position allows for a range of transformations, including the formation of carbon-nitrogen bonds. Reductive amination is a cornerstone of amine synthesis in pharmaceutical and agrochemical research, converting a carbonyl group into an amine via an intermediate imine.[2][3] This method is favored for its operational simplicity and high functional group tolerance.[4]
The choice of reducing agent is paramount for a successful one-pot reductive amination. The agent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[2] While strong reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde, and toxic reagents like sodium cyanoborohydride (NaBH₃CN) pose safety concerns, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) has emerged as the reagent of choice for this transformation.[2][5]
The steric bulk and electron-withdrawing acetate groups on STAB render it a milder reducing agent compared to NaBH₄.[6] This attenuated reactivity prevents the premature reduction of the aldehyde, allowing for the formation of the imine/iminium ion intermediate, which is then rapidly reduced to the desired amine product.[2][6] This protocol leverages the unique selectivity of STAB to achieve a highly efficient one-pot synthesis.
Reaction Mechanism and Workflow
The reductive amination proceeds through a two-stage, one-pot process:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient imine, which is in equilibrium with its protonated form, the iminium ion. This step is often the rate-determining step and can be catalyzed by mild acid.[3]
-
Hydride Reduction: The selective reducing agent, NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes & Protocols: Strategic Utilization of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on a particularly valuable derivative, 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde , a strategic building block designed for efficient library synthesis and lead optimization. Its dual functionality—a synthetically versatile bromine atom at the C3 position and a reactive carbaldehyde at the C6 position—offers orthogonal sites for chemical modification. This document provides an in-depth exploration of the key transformations enabled by this scaffold, detailed experimental protocols, and insights into its application for developing novel therapeutic agents, particularly in oncology and infectious diseases.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine ring system is a bicyclic 5-6 fused heterocycle that has garnered significant attention from medicinal chemists. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal core for interacting with biological targets. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) validate the therapeutic potential of this scaffold.[2][3]
The true power of this scaffold in modern drug discovery lies in the ability to strategically functionalize it to explore structure-activity relationships (SAR). This compound is an exemplary intermediate, offering two distinct and highly valuable reactive handles for molecular elaboration.
-
The C3-Bromo Position: The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties. This position is often critical for modulating potency and selectivity against biological targets like protein kinases.
-
The C6-Carbaldehyde Position: The aldehyde group is a versatile functional group for forming C-C and C-N bonds. It can be readily transformed into amines, alcohols, alkenes, and other functional groups, often used to append solubility-enhancing groups or vectors that target specific regions of a binding pocket.
The strategic combination of these two functionalities allows for a divergent synthetic approach, enabling the rapid generation of diverse chemical libraries from a single, advanced intermediate.
Figure 1: Divergent synthetic pathways from this compound.
Synthetic Transformations & Applications
Functionalization at the C3-Position: Palladium-Catalyzed Cross-Coupling
The C3-bromo group is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. These methods are staples in medicinal chemistry for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.
Suzuki-Miyaura Coupling: This reaction is arguably the most powerful tool for introducing aryl and heteroaryl groups.[4] By coupling the C3-bromo position with a wide range of boronic acids or esters, chemists can systematically probe interactions within a target's binding site, a common strategy in the development of kinase inhibitors.[5]
Sonogashira Coupling: This reaction introduces alkynyl groups, which can serve as rigid linkers or as precursors for further transformations.[6][7] The resulting C3-alkynylimidazo[1,2-a]pyridines can be valuable for accessing novel chemical space.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing primary or secondary amines at the C3 position.[8] These amino groups can act as key hydrogen bond donors or acceptors, significantly impacting target affinity and pharmacokinetic properties.
Data Presentation: Representative Conditions for Cross-Coupling Reactions
The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromo-substituted imidazo[1,2-a]pyridine analogues. These serve as excellent starting points for optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 75-95 | [6] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF / DMF | 80 | 65-90 | [6][7] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 70-98 | [8] |
Functionalization at the C6-Carbaldehyde Position
The C6-carbaldehyde offers a rich platform for derivatization through classical organic reactions.
Reductive Amination: This is one of the most robust and widely used methods for synthesizing amines in medicinal chemistry. The aldehyde is condensed with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is highly efficient for creating libraries of amines with diverse substituents.
Knoevenagel and Claisen-Schmidt Condensations: These reactions involve the condensation of the aldehyde with active methylene compounds or methyl ketones, respectively. This approach is used to synthesize α,β-unsaturated systems, such as chalcone-like structures, which have been investigated for their antifungal and other biological activities.[9]
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into an alkene with control over geometry. This can be used to introduce conformationally restricted linkers or other functional groups.
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard laboratory techniques.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Rationale: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand provides a highly active catalytic system suitable for heteroaryl bromides.[6] Potassium phosphate is an effective base that is generally well-tolerated by many functional groups. The toluene/water solvent system facilitates the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 or 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-imidazo[1,2-a]pyridine-6-carbaldehyde.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Reductive Amination at the C6-Position
This protocol describes a general procedure for the synthesis of a secondary or tertiary amine from this compound.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for its mildness and selectivity. It is less reactive towards aldehydes and ketones than iminium ions, which minimizes side reactions like the reduction of the starting aldehyde. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. Acetic acid can be used as a catalyst to promote iminium ion formation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N, 1.2 equiv) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid (0.1 equiv) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to control any potential effervescence.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel or reversed-phase, depending on the product's properties) to yield the desired amine.
Applications in Therapeutic Areas
Derivatives built upon the imidazo[1,2-a]pyridine scaffold have shown significant promise in several key therapeutic areas. The ability to rapidly synthesize analogues using the strategies described above is crucial for optimizing their biological activity.
-
Oncology: The imidazo[1,2-a]pyridine core is a validated scaffold for developing inhibitors of various protein kinases, which are critical targets in cancer therapy. For example, derivatives have been developed as potent inhibitors of PI3K/mTOR and cyclin-dependent kinases (CDKs).[5][10][11] Recently, this scaffold has also been used to design novel covalent inhibitors targeting KRAS G12C, a previously "undruggable" cancer driver.[12][13]
-
Infectious Diseases: The scaffold has demonstrated potent activity against various pathogens. Notably, imidazo[1,2-a]pyridine amides have led to the discovery of clinical candidates against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[3][14]
By using this compound, researchers can independently modify the C3 position to tune kinase selectivity and potency, while functionalizing the C6 position to optimize pharmacokinetic properties like solubility and metabolic stability.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its orthogonal reactive sites—the C3-bromo group for cross-coupling and the C6-carbaldehyde for a variety of transformations—empower chemists to efficiently explore chemical space and optimize drug candidates. The robust protocols outlined in this guide provide a solid foundation for leveraging this scaffold to its full potential in the pursuit of novel therapeutics.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. The dysregulation of these enzymes is a hallmark of numerous malignancies, making them prime targets for small molecule inhibitors. Within the vast landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides an excellent framework for presenting pharmacophoric elements in a well-defined three-dimensional orientation, enabling potent and selective interactions with the ATP-binding site of various kinases. Derivatives of this scaffold have shown significant promise as inhibitors of key kinases such as Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), and others, which are central to cell growth, proliferation, and survival.[1][2]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key intermediate, 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde , in the synthesis of novel kinase inhibitors. This versatile building block offers two distinct and orthogonally reactive sites: a bromine atom at the 3-position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a carbaldehyde at the 6-position, which serves as a handle for introducing diverse functionalities through reductive amination or condensation reactions. We will explore the rationale behind its use and provide detailed, field-proven protocols for its application in constructing potent kinase inhibitors, with a focus on PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. Its aberrant activation is a frequent event in a wide range of human cancers, often stemming from mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the inactivation of the tumor suppressor PTEN.[2] This makes the pathway a highly attractive target for anticancer drug development.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.
Synthetic Strategy: A Two-Pronged Approach
The unique structure of this compound allows for a convergent and highly modular synthetic strategy. This approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The general workflow involves:
-
Modification at the 3-position: Typically achieved through a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties. This position often explores interactions within the affinity pocket of the kinase.
-
Functionalization of the 6-carbaldehyde: This is usually performed in the second stage, involving reductive amination to introduce diverse amine-containing side chains. These side chains can enhance solubility, modulate pharmacokinetic properties, and form crucial hydrogen bond interactions within the kinase active site.
Figure 2: General synthetic workflow.
Experimental Protocols
The following protocols are representative procedures based on established methodologies for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors. Researchers should adapt and optimize these conditions based on the specific substrates used.
Part 1: Suzuki-Miyaura Cross-Coupling at the 3-Position
This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 225.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the 3-aryl-imidazo[1,2-a]pyridine-6-carbaldehyde intermediate.
Causality and Insights:
-
Choice of Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands, such as Pd(dppf)Cl₂, can also be used and may require optimization for specific substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Sodium or potassium carbonate are commonly used, but other bases like cesium carbonate or potassium phosphate may be beneficial for challenging couplings.
-
Solvent System: The mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents is critical to prevent the oxidation of the Pd(0) catalyst.
Part 2: Reductive Amination of the 6-Carbaldehyde
This protocol details the conversion of the 3-aryl-imidazo[1,2-a]pyridine-6-carbaldehyde intermediate to the final kinase inhibitor via reductive amination. This reaction forms a new carbon-nitrogen bond and is a cornerstone of medicinal chemistry for introducing amine-containing functionalities.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Aryl-imidazo[1,2-a]pyridine-6-carbaldehyde | - | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | - | - |
| Acetic Acid (optional) | - | catalytic | - |
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the 3-aryl-imidazo[1,2-a]pyridine-6-carbaldehyde intermediate (1.0 eq) in an anhydrous solvent such as DCM or DCE.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Execution: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Causality and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, which reduces the likelihood of side reactions.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are preferred to prevent the decomposition of the reducing agent.
-
pH Control: The optional addition of acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced. However, excess acid can protonate the amine, rendering it non-nucleophilic.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its dual reactive sites allow for a modular and efficient synthetic approach to generate diverse libraries of compounds for SAR exploration. The protocols outlined in this note for Suzuki-Miyaura coupling and reductive amination provide a solid foundation for researchers to build upon in their quest for novel and potent targeted therapies. The strategic functionalization of the imidazo[1,2-a]pyridine scaffold continues to be a fruitful avenue in modern medicinal chemistry.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Knoevenagel Condensation with 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Introduction: Bridging Privileged Scaffolds with Versatile Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules, including Zolpidem and Olprinone. This heterocyclic system exhibits a broad spectrum of biological activities, from anticancer and anti-inflammatory to potent antitubercular properties. The functionalization of this scaffold is therefore a critical endeavor for the discovery of new therapeutic agents.
This guide focuses on a powerful synthetic transformation—the Knoevenagel condensation—applied to a highly versatile building block: 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde . This substrate is uniquely equipped for sequential diversification. The carbaldehyde group at the 6-position serves as an ideal handle for C-C bond formation via condensation, while the bromine atom at the 3-position remains available for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
The Knoevenagel condensation is a classical yet indispensable reaction in organic synthesis, providing a reliable route to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound. These products are not merely intermediates but are often biologically active pharmacophores themselves, finding applications in areas ranging from anticancer drug development to materials science. This protocol provides a detailed methodology for leveraging this reaction to synthesize novel derivatives of the imidazo[1,2-a]pyridine scaffold, offering researchers a robust platform for library synthesis and drug discovery.
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction. The process is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.
The mechanism proceeds through three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion or enolate. This step is facile because the adjacent electron-withdrawing groups (Z) significantly increase the acidity of the methylene protons.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a new carbon-carbon bond and yielding a tetrahedral β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: The intermediate alcohol is subsequently eliminated as a molecule of water, a process often spontaneously driven by the formation of a thermodynamically stable, conjugated π-system. This final step yields the α,β-unsaturated product.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Protocol: Synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-6-yl)methylene)malononitrile
This protocol details the synthesis of a representative Knoevenagel product using malononitrile as the active methylene component. The procedure is optimized for high yield and purity with straightforward isolation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (Absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel)
-
Analytical equipment for characterization (NMR, MS, IR)
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.25 g, 10 mmol).
-
Addition of Reagents: Add absolute ethanol (30 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.73 g, 11 mmol, 1.1 eq).
-
Initiation of Reaction: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the reaction mixture using a micropipette.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate is expected to form as the reaction proceeds. The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Work-up: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any residual catalyst and unreacted starting materials.
-
Drying and Characterization: Dry the bright yellow solid product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol or acetonitrile if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation and Expected Results
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of 2-((3-bromoimidazo[1,2-a]pyridin-6-yl)methylene)malononitrile.
| Parameter | Value / Description | Rationale & Expert Insights |
| Starting Aldehyde | This compound | The electron-deficient nature of the heteroaromatic ring enhances the electrophilicity of the aldehyde. |
| Active Methylene | Malononitrile | The two cyano groups confer high acidity (pKa ≈ 11) to the methylene protons, enabling deprotonation with a mild base. |
| Catalyst | Piperidine (weak amine base) | A weak base is crucial to prevent side reactions like the Cannizzaro reaction or self-condensation of the aldehyde. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves reactants but allows for product precipitation upon completion/cooling. |
| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to overcome the activation barrier without degrading the reactants or product. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion; can be optimized using TLC monitoring. |
| Expected Yield | > 85% | This reaction is generally high-yielding due to the formation of a stable, highly conjugated product. |
| Product Appearance | Bright Yellow Crystalline Solid | The extended conjugation of the product molecule results in absorption in the visible spectrum. |
Troubleshooting and Methodological Considerations
-
Low Yield: If the reaction yield is low, ensure all starting materials are pure and dry. The amount of catalyst can be slightly increased (e.g., to 0.15 eq), but excessive base may lead to side products. Extending the reaction time can also improve conversion.
-
Impure Product: If the product is impure after filtration, recrystallization is the recommended purification method. A solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, acetonitrile).
-
Alternative Catalysts: While piperidine is effective, greener or heterogeneous catalysts can be employed. Alternatives include basic ionic liquids, metal oxides, or even catalyst-free conditions in water for certain substrates. The "Doebner modification" uses pyridine as both the base and solvent, which can be effective especially when one of the activating groups is a carboxylic acid.
Safety Precautions
-
This compound: Handle with care. While specific toxicity data may be limited, similar halogenated heterocyclic compounds should be treated as potentially harmful.
-
Malononitrile: Highly toxic upon ingestion, inhalation, or skin contact. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperidine: Corrosive, flammable, and toxic. Avoid contact with skin and eyes and handle only in a fume hood.
-
General: Perform all operations in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional safety guidelines.
Conclusion
This application note provides a comprehensive and reliable protocol for the Knoevenagel condensation of this compound. The resulting α,β-unsaturated products are of significant interest to the medicinal and materials science communities. The strategic retention of the bromine atom at the C3 position offers a valuable synthetic handle for further elaboration through established cross-coupling chemistries, enabling rapid access to diverse libraries of novel imidazo[1,2-a]pyridine derivatives for biological screening and materials development.
Application Notes and Protocols for the One-Pot Synthesis of Derivatives from 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural characteristics of this fused ring system make it an attractive target for the development of novel therapeutic agents and functional materials.
Among the various precursors to these valuable compounds, 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde stands out as a particularly versatile and powerful building block.[2] Its structure is strategically adorned with two distinct and orthogonally reactive functional groups: a bromine atom at the 3-position and a carbaldehyde at the 6-position. This duality allows for selective and sequential chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, while the aldehyde group can readily participate in condensations, nucleophilic additions, and reductive aminations.[2]
This application note provides detailed protocols for the one-pot synthesis of diverse derivatives from this compound, leveraging its unique reactivity to streamline the synthetic process, enhance molecular diversity, and improve overall efficiency.
Core Concept: The Power of One-Pot Sequential Reactions
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. By minimizing purification steps and reducing solvent waste, these methods align with the principles of green chemistry. For a bifunctional starting material like this compound, one-pot sequential reactions are particularly powerful. They allow for the controlled and programmed modification of both the C3 and C6 positions in a single, continuous process.
This guide will focus on two such powerful one-pot sequences:
-
Palladium-Catalyzed Suzuki Coupling followed by Knoevenagel Condensation: This sequence first introduces a new carbon-carbon bond at the 3-position via Suzuki coupling, followed by the formation of a new carbon-carbon double bond at the 6-position through a Knoevenagel condensation.
-
Palladium-Catalyzed Sonogashira Coupling followed by Aldol-Type Condensation: This protocol facilitates the introduction of an alkyne moiety at the 3-position, which can then be followed by a condensation reaction involving the aldehyde at the 6-position.
Protocol 1: One-Pot Suzuki-Knoevenagel Three-Component Synthesis
This protocol describes a one-pot, three-component reaction involving this compound, a boronic acid or ester, and a methylene-active compound. The sequence is initiated by a Suzuki coupling to modify the C3 position, followed by a Knoevenagel condensation at the C6-aldehyde.
Causality Behind Experimental Choices
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen for its proven efficacy in Suzuki couplings involving heteroaromatic bromides. The choice of phosphine ligands can influence reaction efficiency and substrate scope.
-
Base: A combination of bases is often optimal. An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used for the Suzuki coupling, while a milder organic base like piperidine or pyridine is introduced for the Knoevenagel condensation to avoid unwanted side reactions with the aldehyde.
-
Solvent: A solvent system that can accommodate both reaction steps is crucial. A mixture of a polar aprotic solvent like dioxane or DMF with water is commonly employed for the Suzuki coupling. The subsequent condensation can often proceed in the same solvent system.
-
Reaction Sequence: The Suzuki coupling is performed first as the conditions are generally harsher and could potentially degrade the product of the Knoevenagel condensation.
Experimental Workflow Diagram
Caption: One-pot Suzuki-Knoevenagel reaction workflow.
Detailed Step-by-Step Protocol
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the base for the Suzuki coupling (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the progress of the Suzuki coupling by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting bromo-aldehyde is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
To the same reaction vessel, add the methylene-active compound (e.g., malononitrile, 1.1 mmol) and the base for the Knoevenagel condensation (e.g., piperidine, 0.2 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C until the intermediate aldehyde is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Data Summary Table
| Entry | Arylboronic Acid | Methylene-Active Compound | Expected Product Structure |
| 1 | Phenylboronic acid | Malononitrile | 2-(3-phenylimidazo[1,2-a]pyridin-6-yl)malononitrile |
| 2 | 4-Methoxyphenylboronic acid | Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl)acrylate |
| 3 | Thiophen-2-ylboronic acid | Meldrum's acid | 5-((3-(thiophen-2-yl)imidazo[1,2-a]pyridin-6-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Protocol 2: One-Pot Sonogashira Coupling and Condensation
This protocol outlines a one-pot procedure commencing with a Sonogashira coupling to install an alkyne at the C3 position, followed by a condensation reaction at the C6-aldehyde.
Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The copper co-catalyst is crucial for the activation of the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also serves as a solvent in some cases.
-
Condensation Reagent: For the second step, a variety of nucleophiles can be used to react with the aldehyde, such as stabilized ylides in a Wittig reaction or carbanions in an aldol-type condensation.
-
Orthogonality: The conditions for the Sonogashira coupling are generally mild and orthogonal to many common condensation reactions, making this one-pot sequence feasible.
Experimental Workflow Diagram
Caption: One-pot Sonogashira-Condensation reaction workflow.
Detailed Step-by-Step Protocol
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (0.06 mmol).
-
Add the solvent (e.g., anhydrous THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC for the consumption of the starting material.
-
Once the Sonogashira coupling is complete (typically 3-6 hours), cool the reaction mixture to the appropriate temperature for the subsequent condensation step.
-
For Wittig Reaction: In a separate flask, prepare the Wittig ylide. Add the ylide solution to the reaction mixture and stir until the aldehyde is consumed.
-
For Aldol Condensation: Add a solution of the enolate precursor (e.g., acetone) and a suitable base (e.g., NaOH in ethanol/water) to the reaction mixture.
-
After the condensation is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl for the Wittig reaction or dilute HCl for the aldol).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Data Summary Table
| Entry | Terminal Alkyne | Condensation Reaction | Expected Product Structure |
| 1 | Phenylacetylene | Wittig with (Ph₃P=CHCO₂Et) | Ethyl 3-(3-(phenylethynyl)imidazo[1,2-a]pyridin-6-yl)acrylate |
| 2 | Trimethylsilylacetylene | Aldol condensation with acetone | 4-(3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one |
| 3 | Propargyl alcohol | Knoevenagel with malononitrile | 2-((3-(3-hydroxyprop-1-yn-1-yl)imidazo[1,2-a]pyridin-6-yl)methylene)malononitrile |
Trustworthiness and Self-Validation
The protocols described are built upon well-established and robust chemical transformations. The success of each one-pot sequence relies on the chemoselectivity of the reactions and the compatibility of the reagents and conditions.
-
Monitoring Progress: It is crucial to monitor the completion of the first step (Suzuki or Sonogashira coupling) by TLC or LC-MS before initiating the second step. This ensures high yields and minimizes the formation of byproducts.
-
Characterization: The final products should be thoroughly characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structures.
-
Optimization: The provided conditions are a general guideline. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yields.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient construction of a diverse library of imidazo[1,2-a]pyridine derivatives. The one-pot sequential protocols detailed in this application note, combining palladium-catalyzed cross-coupling reactions with classic condensation chemistry, offer a streamlined and atom-economical approach to generating novel compounds for drug discovery and materials science research. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can unlock the full synthetic potential of this powerful building block.
References
Derivatization of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde for SAR studies
Application Note & Protocols
Strategic Derivatization of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde for Accelerated Structure-Activity Relationship (SAR) Studies
Abstract & Introduction
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal framework for the design of targeted molecular probes and drug candidates. The strategic functionalization of this core is paramount for exploring and optimizing molecular interactions with biological targets, a process guided by Structure-Activity Relationship (SAR) studies.[4][5][6][7]
This application note details robust and versatile protocols for the derivatization of a key synthetic intermediate: This compound . This building block is exceptionally valuable due to its two distinct and orthogonally reactive functional handles:
-
A bromine atom at the C3-position , which is primed for a variety of palladium-catalyzed cross-coupling reactions.
-
A carbaldehyde group at the C6-position , which serves as a versatile electrophilic center for nucleophilic additions, reductive aminations, and olefination reactions.[8]
By providing detailed, field-tested protocols for modifying these two positions, this guide empowers researchers to rapidly generate diverse chemical libraries, systematically probe the chemical space around the imidazo[1,2-a]pyridine core, and elucidate critical SAR insights for accelerated lead optimization.
Strategic Overview: A Dual-Axis Approach to Derivatization
The core principle of this guide is the systematic exploration of chemical diversity by modifying the C3 and C6 positions independently or in combination. This dual-axis approach allows for a comprehensive mapping of the steric, electronic, and hydrogen-bonding requirements of a given biological target.
The overall workflow is designed to be modular, enabling the generation of a matrix of compounds where substituents at both positions are varied. This systematic approach is fundamental to building a coherent SAR model.
Fig 1. Dual-axis derivatization strategy.
Protocols for C3-Position Derivatization via Cross-Coupling
The C3-bromo substituent is an excellent handle for introducing carbon-carbon bonds using palladium catalysis. The Suzuki-Miyaura and Sonogashira reactions are highlighted here for their reliability, broad substrate scope, and mild reaction conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To introduce diverse aryl or heteroaryl moieties at the C3-position. The Suzuki reaction is highly valued for its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters.[9][10]
Causality Behind Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst effective for coupling with aryl bromides.[11]
-
Base: Sodium carbonate (Na₂CO₃) is a mild inorganic base sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions on the aldehyde.[9][11]
-
Solvent System: A biphasic mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is crucial. It dissolves both the organic-soluble scaffold and the water-soluble inorganic base, allowing them to interact at the interface where the catalysis occurs.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed DME (8 mL) and degassed deionized water (2 mL) via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C3-aryl product.
Protocol 2: Sonogashira Cross-Coupling
Objective: To install terminal alkynes at the C3-position, providing linear, rigid linkers valuable for probing deep binding pockets or as handles for further chemistry (e.g., click reactions). The Sonogashira reaction is the premier method for this transformation.[12][13]
Causality Behind Choices:
-
Catalysts: This reaction requires a dual catalytic system. A palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, generates the active Pd(0) species in situ. Copper(I) iodide (CuI) acts as a co-catalyst that forms a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.[12][14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine, is used. It serves both to neutralize the H-X acid byproduct and as the solvent.[14]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common co-solvent to ensure solubility of the starting materials. Anhydrous and anaerobic conditions are essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).[14]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked 25 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Add ethyl acetate (25 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the C3-alkynyl product.
Protocols for C6-Position Derivatization via Aldehyde Chemistry
The C6-carbaldehyde is a versatile functional group that allows for the introduction of a wide range of substituents through well-established synthetic transformations.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: To convert the aldehyde into an alkene, typically with high (E)-stereoselectivity.[15][16] This is useful for extending a carbon chain or introducing α,β-unsaturated carbonyl systems. The HWE reaction is often preferred over the classic Wittig reaction because its water-soluble phosphate byproduct is easily removed during workup.[15][17]
Causality Behind Choices:
-
Reagent: A stabilized phosphonate ester (e.g., triethyl phosphonoacetate) is used. The electron-withdrawing group stabilizes the intermediate carbanion, making it less basic and more nucleophilic than a Wittig ylide.[15]
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to generate the reactive carbanion.[18]
-
Solvent: Anhydrous THF is used to prevent quenching of the strong base and the generated carbanion. The reaction is run at 0 °C to control the initial exothermic deprotonation.
Step-by-Step Methodology:
-
Ylide Generation: To a dry, two-neck flask under argon, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.). Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 mmol, 1.2 eq.) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the ylide forms.
-
Aldehyde Addition: Dissolve the this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired alkene product.
Protocol 4: Reductive Amination
Objective: To introduce primary or secondary amines at the C6-position via a methylene linker, creating analogues with altered basicity, polarity, and hydrogen-bonding potential.
Causality Behind Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde, minimizing side reactions like alcohol formation. It is also less toxic and easier to handle than sodium cyanoborohydride.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.1 mmol, 1.1 eq.) in anhydrous DCM (10 mL).
-
Imine Formation: Add glacial acetic acid (0.1 mmol, 0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Purification: Separate the layers and extract the aqueous phase with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final amine.
Application in SAR Studies: From Library to Lead
The protocols described enable the rapid generation of a focused library of compounds. This library is the foundation for a systematic SAR study to identify lead compounds.
Fig 2. Workflow for SAR-driven lead discovery.
Data Presentation for SAR Analysis:
To build a clear SAR model, results should be tabulated to allow for easy comparison. The table below shows a hypothetical example for a set of compounds targeting a protein kinase.
| Compound ID | C3-Substituent (R¹) | C6-Substituent (R²) | Kinase IC₅₀ (µM) | cLogP |
| Scaffold | -Br | -CHO | > 50 | 1.85 |
| C3-01 | Phenyl | -CHO | 15.2 | 3.21 |
| C3-02 | 4-Fluorophenyl | -CHO | 8.7 | 3.39 |
| C3-03 | 3-Pyridyl | -CHO | 5.1 | 2.45 |
| C6-01 | -Br | -(E)-CH=CHCO₂Et | 22.5 | 2.98 |
| C6-02 | -Br | -CH₂-Morpholine | 18.3 | 1.50 |
| C6-03 | -Br | -CH₂-NH-Bn | 9.4 | 3.55 |
| Lead-01 | 3-Pyridyl | -CH₂-NH-Bn | 0.8 | 4.29 |
From this hypothetical data, one might conclude:
-
Substitution at both C3 and C6 is beneficial for activity.
-
An H-bond acceptor at C3 (like the pyridyl nitrogen) improves potency (C3-03 vs. C3-01).
-
A basic amine at C6 capable of H-bonding is preferred over a bulky ester (C6-03 vs. C6-01).
-
Combining the optimal fragments from each position leads to a significantly more potent compound (Lead-01).
Conclusion
This compound is a powerful and versatile starting material for medicinal chemistry campaigns. The distinct reactivity of its C3-bromo and C6-aldehyde functionalities allows for the execution of reliable and high-yielding synthetic protocols, including Suzuki and Sonogashira cross-couplings, HWE olefinations, and reductive aminations. By applying these methods systematically, research teams can efficiently generate diverse compound libraries, establish clear structure-activity relationships, and accelerate the data-driven optimization of novel therapeutic candidates.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
- 17. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Witt-ig Reaction on Heterocyclic Aldehydes
Introduction: The Strategic Importance of Olefination in Heterocyclic Chemistry
For researchers, scientists, and professionals engaged in drug development and the broader chemical sciences, the construction of carbon-carbon double bonds is a cornerstone of molecular architecture. The Witt-ig reaction, a Nobel Prize-winning transformation, provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its application to heterocyclic aldehydes is of particular significance, as the resulting vinyl-substituted heterocycles are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5]
This comprehensive guide provides an in-depth exploration of the experimental procedures for conducting the Witt-ig reaction on a variety of heterocyclic aldehydes. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses common challenges, and presents strategic considerations to empower researchers to optimize this pivotal reaction for their specific molecular targets. We will also delve into the highly effective Horner-Wadsworth-Emmons (HWE) reaction as a valuable alternative, often providing superior outcomes in terms of product purification and stereoselectivity.[6][7]
Core Principles: A Mechanistic Overview
The Witt-ig reaction involves the reaction of a phosphorus ylide (the Witt-ig reagent) with an aldehyde or ketone.[8] The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[9] The mechanism proceeds through a series of well-studied intermediates, ultimately yielding the desired alkene and triphenylphosphine oxide as a byproduct.[9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution [organic-chemistry.org]
- 3. Direct and facile syntheses of heterocyclic vinyl-C-nucleosides for recognition of inverted base pairs by DNA triple helix formation: first report by direct Wittig route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. ymerdigital.com [ymerdigital.com]
The Strategic Utility of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow for interactions with a diverse range of biological targets, leading to applications in oncology, and infectious and inflammatory diseases.[3][4] Within this esteemed class of heterocycles, 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 1004550-20-2) emerges as a particularly valuable and versatile synthetic intermediate.[5]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this powerful building block. We will delve into its synthesis, explore the orthogonal reactivity of its two key functional groups—the C3-bromo substituent and the C6-carbaldehyde—and provide detailed, field-proven protocols for its application in the synthesis of complex molecular architectures. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these methodologies.
Physicochemical Properties
A thorough understanding of a synthetic intermediate's properties is paramount for its effective use. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1004550-20-2 | [2] |
| Molecular Formula | C₈H₅BrN₂O | [6] |
| Molecular Weight | 225.04 g/mol | [6] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | 151-153 °C (for imidazo[1,2-a]pyridine-6-carboxaldehyde) | [7] |
| Topological Polar Surface Area (TPSA) | 34.4 Ų | [8] |
| XLogP3 | 2.2 | [8] |
Synthesis of the Intermediate
The efficient construction of the this compound scaffold is a critical first step. While various methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a common and reliable approach involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophile.[9] A representative synthesis is outlined below, adapted from procedures for analogous compounds.[10]
Protocol 1: Synthesis of this compound
This protocol describes a two-step process starting from 2-amino-5-bromopyridine.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
A mixture of 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde is reacted in a suitable solvent, such as ethanol, in the presence of a base like sodium bicarbonate. The reaction is typically stirred at a temperature ranging from 25 to 50 °C for 2 to 24 hours.[11]
Step 2: Formylation at the C3-Position
The 6-bromoimidazo[1,2-a]pyridine is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the C3 position. This is achieved by treating the substrate with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] Subsequent workup and purification yield the desired this compound.
Caption: Synthetic workflow for this compound.
Applications in Cross-Coupling Reactions: Leveraging the C3-Bromo Group
The bromine atom at the C3 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. This functionality is pivotal for generating libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the imidazo[1,2-a]pyridine core and various boronic acids or esters.[13] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.[14]
This protocol is adapted from established procedures for the Suzuki coupling of bromopyridine derivatives.[12]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C3 position and a terminal alkyne, providing access to alkynyl-substituted imidazo[1,2-a]pyridines.[15] These products can serve as precursors for further transformations or as key structural elements in biologically active molecules.[16]
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[17]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Add this compound, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Transformations of the C6-Carbaldehyde Group
The aldehyde functionality at the C6 position offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C bond.[18] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are found in many bioactive molecules.[19]
This protocol is a general procedure adapted for the title compound.[20]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents)
-
Base catalyst (e.g., piperidine, triethylamine, or a mild inorganic base)
-
Solvent (e.g., ethanol, toluene, or a solvent-free system)
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with heating. The reaction progress can often be monitored by the precipitation of the product.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[21] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[22]
This is a general protocol that can be adapted for a wide range of amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.5-2.0 equivalents)
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound and the amine in the solvent.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise, controlling any effervescence.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Molecules: PI3K Inhibitors
The dysregulation of the phosphoinositide 3-kinase (PI3K) signaling pathway is a hallmark of many cancers, making it a prime target for drug development.[1] Several potent and selective PI3K inhibitors are based on the imidazo[1,2-a]pyridine scaffold.[2] this compound serves as a key starting material for the synthesis of these inhibitors, where the C3 position is typically functionalized via Suzuki coupling and the C6-aldehyde is elaborated into a key pharmacophoric element.
Caption: Simplified PI3K signaling pathway and the role of imidazo[1,2-a]pyridine-based inhibitors.
Conclusion
This compound is a high-value synthetic intermediate that provides a gateway to a vast chemical space of medicinally relevant molecules. Its orthogonal reactivity allows for a modular and efficient approach to the synthesis of complex imidazo[1,2-a]pyridine derivatives. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this versatile building block in their drug discovery and development endeavors. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C-3 Position of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a multitude of clinically approved drugs and functional materials. The strategic modification of this privileged heterocycle is paramount for the development of novel molecular entities with tailored properties. Among the various positions on the imidazo[1,2-a]pyridine core, the C-3 position is particularly amenable to functionalization due to its inherent nucleophilicity. This comprehensive guide provides an in-depth exploration of the key methodologies for the C-3 functionalization of imidazo[1,2-a]pyridines, offering detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, elucidating the underlying principles of each reaction while providing robust and validated experimental procedures.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This scaffold is a key structural component in a range of therapeutic agents, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-ulcer drug zolimidine. The versatility of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents. The C-3 position, being the most electron-rich, is a prime target for electrophilic substitution and a variety of other functionalization reactions, making it a pivotal site for molecular diversification in drug discovery programs. This guide will delve into the practical aspects of several key C-3 functionalization reactions, providing both the "how" and the "why" behind these important transformations.
Chapter 1: C-3 Halogenation: A Gateway to Further Functionalization
Halogenation of the C-3 position of imidazo[1,2-a]pyridines is a fundamental transformation that provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. The resulting 3-haloimidazo[1,2-a]pyridines are key intermediates in the synthesis of complex molecules.
Mechanistic Insights
The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack. The reaction with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine proceeds through a classic electrophilic aromatic substitution mechanism. The electron-donating nitrogen atom in the pyridine ring enhances the electron density at the C-3 position, facilitating the reaction.
Protocol: C-3 Bromination using N-Bromosuccinimide (NBS)
This protocol describes a reliable and scalable method for the regioselective bromination of imidazo[1,2-a]pyridines at the C-3 position.
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile or dichloromethane (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromoimidazo[1,2-a]pyridine.
Troubleshooting:
-
Incomplete reaction: If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
-
Over-bromination: Using a slight excess of NBS (1.05 equivalents) is usually sufficient. A large excess may lead to di-brominated products.
-
Difficult purification: Ensure the reaction is fully quenched to remove any residual NBS, which can co-elute with the product.
Application: Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridines
The 3-bromoimidazo[1,2-a]pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromoimidazo[1,2-a]pyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-arylimidazo[1,2-a]pyridine.[1][2][3][4][5]
Data Presentation: Halogenation and Subsequent Suzuki Coupling
| Entry | Imidazo[1,2-a]pyridine Substrate | Halogenating Agent | Product | Yield (%) | Suzuki Coupling Partner | Final Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | NBS | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 95 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | Imidazo[1,2-a]pyridine | NCS | 3-Chloroimidazo[1,2-a]pyridine | 88 | Phenylboronic acid | 3-Phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 2-Methylimidazo[1,2-a]pyridine | I₂ | 3-Iodo-2-methylimidazo[1,2-a]pyridine | 92 | Thiophene-2-boronic acid | 2-Methyl-3-(thiophen-2-yl)imidazo[1,2-a]pyridine | 78 |
Chapter 2: Acylation and Formylation: Introducing Carbonyl Functionality
The introduction of a carbonyl group at the C-3 position via acylation or formylation provides a versatile synthetic handle for further transformations, such as the synthesis of ketones, aldehydes, and their derivatives.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For imidazo[1,2-a]pyridines, this reaction can be achieved using an acylating agent in the presence of a Lewis acid.
Mechanistic Rationale: The Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., acetic anhydride or an acyl chloride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich C-3 position of the imidazo[1,2-a]pyridine, followed by deprotonation to restore aromaticity. A catalytic amount of Lewis acid is often sufficient, making the process more efficient and cost-effective.[6]
Protocol: C-3 Acetylation with Acetic Anhydride and AlCl₃ [6]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in DCM (10 mL) at 0 °C, add aluminum chloride (0.2 mmol) under an inert atmosphere.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes the Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7][8]
Mechanism Overview: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The C-3 position of the imidazo[1,2-a]pyridine then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formyl product.[7][9][10]
Protocol: C-3 Formylation using DMF and POCl₃ [9]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (5 mL) to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 mmol) dropwise to the cold DMF with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Visualization of Key Reaction Pathways
Caption: Key electrophilic substitution pathways for C-3 acylation and formylation.
Chapter 3: C-C Bond Forming Reactions: Alkylation and Arylation
Directly forming carbon-carbon bonds at the C-3 position is a powerful strategy for building molecular complexity and exploring new chemical space.
C-3 Alkylation
The introduction of alkyl groups at the C-3 position can be achieved through various methods, including Friedel-Crafts type reactions and multicomponent reactions.
Protocol: Three-Component Aza-Friedel–Crafts Reaction [11][12]
This protocol describes a Y(OTf)₃-catalyzed three-component reaction for the synthesis of C₃-alkylated imidazo[1,2-a]pyridines.
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Aldehyde
-
Amine (e.g., morpholine)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
Toluene
Procedure:
-
In a sealed tube, combine the imidazo[1,2-a]pyridine (0.2 mmol), aldehyde (0.3 mmol), amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol) in toluene (1.0 mL).
-
Stir the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-3 Arylation
As mentioned in Chapter 1, palladium-catalyzed cross-coupling reactions are a mainstay for C-3 arylation, starting from the corresponding 3-haloimidazo[1,2-a]pyridines. Direct C-H arylation methods are also emerging as a more atom-economical alternative.
Chapter 4: Introduction of Heteroatoms: Amination, Sulfonylation, and Selenation
The incorporation of heteroatoms such as nitrogen, sulfur, and selenium at the C-3 position can significantly modulate the biological and electronic properties of the imidazo[1,2-a]pyridine scaffold.
C-3 Amination
Direct C-H amination offers an efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives, which are valuable building blocks in medicinal chemistry.
Protocol: Copper-Catalyzed C-3 Amination
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
Oxidant (e.g., di-tert-butyl peroxide, DTBP)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
Procedure:
-
To a sealed tube, add the imidazo[1,2-a]pyridine (0.5 mmol), amine (1.0 mmol), and CuI (0.05 mmol).
-
Add the solvent (DCE, 2 mL) followed by the oxidant (DTBP, 1.0 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 3-aminoimidazo[1,2-a]pyridine.
C-3 Sulfonylation
The sulfonyl group is a common pharmacophore, and its introduction at the C-3 position can enhance the biological activity of imidazo[1,2-a]pyridines.
Protocol: C-3 Sulfonylation with Sulfonyl Chlorides
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Arylsulfonyl chloride
-
Lewis acid (e.g., AlCl₃) or a base (e.g., pyridine)
-
Solvent (e.g., DCM or neat)
Procedure (Lewis Acid Catalyzed):
-
In a flask, dissolve the imidazo[1,2-a]pyridine (1.0 mmol) and arylsulfonyl chloride (1.2 mmol) in DCM (10 mL).
-
Cool the solution to 0 °C and add AlCl₃ (1.2 mmol) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry, concentrate, and purify by column chromatography.
C-3 Selenation
Organoselenium compounds are of growing interest due to their unique biological properties. The C-3 position of imidazo[1,2-a]pyridines can be readily selenated.
Protocol: Iodine-Promoted C-3 Selenation with Diphenyl Diselenide [13]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Diphenyl diselenide
-
Iodine (I₂)
-
Solvent (e.g., an ionic liquid or a conventional solvent like DMSO)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine (0.5 mmol) and diphenyl diselenide (0.3 mmol) in the chosen solvent (2 mL), add iodine (0.5 mmol).
-
Stir the mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).
-
After cooling, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.[13]
Experimental Workflow Visualization
Caption: A generalized workflow for the C-3 functionalization of imidazo[1,2-a]pyridines.
Conclusion
The C-3 functionalization of imidazo[1,2-a]pyridines is a rich and diverse field of synthetic chemistry with profound implications for drug discovery and materials science. This guide has provided a selection of robust and versatile protocols for key transformations at this position. By understanding the underlying mechanisms and following these detailed procedures, researchers can confidently access a wide range of novel imidazo[1,2-a]pyridine derivatives for their specific applications. The continued development of more efficient, selective, and sustainable methods for C-3 functionalization will undoubtedly fuel further innovation in the years to come.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The title compound, with its dual functionality, serves as a critical intermediate for creating complex molecular architectures through reactions like Suzuki or Sonogashira cross-coupling at the bromine site and various transformations of the aldehyde group.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields and product purity.
The Synthetic Landscape: A Recommended Pathway
The synthesis of this compound is most reliably achieved through a three-step sequence starting from a commercially available 2-aminopyridine. This pathway prioritizes selectivity by functionalizing the most reactive positions in a logical order.
-
Step 1: Cyclization. Formation of the core imidazo[1,2-a]pyridine ring system.
-
Step 2: Electrophilic Bromination. Selective installation of the bromine atom at the electron-rich C3 position.
-
Step 3: Vilsmeier-Haack Formylation. Introduction of the carbaldehyde group onto the pyridine ring at the C6 position.
Caption: Recommended three-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles at each stage of the synthesis.
Question 1: My initial cyclization to form the imidazo[1,2-a]pyridine core is inefficient, resulting in a low yield and a complex mixture.
Answer: A successful cyclization is foundational to the entire synthesis. Several factors can impact this step:
-
Purity of Starting Materials: The purity of the 2-aminopyridine and the α-halocarbonyl reagent is critical. Impurities can lead to significant side reactions. It is advisable to use freshly purified reagents.
-
Reaction Temperature: Temperature control is paramount. While many procedures call for heating, excessive temperatures can lead to decomposition and the formation of tar-like byproducts.[4] A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended to find the optimal balance between reaction rate and product stability.
-
Solvent Choice: The polarity of the solvent can dramatically influence the reaction.[5] While polar aprotic solvents like acetonitrile or DMF are common, less polar solvents like toluene or dioxane may sometimes provide cleaner reactions, albeit potentially requiring longer reaction times.[5] Some modern, greener syntheses have even been developed in water or ethanol.[6]
-
Base: In reactions requiring a base, its strength and stoichiometry are important. An inorganic base like sodium bicarbonate is often sufficient. If the reaction stalls, a stronger base could be trialed, but this may also increase side product formation.
Question 2: During the C3-bromination with N-Bromosuccinimide (NBS), I'm observing unreacted starting material alongside di-brominated byproducts.
Answer: The C3 position of the imidazo[1,2-a]pyridine ring is highly activated and readily undergoes electrophilic substitution. Achieving mono-bromination with high selectivity requires careful control.
-
NBS Stoichiometry: This is the most critical parameter. Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. A large excess will inevitably lead to over-bromination. Ensure the NBS is of high purity, as aged NBS can contain free bromine, leading to different reactivity.
-
Controlled Reagent Addition: Add the NBS portion-wise or as a solution in the reaction solvent (e.g., DMF or acetonitrile) at a low temperature (0-5°C). This maintains a low instantaneous concentration of the electrophile, favoring the more rapid reaction at C3 and minimizing further reactions.
-
Temperature Management: Run the reaction at a low temperature initially (0°C) and allow it to slowly warm to room temperature. This helps control the exothermic nature of the reaction and improves selectivity.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent the formation of di-brominated species.
Question 3: The Vilsmeier-Haack formylation step is sluggish, fails to go to completion, or yields a dark, intractable mixture.
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles but is sensitive to reaction conditions.[7][8] The 3-bromo substituent is electron-withdrawing, which deactivates the heterocyclic system compared to the parent ring, making this step more challenging.
-
Vilsmeier Reagent Formation & Stoichiometry: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is formed from phosphorus oxychloride (POCl₃) and DMF.[9] It is crucial to form this reagent in situ at a low temperature (0°C) before adding the 3-bromoimidazo[1,2-a]pyridine substrate. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the substrate is typically required for deactivated systems.
-
Temperature is Key: This reaction often requires heating. A common issue is insufficient temperature, leading to a stalled reaction. Conversely, too high a temperature can cause decomposition. A typical range to explore is 60-90°C.[10]
-
Workup Procedure: The initial product is an iminium salt, which must be hydrolyzed to the final aldehyde.[9] This is typically achieved by quenching the reaction mixture with ice water, followed by neutralization with a base (e.g., NaOH, NaHCO₃, or Na₂CO₃ solution) to a pH of 7-8. Incomplete hydrolysis will result in low yields of the desired aldehyde.
-
Solvent: While DMF is a reagent, additional solvent is sometimes used. Anhydrous conditions are generally preferred until the aqueous workup.
Caption: Decision tree for troubleshooting the formylation step.
Question 4: I am struggling with the final purification of this compound.
Answer: Purifying the final product can be challenging due to the presence of regioisomers or unreacted intermediates.
-
Chromatography: Silica gel column chromatography is the most common method.[11]
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). This will help separate the desired product from less polar starting material (3-bromoimidazo[1,2-a]pyridine) and more polar byproducts.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel ("dry loading") before loading it onto the column often results in better separation than loading as a concentrated solution.
-
-
Recrystallization: If a reasonably pure solid is obtained from chromatography, recrystallization can be an excellent final polishing step. A solvent screen using solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures may yield highly pure crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While every step is important, the Vilsmeier-Haack formylation (Step 3) is often the most challenging and yield-limiting. The substrate is deactivated by the C3-bromo substituent, requiring carefully optimized conditions (reagent stoichiometry and temperature) to drive the reaction to completion without causing degradation.
Q2: How can I definitively confirm the regiochemistry of my final product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the best tool. Specifically, ¹H NMR will show characteristic coupling patterns for the protons on the pyridine ring. For C6 substitution, you would expect to see a singlet (or a narrow doublet) for the H5 proton, a doublet for the H7 proton, and a doublet of doublets for the H8 proton. 2D NMR techniques like HMBC and NOESY can provide unambiguous confirmation of the structure.
Q3: Are there alternative reagents I can use for bromination or formylation?
A3: Yes, though the recommended reagents are generally the most reliable.
-
For Bromination: Besides NBS, you could use bromine (Br₂) in a solvent like acetic acid or CCl₄. However, Br₂ is more aggressive and less selective, often leading to more side products.
-
For Formylation: The Duff reaction or the Reimer-Tiemann reaction are alternatives for formylating aromatic systems, but they are typically used for phenols and are not suitable for this heterocyclic system. The Vilsmeier-Haack reaction remains the gold standard for this particular transformation.[8]
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.
Table 1: Reagents and Typical Reaction Conditions
| Step | Reaction | Key Reagents | Stoichiometry (Substrate:Reagent) | Solvent | Temperature | Time |
| 1 | Cyclization | 2-Aminopyridine, Chloroacetaldehyde | 1 : 1.2 | Methanol/Water | 55°C | 12-24 h |
| 2 | Bromination | Imidazo[1,2-a]pyridine, NBS | 1 : 1.05 | DMF | 0°C to RT | 1-3 h |
| 3 | Formylation | 3-Bromo-IP, POCl₃, DMF | 1 : 2.0 (POCl₃) | DMF | 70-80°C | 2-4 h |
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine (Step 1)
-
To a solution of 2-aminopyridine (1.0 eq) in methanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[12]
-
Heat the reaction mixture to 55°C and stir for 12-24 hours, monitoring by TLC until the 2-aminopyridine is consumed.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 3-Bromoimidazo[1,2-a]pyridine (Step 2)
-
Dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF and cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material by silica gel chromatography (eluent: Hexane/Ethyl Acetate gradient).
Protocol 3: Synthesis of this compound (Step 3)
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Cool the DMF to 0°C and slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of aqueous NaOH (e.g., 3M solution) or solid NaHCO₃ until the pH is ~7-8.
-
A precipitate should form. Collect the solid by filtration, wash it with cold water, and dry it under vacuum. Alternatively, extract the product with a suitable solvent like dichloromethane or ethyl acetate.
-
Purify the crude product by silica gel chromatography (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.
Visualization of Key Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium species, which then attacks the electron-rich aromatic ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 11. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Bromo-imidazopyridine Substrates
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] However, when working with electron-deficient and sterically hindered substrates like bromo-imidazopyridines, researchers often encounter challenges ranging from low yields to complete reaction failure. The presence of the nitrogen atom in the imidazopyridine ring can lead to catalyst deactivation, and the electronic nature of the substrate can influence the reactivity of the C-Br bond.[4] This guide provides a structured approach to troubleshooting these complex couplings, offering both quick-reference FAQs and an in-depth analysis of common failure modes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a bromo-imidazopyridine substrate failing completely?
A1: Complete failure often points to a critical issue with one of the core components of the reaction. The most common culprits are an inactive catalyst, an inappropriate base, or decomposition of the boronic acid. The nitrogen atom in the imidazopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] Ensure your palladium source and ligand are suitable for challenging heteroaryl couplings, and that your base is strong enough to facilitate transmetalation without causing side reactions.
Q2: I'm seeing a lot of my bromo-imidazopyridine starting material and some dehalogenated byproduct. What's happening?
A2: The presence of dehalogenated starting material is a classic sign of a competing side reaction where the bromine atom is replaced by a hydrogen.[5][6] This typically occurs when the desired cross-coupling is slow, allowing a palladium-hydride (Pd-H) species to form and react with your substrate.[6] This can be caused by an insufficiently active catalyst, an inappropriate solvent (like an alcohol), or a base that can generate hydrides.[5][6]
Q3: My boronic acid seems to be decomposing. How can I prevent this?
A3: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][7] This is often promoted by water and certain bases.[4] To mitigate this, consider using the more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[8] Alternatively, using anhydrous conditions and a carefully selected base can also help.[7]
Q4: The reaction is very slow and never goes to completion. What can I do to improve the reaction rate?
A4: A sluggish reaction suggests that one of the steps in the catalytic cycle is kinetically hindered. For electron-deficient heteroaryl bromides, the oxidative addition step can be challenging.[4] Using a more electron-rich and bulky phosphine ligand can accelerate this step.[4] Additionally, the transmetalation step can be slow if the base is not optimal. Increasing the temperature or switching to a more polar aprotic solvent like DMF or dioxane may also improve the reaction rate.
In-depth Troubleshooting Guide
Problem 1: Low to No Product Formation
Low to no yield is the most common and frustrating issue. A systematic approach is crucial to identify the root cause.
Initial Diagnostic Checks
-
Reagent Purity: Confirm the purity of your bromo-imidazopyridine, boronic acid/ester, and solvent.
-
Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[4]
-
Temperature Control: Verify the reaction temperature was accurately maintained.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Key Area 1: Catalyst System (Palladium Source & Ligand)
The nitrogen atom on the imidazopyridine ring can act as a ligand for the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[4] Therefore, the choice of ligand is critical.
-
Expertise & Experience: For electron-deficient and sterically hindered heteroaryl halides, standard catalysts like Pd(PPh₃)₄ often fail. More robust systems that promote fast oxidative addition and resist deactivation are required. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are often the solution.[4]
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective, and readily available precatalysts.[4] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote the oxidative addition of less reactive C-Br bonds and stabilize the catalyst.[4] |
| Pre-formed Catalyst | Buchwald Precatalysts | Air-stable and provide a reliable source of the active Pd(0) species. |
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In parallel vials under an inert atmosphere, add the bromo-imidazopyridine (1 equiv), boronic acid/ester (1.5 equiv), and base (e.g., K₃PO₄, 2 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1), and heat the reactions to 80-100 °C.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS to identify the most effective catalyst system.
Key Area 2: Base Selection
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome, especially with sensitive substrates.
-
Expertise & Experience: For imidazopyridine substrates, a base that is strong enough to promote the reaction but not so strong as to cause substrate or product degradation is needed. Carbonates and phosphates are generally good starting points.
| Base | Strength | Solubility | Comments |
| K₂CO₃ / Cs₂CO₃ | Moderate/Strong | Moderate | Often effective, but can sometimes lead to side reactions. |
| K₃PO₄ | Strong | Low | A common choice for challenging couplings, often providing good results.[10] |
| KF | Weak | High | A mild base that can be effective when stronger bases fail.[9] |
Problem 2: Significant Byproduct Formation
The formation of byproducts not only reduces the yield of the desired product but also complicates purification. Understanding the common side reactions is key to mitigating them.[5]
Troubleshooting Common Side Reactions
Caption: Common side reactions in Suzuki couplings and their solutions.
Side Reaction 1: Protodeboronation
This is the hydrolysis of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[5] This is particularly problematic for electron-deficient heteroaryl boronic acids.
-
Causality: The presence of water and a base can facilitate this undesired reaction, consuming the nucleophilic partner.[4]
-
Mitigation Strategies:
-
Use Boronate Esters: Pinacol or neopentylglycol boronate esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[8]
-
Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can suppress protodeboronation.
-
Slow-Release Strategy: Using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions can maintain a low concentration of the active boronic acid, minimizing its decomposition.[7]
-
Side Reaction 2: Dehalogenation
This involves the replacement of the bromine on the imidazopyridine with a hydrogen atom.
-
Causality: This side reaction is often mediated by a palladium-hydride species, which can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water.[5][6]
-
Mitigation Strategies:
-
Ligand Choice: Use a ligand that promotes a fast reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
Base Selection: Avoid bases that are known to generate hydrides.
-
Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF instead of protic solvents like alcohols.[6]
-
Side Reaction 3: Homocoupling
This is the coupling of two boronic acid molecules to form a biaryl byproduct.
-
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction.[5]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas the solvent and ensure the reaction is maintained under a strict inert atmosphere.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Experimental Protocols
General Anhydrous Suzuki-Miyaura Coupling Protocol for Bromo-imidazopyridines
This protocol is a good starting point for optimizing the reaction.
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the bromo-imidazopyridine (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and finely ground K₃PO₄ (2.0 - 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%) to the vial.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Formylation of Imidazo[1,2-a]pyridines
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the formylation of imidazo[1,2-a]pyridines. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical scaffold. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in marketed drugs like Zolpidem and Alpidem, making its functionalization a key step in drug discovery pipelines.[1][2] Formylation, in particular, installs a versatile aldehyde handle for further synthetic elaboration. However, the inherent reactivity of this heterocycle can lead to a variety of side reactions. This guide will address these challenges head-on.
Core Concepts: Understanding the Reactivity of Imidazo[1,2-a]pyridine
The key to mastering the formylation of imidazo[1,2-a]pyridines lies in understanding its electronic properties. This fused heterocyclic system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The most nucleophilic position, and therefore the primary site for electrophilic attack, is the C3 carbon of the imidazole ring.[2][3]
This high reactivity at C3 is a double-edged sword: it facilitates the desired reaction but also opens pathways to over-reaction and byproduct formation if conditions are not carefully controlled. The classic and most widely used method for this transformation is the Vilsmeier-Haack reaction .[4][5][6]
The Vilsmeier-Haack Mechanism: A Quick Primer
The reaction proceeds via an electrophilic attack on the C3 position by the Vilsmeier reagent (a chloroiminium ion), which is pre-formed from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired C3-carbaldehyde.
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Guides & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. We provide not just a solution, but the reasoning behind it to help you adapt to your specific substrate.
Q1: My Vilsmeier-Haack reaction has stalled. I'm seeing mostly starting material and very low conversion to the C3-aldehyde. What are the likely causes?
This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or substrate deactivation.
A1: Troubleshooting Low Conversion
-
Reagent Integrity is Paramount:
-
Phosphorus oxychloride (POCl₃): This is a highly moisture-sensitive reagent. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. POCl₃ that has been hydrolyzed to phosphoric and hydrochloric acids will be ineffective.
-
N,N-Dimethylformamide (DMF): While less critical than POCl₃, using anhydrous DMF is good practice. The presence of dimethylamine (a common impurity in older DMF) can potentially lead to side reactions.
-
-
Optimizing Reaction Conditions:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and typically done at 0-5 °C. However, the subsequent electrophilic substitution on the imidazo[1,2-a]pyridine often requires heating. If your substrate is electron-deficient, you may need to increase the temperature (e.g., from 60 °C to 90 °C) to drive the reaction to completion. Monitor by TLC to avoid decomposition.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.5 to 2.0 equivalents) is often optimal. A large excess can promote side reactions, while too little will result in incomplete conversion.
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups (EWGs): If your imidazo[1,2-a]pyridine scaffold is substituted with strong EWGs (e.g., -NO₂, -CN, -SO₂R), the electron density of the ring is significantly reduced. This deactivates it towards electrophilic attack. For such challenging substrates, the classical Vilsmeier-Haack reaction may not be suitable. Consider alternative, more potent formylation methods.[7]
-
Q2: My NMR shows a mixture of products. I suspect I'm getting formylation at a position other than C3. Is this possible?
While C3 is the kinetically and thermodynamically favored position for formylation, isomeric byproducts can form under certain circumstances.
A2: Addressing Regioselectivity Issues
-
The Inherent Selectivity: The C3 position is overwhelmingly the most nucleophilic site. Formylation at other positions on the core (C1, C5, etc.) is electronically disfavored and rarely observed under standard Vilsmeier-Haack conditions.
-
Formylation of Substituents: The more likely scenario is formylation occurring on an electron-rich substituent. For instance, if your scaffold contains a furyl[8], pyrrolyl, or activated phenyl (e.g., phenol, aniline) group, this substituent may compete with the C3 position.
-
Problem: A 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine substrate might undergo formylation at the C3 position and/or the ortho position of the methoxyphenyl ring.
-
Solution: Use milder conditions and a controlled stoichiometry of the Vilsmeier reagent (closer to 1.1 equivalents). Lowering the reaction temperature can also enhance selectivity for the more reactive C3 site.
-
-
Steric Hindrance: If the C3 position is blocked by a bulky substituent, the Vilsmeier reagent may be forced to react at a less electronically favored but more accessible site, though this is uncommon.
Q3: My reaction yields the desired product, but also a significant amount of a higher molecular weight byproduct. What could this be?
This often points to secondary reactions where the product itself, or the starting material, reacts further.
A3: Identifying and Mitigating Common Byproducts
Several side reactions are known to occur during the formylation of imidazo[1,2-a]pyridines, especially under strongly acidic conditions or with prolonged heating.
-
Bis(imidazo[1,2-a]pyridin-3-yl)methane Formation: This is a frequent and often frustrating side reaction.[9] Under the acidic reaction conditions, the newly formed C3-aldehyde can become protonated. This protonated aldehyde is now a potent electrophile that can be attacked by another molecule of the electron-rich starting material.
-
Mechanism: The reaction is an acid-catalyzed electrophilic substitution.
-
Mitigation Strategy:
-
Control Stoichiometry: Avoid a large excess of the starting material relative to the Vilsmeier reagent.
-
Slow Addition: Add the imidazo[1,2-a]pyridine substrate slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile, disfavoring the bimolecular side reaction.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times after the initial formylation is complete (monitor by TLC).
-
-
-
Di-formylation: As discussed in Q2, if you use a large excess of the Vilsmeier reagent (e.g., >3 equivalents), you risk formylation at a second site, typically on an activated substituent.[8]
-
Decomposition: The imidazo[1,2-a]pyridine ring system is generally stable, but under harsh acidic conditions and high heat, it can be susceptible to degradation, leading to a complex mixture of unidentifiable byproducts. If your reaction mixture turns dark or tar-like, consider lowering the temperature and reaction time.
Caption: Key side reactions in imidazo[1,2-a]pyridine formylation.
Q4: The purification of my C3-carbaldehyde is challenging. The product streaks badly on my silica gel column. How can I improve the separation?
This is a classic problem when purifying basic nitrogen-containing heterocycles on acidic silica gel.
A4: Strategies for Effective Purification
The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, streaking, and sometimes irreversible adsorption.
-
Deactivating the Silica Gel:
-
Triethylamine (TEA) Wash: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine in your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the active sites on the silica, leading to sharp, symmetrical peaks.
-
Ammonia: A mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH 95:5:0.5) can also be highly effective.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For particularly stubborn separations, switching from silica to neutral or basic alumina can completely eliminate the issue of acidic interactions.
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative.
-
-
Non-Chromatographic Methods:
-
Recrystallization: Imidazo[1,2-a]pyridine-3-carbaldehydes are often crystalline solids.[10] Finding a suitable solvent system for recrystallization (e.g., ethanol, ethyl acetate/hexane) can be a highly effective and scalable method for purification, completely avoiding chromatography.
-
Acid/Base Extraction: During workup, a careful acid/base extraction can help remove non-basic impurities before you even attempt chromatography.
-
Protocols and Alternative Methods
For substrates that are sensitive or prove challenging for the Vilsmeier-Haack reaction, several modern alternatives have been developed.
Protocol 1: Standard Vilsmeier-Haack Formylation
Materials: 2-phenylimidazo[1,2-a]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate.
Procedure:
-
To a round-bottom flask under an argon atmosphere, add anhydrous DMF (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 mmol, 1.5 eq.) dropwise to the DMF. Stir the mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow salt-like slurry (the Vilsmeier reagent).
-
In a separate flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq.) in DCM (5 mL).
-
Add the solution of the imidazopyridine dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C.
-
Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion (typically 2-4 hours), cool the reaction mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 0.5% TEA) to afford the desired 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[10]
Table 1: Comparison of Formylation Methods
| Method | Reagents | Oxidant | Temperature | Advantages | Potential Issues |
| Vilsmeier-Haack | DMF, POCl₃ | None | 0 °C to 90 °C | High-yielding, well-established, inexpensive.[4][6][11] | Harsh acidic conditions, moisture sensitive, byproduct formation. |
| Cu-Catalyzed | DMSO or DMF | O₂ (air) | 100-120 °C | Milder than V-H, good for some sensitive substrates.[12][13][14] | Requires metal catalyst, higher temperatures, potential for metal contamination. |
| Photocatalytic | TMEDA, Rose Bengal | O₂ (air) | Room Temp | Very mild, high yields, environmentally friendly.[1] | Requires specific photocatalysis setup, may have substrate limitations. |
| Microwave-Assisted | Bromomalonaldehyde | None | 100-110 °C | Metal-free, extremely rapid (minutes).[15][16] | Requires microwave reactor, specialized aldehyde reagent. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common formylation issues.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalysis for 3-Bromo-Heterocycle Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we address common challenges with in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with a 3-bromo-pyridine derivative is giving a low yield, and I observe a significant amount of debrominated starting material. What is happening and how can I fix it?
Answer:
The formation of a debrominated side product, such as pyridine from 3-bromopyridine, is a common issue known as hydrodehalogenation.[1] This side reaction occurs when the palladium-aryl intermediate in the catalytic cycle reacts with a hydride source instead of the intended organoboron reagent.[1] The electron-deficient nature of the pyridine ring can exacerbate this issue.
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from solvents (like THF or alcohols), impurities in reagents, or even from the boronic acid itself.[1]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous. Consider using a boronic acid pinacol ester or a trifluoroborate salt, which can be more robust and less prone to protodeboronation.[2]
-
-
Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), can sometimes promote hydrodehalogenation in Suzuki couplings.
-
Catalyst System: An inefficient catalyst system may allow side reactions to become more competitive.
-
Solution: Employ a highly active catalyst system. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are crucial. Consider using pre-formed palladium catalysts (precatalysts) with ligands like SPhos, RuPhos, or XPhos for more reproducible results.[1]
-
Question 2: I am attempting a Buchwald-Hartwig amination on a 3-bromo-indole, but the reaction stalls. What are the likely causes?
Answer:
A stalled Buchwald-Hartwig amination with N-heterocyclic substrates, like indoles, often points towards catalyst inhibition or deactivation. The nitrogen atom in the heterocycle can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand's role is to stabilize the palladium center and promote the desired reaction pathway over catalyst inhibition.
-
Action: Screen a panel of bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to overcome this type of catalyst inhibition.[1][3] They create a sterically hindered environment around the palladium, which can disfavor the binding of the heterocyclic nitrogen.
-
-
Precatalyst Selection: The method of generating the active Pd(0) species can impact reaction efficiency.
-
Base and Solvent Optimization: The reaction environment plays a significant role.
Question 3: My Stille coupling with a 3-bromo-thiophene derivative is failing, and I observe the formation of palladium black. What does this indicate?
Answer:
The appearance of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[5] The active Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. Sulfur-containing heterocycles like thiophene are notorious for poisoning palladium catalysts.[6][7] The sulfur atom's lone pair of electrons can strongly coordinate to the palladium center, leading to this deactivation.[6][8]
Solutions to Prevent Catalyst Decomposition:
-
Ligand Stabilization: The ligand must be able to effectively shield the palladium center from both aggregation and poisoning by the sulfur heteroatom.
-
Action: Use bulky, electron-rich phosphine ligands. Buchwald-type ligands are again a good starting point.[5] For Stille reactions, P(t-Bu)₃ has also shown effectiveness.
-
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[5]
-
Action: Run the reaction at the lowest effective temperature. It may be beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
-
Additives: In some cases, additives can facilitate the transmetalation step, which can lead to a faster overall reaction and less opportunity for catalyst deactivation.
-
Action: For Stille couplings, the addition of a copper(I) salt (e.g., CuI) can be beneficial, although a "copper-free" Stille is often desired to avoid other side reactions.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is best for my 3-bromo-heterocycle?
A1: The "best" reaction depends on the bond you wish to form (C-C, C-N, C-O, etc.) and the nature of your specific heterocycle.
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with a wide variety of boronic acids and their derivatives. It is generally tolerant of many functional groups.[9][10][11]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a vast scope of amine coupling partners.[4][12][13]
-
Heck Coupling: Used for coupling with alkenes to form substituted alkenes.[10]
-
Sonogashira Coupling: The method of choice for coupling with terminal alkynes to create arylalkynes.[10][14]
-
Stille Coupling: A very versatile C-C bond-forming reaction using organotin reagents. It is known for its tolerance of sensitive functional groups, but the toxicity of tin reagents is a significant drawback.[9][15][16]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is arguably the most critical parameter. For challenging 3-bromo-heterocycles, especially those containing nitrogen or sulfur, the general rule is to use bulky, electron-rich phosphine ligands .[17][18] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst against deactivation.[5][18] A good starting point is to screen a small set of well-established ligands such as SPhos, XPhos, RuPhos, and tricyclohexylphosphine (PCy₃).
Q3: What is the purpose of degassing the reaction mixture, and is it always necessary?
A3: Yes, it is almost always necessary. The active form of the catalyst in these reactions is Pd(0), which is highly sensitive to oxygen.[1] Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle and leading to the formation of palladium black.[5] Degassing removes dissolved oxygen from the solvent and the reaction headspace. Common methods include the "freeze-pump-thaw" technique or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
Q4: Can I use the same conditions for a 3-bromo-furan as for a 3-bromo-pyridine?
A4: Not necessarily. While the general principles apply, the electronic nature of the heterocycle significantly impacts its reactivity.
-
π-Excessive Heterocycles (e.g., furan, thiophene, pyrrole): These are electron-rich. C-H activation can sometimes be a competing pathway.[19]
-
π-Deficient Heterocycles (e.g., pyridine, quinoline, pyrimidine): These are electron-poor, which can make the initial oxidative addition step more facile. However, the nitrogen lone pair presents a significant challenge for catalyst coordination and potential deactivation.[1][2][19] You should always start by consulting literature for your specific class of heterocycle and be prepared to optimize conditions.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-heterocycles
| Heterocycle Class | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) |
| Pyridines/Quinolines | Pd(OAc)₂ (2-5) or G3-Precatalyst (2) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Thiophenes/Furans | Pd(OAc)₂ (1-5) | SPhos or PCy₃ (2-10) | K₂CO₃ or K₃PO₄ (2.0) | Toluene/H₂O | 80-100 |
| Indoles/Pyrroles (N-H) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100-110 |
| Imidazoles/Pyrazoles | Pd-PEPPSI-IPr (3) | (NHC ligand) | K₂CO₃ (2.0) | DMF or Dioxane | 110-130 |
Note: These are general starting points. Optimization is often required for specific substrates.
Experimental Protocol: High-Throughput Screening for Optimal Ligand in a Suzuki-Miyaura Reaction
This protocol describes a general method for rapidly identifying the best ligand for a given coupling reaction using a 96-well plate format.
Materials:
-
96-well reaction block with septa and stir bars
-
3-bromo-heterocycle (Substrate A)
-
Boronic acid or equivalent (Substrate B)
-
Palladium precatalyst stock solution (e.g., Pd₂(dba)₃ in toluene)
-
Ligand library stock solutions (e.g., SPhos, XPhos, RuPhos, etc. in toluene)
-
Base stock solution or solid dispensing system (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Internal standard stock solution (for analytical analysis)
Procedure:
-
Plate Preparation: To each well of a dry 96-well reaction block containing a stir bar, add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition:
-
Add Substrate A (1.0 equiv.) to each well.
-
Add Substrate B (1.2 equiv.) to each well.
-
-
Inert Atmosphere: Seal the reaction block with a septa mat and place it in a glovebox or use a manifold to evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition:
-
In the inert atmosphere, add the palladium precatalyst stock solution to each well (e.g., 2 mol%).
-
Add a different ligand stock solution to each designated well or column (e.g., 4 mol%). Include control wells with no ligand.
-
-
Solvent Addition: Add the degassed solvent to each well to reach the desired concentration.
-
Reaction: Transfer the sealed reaction block to a pre-heated stirring plate (e.g., 100 °C) and stir for the desired time (e.g., 12-24 hours).
-
Analysis:
-
After cooling, add the internal standard solution to each well.
-
Dilute with a suitable solvent (e.g., acetonitrile).
-
Analyze the yield/conversion in each well by LC-MS or GC-MS.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Diagram 2: Simplified Palladium Catalytic Cycle & Common Pitfalls
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preventing debromination in reactions with 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Welcome to the technical support center for 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde (CAS 1004550-20-2). This versatile building block is a cornerstone in the synthesis of novel therapeutics and advanced materials, prized for its dual functionality that allows for diverse chemical transformations.[1][2] However, its utility can be challenged by a common side reaction: debromination.
This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you mitigate debromination and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant debromination of my starting material during my reaction?
A1: Debromination, or more specifically hydrodebromination, is a common parasitic reaction observed with electron-rich aryl halides like this compound. The imidazo[1,2-a]pyridine core is inherently electron-rich, which can make the C3-Br bond susceptible to cleavage under certain conditions.[3] Several factors can promote this unwanted side reaction:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira): The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This can occur from various sources, including solvents (like alcohols), water, or even the boronic acid reagent itself in Suzuki couplings. The Pd-H species can then undergo oxidative addition to the C-Br bond, followed by reductive elimination of H-Br, leading to the debrominated product.
-
Strong Bases and Protic Solvents: The combination of a strong base and a protic solvent can facilitate protonolysis of the C-Br bond, particularly at elevated temperatures.
-
Reducing Conditions: If you are targeting the aldehyde for reduction, certain hydride reagents or reaction conditions can be harsh enough to also cleave the aryl-bromide bond.
Understanding the underlying cause is the first step in troubleshooting. The following sections provide reaction-specific guidance.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are powerful tools for functionalizing the C3 position.[5] However, they are also the most common reactions where debromination is observed. Success lies in carefully selecting reagents and conditions to favor the desired C-C bond formation over the hydrodebromination pathway.
Workflow for Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting workflow for debromination in cross-coupling reactions.
Suzuki-Miyaura Coupling
The key is to promote rapid reductive elimination of the desired product, minimizing the lifetime of palladium intermediates that can lead to hydrodebromination.[6]
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[7][8] Rationale: These ligands accelerate both oxidative addition and the crucial reductive elimination step, outcompeting the debromination pathway.[9][10] |
| Base | Strong aqueous bases (e.g., 2M Na₂CO₃, Ba(OH)₂) | Use milder, anhydrous bases like K₃PO₄, Cs₂CO₃, or powdered K₂CO₃.[11] Rationale: Strong aqueous bases can generate higher concentrations of hydroxide and promote side reactions. Anhydrous conditions limit a key source of protons. |
| Solvent | Protic solvents (e.g., EtOH/H₂O, IPA) | Use anhydrous, aprotic solvents such as 1,4-Dioxane, Toluene, or THF. Rationale: Protic solvents are a direct source of hydrogen that can lead to the formation of Pd-H species. |
| Temperature | High temperatures (>110 °C) | Run the reaction at the lowest temperature that affords a reasonable reaction rate (often 80-100 °C). Rationale: Higher temperatures can increase the rate of decomposition pathways and debromination. |
Suggested Protocol for a Debromination-Resistant Suzuki Coupling:
-
To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring until TLC or LC-MS analysis shows consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with standard aqueous workup and purification.
Sonogashira Coupling
In Sonogashira couplings, the goal is to facilitate the palladium and copper catalytic cycles efficiently.[12][13] Debromination can occur if the palladium cycle stalls or if side reactions with the base occur.
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Catalyst System | High catalyst loading, inactive catalyst | For copper-free conditions, use a highly active catalyst system like Pd(OAc)₂ with a bulky ligand (e.g., SPhos).[14] For copper-catalyzed reactions, use PdCl₂(PPh₃)₂ (1-3 mol%) with CuI (0.5-5 mol%). Rationale: A highly active catalyst ensures the cross-coupling is faster than the debromination. Copper(I) is crucial for activating the alkyne and facilitating transmetalation to the palladium center.[15] |
| Base | Triethylamine (Et₃N) in excess, especially at high temp. | Use a bulkier amine base like diisopropylethylamine (DIPEA). Rationale: Et₃N can sometimes serve as a hydride source at elevated temperatures. DIPEA is less prone to this side reaction. |
| Solvent | DMF, DMAc | Use THF or Dioxane. Rationale: Amide solvents can decompose at high temperatures to generate dimethylamine, which can participate in side reactions. |
| Atmosphere | Presence of Oxygen | Rigorously degas all solvents and maintain a strictly inert (Argon or Nitrogen) atmosphere. Rationale: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), which consumes the coupling partner and can complicate the catalytic cycles.[12] |
Troubleshooting Guide 2: Selective Reduction of the Aldehyde
When reducing the C6-carbaldehyde to an alcohol, the challenge is to use a reagent mild enough to not affect the C3-Br bond.
Mechanism of Aldehyde Reduction vs. Debromination
Caption: Competing reaction pathways for the aldehyde and bromide functional groups.
| Parameter | Problematic Conditions | Recommended Solution & Rationale |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄), DIBAL-H at room temp. | Use sodium borohydride (NaBH₄) at low temperatures (0 °C to RT). For even greater selectivity, use sodium triacetoxyborohydride (NaBH(OAc)₃).[16] Rationale: NaBH₄ is a much milder reducing agent than LiAlH₄. Its lower reactivity allows for selective reduction of the more electrophilic aldehyde over the less reactive aryl bromide bond.[17] NaBH(OAc)₃ is even milder due to the electron-withdrawing acetoxy groups and is highly chemoselective for aldehydes.[16] |
| Temperature | Room temperature or elevated temperatures. | Perform the reduction at 0 °C or below. Rationale: Lowering the temperature decreases the rate of all reactions, but it disproportionately affects the more energy-intensive C-Br bond cleavage, thus enhancing selectivity. |
| Solvent | THF, Ether (often used with stronger reductants) | Use protic solvents like Methanol (MeOH) or Ethanol (EtOH). Rationale: These solvents are ideal for NaBH₄ reductions and are generally unreactive towards the aryl bromide under these mild conditions. |
Suggested Protocol for Selective Aldehyde Reduction:
-
Dissolve this compound (1.0 equiv.) in Methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or acetone.
-
Concentrate the mixture under reduced pressure and perform a standard aqueous workup and purification.
By carefully controlling your reaction parameters and understanding the underlying chemical principles, you can successfully prevent debromination and harness the full synthetic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jmcct.com [jmcct.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cfmot.de [cfmot.de]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Reductive Amination of Electron-Deficient Aldehydes
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting for common issues encountered during the reductive amination of electron-deficient aldehydes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you navigate the complexities of this crucial transformation.
Introduction: The Core Challenge
Reductive amination is a cornerstone reaction for C-N bond formation, proceeding through the initial formation of an imine or iminium ion, which is then reduced to the target amine.[1] However, when working with electron-deficient aldehydes (e.g., those bearing nitro, cyano, or haloaryl groups), the reaction dynamics change significantly. The electron-withdrawing nature of these substituents deactivates the carbonyl carbon, making it less electrophilic. This sluggishness in the initial nucleophilic attack by the amine is the primary obstacle and the root cause of many downstream issues, including low yields and competing side reactions.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you may be facing at the bench.
Part 1: Troubleshooting Common Issues (FAQ)
Question 1: My reaction is showing very low or no conversion. The starting aldehyde is recovered unchanged. What is happening?
Answer: This is the most common issue and almost always points to inefficient imine formation. The electron-deficient nature of your aldehyde makes its carbonyl carbon less attractive to the amine nucleophile. The equilibrium between the starting materials and the imine, which may already be unfavorable, is even harder to establish.[1][2]
Root Cause Analysis:
-
Insufficient Carbonyl Electrophilicity: The electron-withdrawing group on your aldehyde is reducing the partial positive charge on the carbonyl carbon, slowing down the rate-limiting nucleophilic attack by the amine.
-
Inadequate Catalysis: The reaction to form an imine is typically acid-catalyzed.[3] Without sufficient catalysis, the initial hemiaminal intermediate will not dehydrate effectively to form the iminium ion necessary for reduction.
-
Reversible Reaction: Imine formation is a reversible process. If the water byproduct is not managed, the equilibrium may lie in favor of the starting materials.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low conversion.
Corrective Actions:
-
Introduce an Acid Catalyst: The most effective first step is to add a catalytic amount of a weak acid. Acetic acid (AcOH) is a standard choice. It protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.[3] Start with 1.0-1.2 equivalents relative to the amine.
-
Switch to a Two-Step Procedure: If one-pot catalysis is failing, physically separate the two stages of the reaction. First, stir the aldehyde and amine together (with the acid catalyst) in a solvent like methanol or ethanol for several hours or overnight to drive imine formation. Monitor its appearance by TLC or LC-MS. Only after confirming imine formation should you add the reducing agent.
-
Employ a Stronger Acid for Highly Deactivated Systems: For particularly stubborn substrates, acetic acid may not be strong enough. Switching to trifluoroacetic acid (TFA) can provide the necessary activation.[5] Be cautious, as TFA can affect other acid-sensitive functional groups.
-
Use Additives: Lewis acids like titanium(IV) isopropoxide [Ti(Oi-Pr)4] can be used to activate the aldehyde and facilitate imine formation.[6]
Question 2: My reaction is messy. I see my desired product, but also a significant amount of the alcohol corresponding to my starting aldehyde.
Answer: This indicates a lack of selectivity from your reducing agent. It is reducing the starting aldehyde faster than, or at a comparable rate to, the intermediate iminium ion.
Root Cause Analysis:
-
Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reductant that readily reduces aldehydes, especially at neutral or acidic pH.[1][7] In a one-pot reaction where the aldehyde concentration is high and imine formation is slow, NaBH₄ will preferentially reduce the aldehyde.
-
Slow Imine Formation: As explained in Question 1, if imine/iminium ion concentration is low, the reducing agent will react with the more abundant species—the starting aldehyde.
Corrective Actions:
-
Switch to a Chemoselective Reducing Agent: The best solution is to use a milder hydride source that preferentially reduces the protonated imine (the iminium ion) over the carbonyl group.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is less basic, tolerant of mild acid, and highly selective for the iminium ion.[1][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective under mildly acidic conditions (pH ~6-7).[9] However, it is extremely toxic and can generate hydrogen cyanide gas upon acidic workup, making STAB a much safer alternative.[8]
-
-
Implement a Two-Step Procedure: As described previously, forming the imine in situ before adding the reductant ensures that the concentration of the species you want to reduce is maximized, even if using a less selective agent like NaBH₄.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Equivalents | Selectivity Profile | Key Advantages | Major Disadvantages |
| Sodium Borohydride | NaBH₄ | 1.5 - 3.0 | Low: Reduces aldehydes/ketones and imines | Inexpensive, powerful | Lacks selectivity for one-pot reactions; can reduce starting material.[7][8] |
| Sodium Cyanoborohydride | NaBH₃CN | 1.5 - 2.0 | High: Selective for iminium ions over carbonyls | Excellent for one-pot reactions.[9][10] | Highly Toxic ; generates HCN waste.[1][8] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 1.3 - 1.6 | High: Selective for iminium ions over carbonyls | Mild, highly selective, non-toxic byproducts, effective for a wide range of substrates.[8] | More expensive than NaBH₄. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Catalytic | High | Green, atom-economical | May reduce other functional groups (alkenes, C-Br bonds, nitro groups).[1][11] |
Question 3: I am using a primary amine and getting a significant amount of a dialkylated (tertiary amine) side product. How can I improve selectivity for the secondary amine?
Answer: This occurs because the desired secondary amine product is still nucleophilic and can compete with the starting primary amine in reacting with the aldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct.
Root Cause Analysis:
-
Product Reactivity: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reductive amination event.
-
Stoichiometry: If the aldehyde is used in excess or at an equimolar ratio, there is a higher statistical probability of the secondary amine product reacting again.
Corrective Actions:
-
Adjust Stoichiometry: Use an excess of the primary amine (e.g., 2-3 equivalents). This ensures that the aldehyde is more likely to encounter a molecule of the starting amine rather than the product amine, suppressing the formation of the tertiary amine.[12]
-
Slow Addition: If practical, add the aldehyde slowly to a solution of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.
-
Stepwise Procedure: A stepwise approach can also mitigate this issue. First, form the imine, and then add it to a solution containing the reducing agent.
Part 2: Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB (First-Line Approach)
This protocol is recommended for moderately electron-deficient aldehydes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the electron-deficient aldehyde (1.0 equiv) and the amine (1.1 equiv).
-
Solvation: Dissolve the starting materials in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acidification: Add acetic acid (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[8]
Protocol 2: Two-Step Procedure for Sluggish Reactions
This protocol is recommended when Protocol 1 fails or leads to significant aldehyde reduction.
-
Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in methanol (MeOH) or ethanol (EtOH).
-
Add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 4-16 hours. If possible, use a Dean-Stark apparatus or add 3Å molecular sieves to remove water and drive the equilibrium.[4]
-
Confirm imine formation via TLC or LC-MS.
-
-
Reduction:
-
Cool the solution containing the pre-formed imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: H₂ gas evolution.
-
Allow the reaction to warm to room temperature and stir until completion (1-4 hours).
-
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
Part 3: Advanced Concepts & Mechanisms
The difficulty with electron-deficient aldehydes stems from the kinetics of imine formation. The diagram below illustrates the mechanism, highlighting the critical acid-catalyzed dehydration step that is often slow for these substrates.
Caption: Mechanism showing slow imine formation.
For extremely deactivated aldehydes or electron-poor anilines, even forcing conditions with STAB may be insufficient. In these cases, specialized catalytic systems may be required. Research has shown that catalysts like Rhenium(VII) oxide (Re₂O₇) with a silane hydride source can effectively perform direct reductive amination on electron-deficient amines.[13] Similarly, using stronger activating agents like TMSCl with borohydrides has proven effective for difficult substrates.[14]
By methodically diagnosing the issue—be it slow imine formation or poor reductant selectivity—and applying the targeted solutions presented here, you can overcome the challenges inherent to the reductive amination of electron-deficient aldehydes.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 12. reddit.com [reddit.com]
- 13. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in synthetic chemistry: the deactivation of palladium catalysts by pyridine and other nitrogen-containing heterocycles in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of catalyst poisoning by pyridine moieties.
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1][2] In palladium-catalyzed cross-coupling, the active sites are on the palladium metal center. When a poison occupies these sites, it prevents the reactant molecules (e.g., aryl halide, boronic acid) from accessing the catalyst, thereby slowing down or completely stopping the catalytic cycle.[3] This leads to reduced reaction rates, lower product yields, and overall process inefficiency.[1]
Q2: How exactly does the nitrogen in a pyridine ring poison a palladium catalyst?
A: The nitrogen atom in a pyridine ring possesses a lone pair of electrons, making it a Lewis base. Palladium catalysts, particularly the active Pd(0) species in the catalytic cycle, are electron-deficient and act as Lewis acids. The pyridine nitrogen can strongly coordinate to the palladium center through this lone pair.[4] This coordination is often stronger and more stable than the binding of the intended reactants. The resulting palladium-pyridine complex is catalytically inactive or has significantly diminished activity, effectively taking the catalyst out of the reaction cycle.[5] This process is a form of competitive inhibition.
Figure 1: Mechanism of catalyst deactivation by pyridine.
Q3: Which cross-coupling reactions are most susceptible to this issue?
A: Any palladium-catalyzed cross-coupling reaction can be affected. The issue is particularly prevalent and well-documented in reactions that are fundamental to modern drug discovery and materials science, including:
-
Suzuki-Miyaura Coupling: Coupling of aryl halides with boronic acids/esters.[6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.[7][8]
-
Heck Coupling: Reaction of aryl halides with alkenes.[9][10]
-
Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.
-
Cyanation Reactions: Introduction of a cyanide group.[11][12]
The severity of poisoning often depends on the specific pyridine derivative (e.g., its steric hindrance and electronic properties) and the chosen catalyst system.
Q4: What are the common symptoms of pyridine-induced catalyst poisoning in my reaction flask?
A: The most common indicators that you may be experiencing catalyst poisoning include:
-
Low or No Conversion: The most obvious sign is a reaction that stalls with a significant amount of starting material remaining, even after extended reaction times or heating.[5][13]
-
Formation of Palladium Black: The appearance of a black precipitate (finely divided, inactive palladium metal) suggests catalyst decomposition, which can be initiated or accelerated by poisoning.[13]
-
Inconsistent Results: Reactions that work well with non-heterocyclic analogs but fail with pyridine-containing substrates strongly point towards a poisoning issue.
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a practical, question-driven approach to overcoming catalyst poisoning in your experiments.
Q5: My Suzuki reaction with 2-bromopyridine has stalled. How can I confirm catalyst poisoning is the culprit before spending days on optimization?
A: A simple control experiment is the most effective diagnostic tool.
-
Set up a parallel reaction: Run your exact reaction conditions (same catalyst, ligand, base, solvent, temperature) but replace the 2-bromopyridine with a non-poisoning analog, such as bromobenzene.
-
Compare the results: If the bromobenzene reaction proceeds to high conversion while the 2-bromopyridine reaction stalls, catalyst poisoning is the most probable cause.
-
Check your reagents: Impurities, especially those containing sulfur, can also poison palladium catalysts.[14][15] If both reactions fail, consider the purity of your reagents and solvents as a potential issue.[16]
Q6: I've confirmed poisoning. What are the primary strategies to mitigate this issue?
A: There are four main pillars of strategy to overcome catalyst deactivation by pyridine: Ligand Selection, Catalyst/Loading Modification, Additive Use, and Reaction Condition Optimization. The most robust solution often involves a combination of these approaches.
Figure 2: Troubleshooting workflow for pyridine-induced catalyst poisoning.
Q7: How do I choose the right ligand to prevent pyridine coordination?
A: Ligand selection is arguably the most powerful tool. The goal is to modify the steric and electronic environment of the palladium center to disfavor pyridine binding.
-
Causality: Bulky ligands physically block the pyridine nitrogen from accessing the metal's coordination sphere. Electron-rich ligands donate electron density to the palladium, making it less Lewis acidic and thus less "attractive" to the pyridine's lone pair.[6][13]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. The "Buchwald ligands" are a prime example and are often the first choice for challenging substrates.[13][16]
Table 1: Recommended Ligands for Mitigating Pyridine Poisoning
| Ligand Name | Key Features | Application Notes & Rationale |
| XPhos | Bulky biarylphosphine, electron-rich | Excellent general ligand. The steric bulk of the dicyclohexylphosphine and biaryl backbone effectively shields the Pd center. |
| SPhos | Similar to XPhos with a different biaryl backbone | Often used interchangeably with XPhos; screening both is recommended as performance can be substrate-dependent. |
| RuPhos | Provides a different steric profile | Useful when other bulky phosphines fail. Its unique geometry can create the right pocket for catalysis while excluding the poison. |
| tBuXPhos | Extremely bulky | Designed for highly challenging couplings, including those with sterically hindered pyridines. |
| NHC Ligands | N-Heterocyclic Carbenes (e.g., IPr, SImes) | Strong σ-donors that form very stable bonds with palladium, potentially making the catalyst less susceptible to displacement by pyridine.[13][16] |
Q8: When should I consider using a different catalyst precursor or simply increasing the catalyst loading?
A:
-
Increasing Catalyst Loading: This is the simplest, most direct approach. By increasing the concentration of the catalyst (e.g., from 1 mol% to 5 mol%), you provide a larger "reservoir" of active catalyst. Some of it will be poisoned, but enough may remain to drive the reaction to completion.[5] This is a good strategy for initial troubleshooting or small-scale synthesis but is not cost-effective for large-scale work.
-
Changing Precatalyst: Well-defined palladium precatalysts can be more robust and ensure efficient generation of the active catalytic species in the presence of the pyridine substrate.[6] If you are using a source like Pd₂(dba)₃, which requires in situ activation, switching to a precatalyst that is already ligated and poised to enter the cycle can be beneficial.
Q9: Can I "reactivate" a poisoned catalyst from a failed reaction?
A: In some cases, yes, particularly with heterogeneous catalysts (e.g., Pd on carbon). This is less common for homogeneous catalysts used in a single batch. The process typically involves washing the recovered catalyst to remove the adsorbed poison.
-
Mechanism: Poisoning can be reversible or irreversible.[1] If the pyridine is simply coordinated, a chemical wash can displace it. For irreversible deactivation (e.g., catalyst decomposition), regeneration is not possible.
-
Procedure: A spent catalyst can be recovered by filtration and washed with a solution, such as a mixture of chloroform and glacial acetic acid, to strip away coordinated nitrogenous compounds.[5] After washing and drying, its activity must be re-tested in a new reaction.[17] (See Protocol 2).
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling with a Pyridine Substrate (Optimized)
This protocol incorporates best practices for minimizing catalyst poisoning.
-
Reaction Setup: To an oven-dried reaction vial, add the pyridine halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained.[13][18]
-
Catalyst/Ligand Addition: In a separate vial or glovebox, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 5.5 mol%). Add this solid mixture to the reaction vial under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[18]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[5]
Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous)
This protocol is for attempting to reactivate a solid-supported catalyst like Pd/C.
-
Catalyst Recovery: After the reaction, recover the spent catalyst by careful filtration over a pad of Celite.
-
Washing: Suspend the recovered catalyst on its filter bed. Wash thoroughly with a suitable organic solvent (e.g., ethyl acetate) to remove residual product and starting materials.
-
Acid Treatment: Prepare a solution for washing, such as a mixture of chloroform and glacial acetic acid.[5] Carefully pass this solution over the catalyst bed. Caution: Perform in a well-ventilated fume hood.
-
Final Wash & Dry: Wash the catalyst again with a neutral organic solvent to remove all traces of the acid. Dry the catalyst thoroughly under high vacuum.
-
Activity Test: The regenerated catalyst's activity must be evaluated by using it in a small-scale test reaction to determine if the procedure was successful.[17]
Protocol 3: Monitoring Phosphine Ligand Integrity via ³¹P NMR
Ligand oxidation is a common catalyst deactivation pathway that can be mistaken for or occur alongside poisoning. ³¹P NMR is an excellent tool for diagnosis.[19]
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.
-
Dilution: Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Interpretation: Compare the spectrum to a reference spectrum of the fresh ligand. The active phosphine ligand will have a characteristic chemical shift. The corresponding phosphine oxide, the product of degradation, will appear as a new peak, typically shifted significantly downfield. The relative integration of these two signals can quantify the extent of ligand decomposition.[19]
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Residue Removal from Imidazopyridine Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the effective removal of palladium residues from imidazopyridine-based active pharmaceutical ingredients (APIs). The unique chelating nature of the imidazopyridine scaffold can present significant challenges in reducing palladium content to acceptable levels as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This document offers a structured approach to troubleshooting common issues and provides detailed protocols to ensure the purity and safety of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from imidazopyridine products so challenging?
A1: The primary difficulty lies in the inherent chemical structure of the imidazopyridine core. The nitrogen atoms within the fused ring system can act as potent ligands, forming stable coordination complexes with palladium species (both Pd(0) and Pd(II)).[1] This chelation can keep the palladium solubilized in the reaction mixture, rendering simple filtration methods ineffective for its removal.[1][2]
Q2: What are the regulatory limits for palladium in APIs?
A2: The ICH Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values for various metals.[3][4] For palladium, which is classified as a Class 2B element, the oral PDE is 100 µ g/day .[5] This translates to a specific concentration limit (in ppm) in the final drug product, which is calculated based on the maximum daily dose. It is crucial to perform a risk assessment to determine the appropriate control strategy for your specific product.[4]
Q3: What are the primary methods for palladium removal?
A3: The most common and effective strategies for palladium removal from API process streams include:
-
Adsorption: Utilizing solid-supported scavengers with high affinity for palladium. These include silica-based, polymer-supported, and activated carbon materials.[2][6]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst. However, studies have shown that flash column chromatography alone is often insufficient for complete palladium removal.[7]
Q4: How do I choose the right palladium scavenger for my imidazopyridine product?
A4: The selection of an optimal scavenger is critical and depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your specific imidazopyridine derivative. A screening study is highly recommended to identify the most effective scavenger.[6] Common scavenger functionalities include:
-
Thiol-based (e.g., SiliaMetS Thiol): Generally effective for a variety of metals, including palladium.[8]
-
Thiourea-based (e.g., SiliaMetS Thiourea): A versatile scavenger for various forms of palladium.[8]
-
Dimercaptotriazine (DMT)-based (e.g., SiliaMetS DMT): A broad-spectrum scavenger effective against a wide range of palladium species, including hindered complexes.[2][8]
-
Imidazole-based (e.g., SiliaMetS Imidazole): Can be a good scavenger for palladium and other metals.[8]
A decision-making workflow for scavenger selection is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for your imidazopyridine products.
Issue 1: High Palladium Content Persists After Scavenging
-
Symptom: Residual palladium levels remain above the target limit (>10 ppm) after treatment with a scavenger.
-
Potential Cause 1: Strong Palladium-Imidazopyridine Chelation. The nitrogen-rich core of your product may be outcompeting the scavenger for palladium binding.
-
Solution:
-
Increase Scavenger Equivalents: Systematically increase the amount of scavenger relative to the initial palladium loading.
-
Optimize Scavenging Conditions: Investigate the effect of temperature and treatment time. Elevated temperatures can sometimes disrupt the product-palladium complex, allowing the scavenger to be more effective.[9]
-
Solvent Screening: The choice of solvent can influence the equilibrium of palladium binding. Consider screening different solvents.
-
-
-
Potential Cause 2: Incorrect Scavenger Selection. The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture.
-
Solution: Conduct a scavenger screening study with a panel of scavengers possessing different functional groups (thiol, thiourea, DMT, etc.) to identify the most effective one.[6]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low recovery of the final imidazopyridine product after the palladium removal step.
-
Potential Cause: Non-Specific Adsorption to the Scavenger. This is a common issue, particularly with activated carbon, but can also occur with other scavengers.[2]
-
Solution:
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the desired palladium levels.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding for your particular product.
-
Change the Purification Method: If product loss remains high with scavenging, consider alternative methods like crystallization or extraction.[2]
-
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.
-
Potential Cause: Variability in Palladium Species. The oxidation state and coordination environment of the residual palladium may differ between batches due to slight variations in reaction conditions or work-up procedures.
-
Solution:
-
Standardize Work-up Procedure: Ensure a consistent and robust work-up protocol before the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known for its effectiveness against a wide range of palladium species, such as those based on DMT.[2][8]
-
Consider a Pre-Treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.[2]
-
-
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol outlines a systematic approach to selecting the most effective scavenger for your imidazopyridine product.
Objective: To identify the most efficient solid-supported scavenger for removing residual palladium.
Materials:
-
Crude imidazopyridine product containing residual palladium.
-
A panel of palladium scavengers (e.g., silica-based thiol, thiourea, DMT, and activated carbon).
-
Appropriate solvent(s) for your product.
-
Inert atmosphere (Nitrogen or Argon).
-
Analytical equipment for palladium quantification (e.g., ICP-MS).
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude product in a suitable solvent to create a stock solution.
-
Initial Palladium Measurement: Take an aliquot of the stock solution and determine the initial palladium concentration (in ppm) using ICP-MS.
-
Scavenger Addition: In separate vials, add a predetermined amount of each scavenger (e.g., 5-10 equivalents relative to the initial palladium loading) to a known volume of the stock solution.
-
Scavenging: Stir the vials under an inert atmosphere at a set temperature (e.g., room temperature or 40 °C) for a defined period (e.g., 4-16 hours).
-
Filtration: Filter each mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Final Palladium Measurement: Analyze an aliquot of the filtrate from each vial to determine the final palladium concentration.
-
Analysis: Compare the efficiency of each scavenger in reducing the palladium concentration.
Protocol 2: Bulk Palladium Removal Using a Selected Scavenger
Objective: To remove palladium from a larger batch of your imidazopyridine product using the optimized scavenger and conditions.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent in a reaction vessel.
-
Scavenger Addition: Add the selected scavenger (optimized number of equivalents) to the solution.
-
Scavenging: Stir the mixture under an inert atmosphere at the optimized temperature and for the determined time.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with fresh solvent to recover any remaining product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS to confirm it meets the required specifications.
Data Presentation
Table 1: Comparison of Common Palladium Scavenger Types
| Scavenger Type | Functional Group | Typical Support | Advantages | Disadvantages |
| Thiol | -SH | Silica, Polymer | Effective for various metals, robust. | Can be less effective for certain Pd species. |
| Thiourea | -C(=S)N₂H₂ | Silica, Polymer | Versatile for different forms of palladium. | May have some product binding. |
| DMT | Dimercaptotriazine | Silica, Polymer | Broad-spectrum, effective for hindered complexes.[8] | Can be more expensive. |
| Activated Carbon | N/A | Carbon | Cost-effective.[2] | Non-specific, can lead to product loss.[2] |
Visualization
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy for your imidazopyridine product.
Caption: Decision workflow for palladium removal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
Stability of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde under acidic conditions
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. This versatile building block is frequently employed in the synthesis of novel therapeutics and functional materials.[1] A thorough understanding of its stability, particularly under acidic conditions, is critical for successful and reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
The primary stability concerns for this compound in acidic media revolve around two key structural features: the basicity of the imidazo[1,2-a]pyridine core and the reactivity of the aldehyde functional group.
-
Protonation of the Heterocycle: The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can be protonated in acidic conditions. This can alter the electron density of the ring system, potentially impacting its stability and reactivity.
-
Aldehyde Reactivity: The aldehyde group is susceptible to acid-catalyzed reactions. In the presence of nucleophiles (such as water or alcohols from the solvent), it can form hydrates or acetals, respectively. While these transformations can be reversible, they represent a change in the starting material and can complicate reaction outcomes and purification.
Q2: Can I use protic acids like HCl or H₂SO₄ with this compound?
Caution is advised when using strong protic acids. While the imidazo[1,2-a]pyridine core can be synthesized under acidic conditions, the stability of the final substituted product is not guaranteed.[2][3] Strong acids can lead to the formation of salts, which may have different solubility profiles. More importantly, they can catalyze the formation of hydrates or other adducts at the aldehyde. If a strong acid is required, it is recommended to use it at low temperatures and for the shortest possible duration.
Q3: Are Lewis acids a safer alternative?
Lewis acids can be a suitable alternative to protic acids for many reactions, as they are less likely to cause widespread protonation of the heterocycle. However, they can still coordinate to the nitrogen or oxygen atoms in the molecule, activating the aldehyde group towards nucleophilic attack. The choice of Lewis acid should be carefully considered based on the specific reaction being performed.
Q4: How can I monitor the stability of my compound during an acid-catalyzed reaction?
Regular monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
TLC Analysis: A simple TLC analysis can often reveal the appearance of new, more polar spots, which could indicate the formation of a hydrate or other degradation products.
-
LC-MS Analysis: LC-MS provides more definitive information. Look for the appearance of new peaks and check their mass-to-charge ratio. For example, the formation of a hydrate would correspond to a mass increase of 18 units (the mass of water).
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect compound degradation.
Possible Cause: The acidic conditions are too harsh, leading to the degradation of your starting material.
Troubleshooting Steps:
-
Re-evaluate the Acid:
-
If using a strong protic acid, consider switching to a weaker acid (e.g., acetic acid) or a Lewis acid.
-
If using a Lewis acid, try a milder one.
-
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down potential degradation pathways.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize exposure to acidic conditions.
-
Use Anhydrous Conditions: If water is not a reactant, ensure your solvent and reagents are anhydrous to prevent hydrate formation at the aldehyde.
Issue 2: My NMR spectrum shows unexpected peaks, suggesting a mixture of compounds.
Possible Cause: Formation of a stable hydrate or acetal of the aldehyde.
Troubleshooting Steps:
-
Analyze the Spectrum: Look for characteristic peaks of a hydrate (a new C-H peak upfield from the aldehyde proton) or an acetal (characteristic peaks for the alcohol-derived portion).
-
Workup Procedure: During the reaction workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to reverse the formation of the hydrate or acetal. The synthesis of a similar compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, involves quenching with a bicarbonate solution, suggesting this is an effective method.[4]
-
Purification: If the hydrate or acetal is stable, it may co-purify with your product. Consider purification techniques that can separate compounds with different polarities, or try to reverse the formation before purification.
Issue 3: I am observing significant charring or the formation of insoluble material.
Possible Cause: Polymerization or other irreversible degradation pathways are occurring under the acidic conditions.
Troubleshooting Steps:
-
Drastically Reduce Acidity and Temperature: This is a sign of severe degradation. Immediately attempt the reaction under much milder conditions.
-
Protecting Group Strategy: If the aldehyde is not the reactive site for your desired transformation, consider protecting it as an acetal before subjecting the molecule to acidic conditions. The acetal can be deprotected later under appropriate conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a framework for testing the stability of this compound under specific acidic conditions.
-
Preparation: Dissolve a small amount (e.g., 10 mg) of this compound in a suitable solvent (e.g., 1 mL of THF or dioxane).
-
Initial Analysis: Take an initial sample for LC-MS and TLC analysis to establish a baseline.
-
Acid Addition: Add the desired acid (e.g., 0.1 equivalents of HCl in dioxane) at a controlled temperature (e.g., room temperature).
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench them with a mild base (e.g., triethylamine).
-
Analysis: Analyze the quenched aliquots by LC-MS and TLC to monitor for the disappearance of the starting material and the appearance of new peaks.
Data Summary Table:
| Time Point | % Starting Material (by LC-MS) | Observations (TLC) |
| 0 min | 100% | Single spot |
| 30 min | Record Value | Note any new spots |
| 1 hr | Record Value | Note any new spots |
| 2 hr | Record Value | Note any new spots |
| 4 hr | Record Value | Note any new spots |
Visualizations
Molecular Structure and Potential Acid-Catalyzed Hydration
References
Technical Support Center: Optimizing Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the microwave-assisted synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Imidazo[1,2-a]pyridines are a critical class of N-fused heterocyclic compounds, widely recognized as a "privileged scaffold" in medicinal chemistry due to their extensive biological activities.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable compounds, offering dramatic reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods.[4][5][6]
This document provides in-depth troubleshooting guidance and answers to frequently asked questions, based on established protocols and mechanistic understanding, to help you navigate and optimize your experimental workflows.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the microwave-assisted synthesis of imidazo[1,2-a]pyridines. The solutions provided are grounded in the principles of the underlying chemical reactions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the microwave-assisted synthesis of imidazo[1,2-a]pyridines can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Temperature and Reaction Time: Microwave synthesis is highly sensitive to temperature. Unlike conventional heating, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid temperature increases.[7][8]
-
Causality: Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or the desired product. The optimal temperature is a delicate balance.
-
Solution: Systematically screen a range of temperatures (e.g., 100-160 °C) and reaction times (e.g., 5-30 minutes) to identify the optimal conditions for your specific substrates.[9][10] Modern microwave reactors allow for precise temperature control, which is a significant advantage.[4]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical in microwave chemistry as it must efficiently absorb microwave irradiation.[11]
-
Causality: Solvents with a high dielectric loss tangent (tan δ) absorb microwaves effectively, leading to rapid and uniform heating.[11] Non-polar solvents are generally poor choices for microwave synthesis.[12]
-
Solution: Employ polar solvents such as ethanol, isopropanol (IPA), water, or polyethylene glycol (PEG).[13][14] Solvent-free conditions, where the reactants themselves absorb microwave energy, can also be highly effective and offer green chemistry benefits.[12][15] A mixture of water and an organic solvent like IPA can be an excellent choice to balance reactant solubility and efficient microwave absorption.[14]
-
-
Catalyst Inefficiency or Absence: While many microwave-assisted syntheses of imidazo[1,2-a]pyridines are catalyst-free, some protocols benefit from the presence of a catalyst to enhance reaction rates and yields.[3][16]
-
Causality: A catalyst can facilitate key steps in the reaction mechanism, such as the initial condensation or subsequent cyclization.
-
Solution: If applicable to your chosen synthetic route, consider the addition of a suitable catalyst. For instance, in multicomponent reactions, catalysts like scandium triflate or ammonium chloride have been shown to be effective.[10][17] For oxidative coupling reactions, copper catalysts are often employed.[18]
-
-
Reactant Stoichiometry and Purity:
-
Causality: An incorrect molar ratio of reactants can lead to the formation of side products or leave starting materials unreacted. Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the accurate measurement of all reactants. Typically, a slight excess of one of the more volatile or less reactive components might be beneficial. Always use reactants of high purity.
-
Question: I am observing significant impurity formation alongside my desired product. How can I improve the reaction's selectivity?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Side Reactions from α-Haloketones: The classical synthesis involves the reaction of a 2-aminopyridine with an α-haloketone.[16][19]
-
Causality: α-Haloketones are lachrymatory and can be unstable, potentially leading to self-condensation or other side reactions under thermal stress.
-
Solution: Consider the in situ generation of the α-haloketone. For example, reacting an acetophenone with N-bromosuccinimide (NBS) in the presence of the 2-aminopyridine under microwave irradiation can circumvent the need to handle the unstable α-haloketone directly.[13]
-
-
Formation of Imines or Other Intermediates: In multicomponent reactions, the formation of stable imine intermediates can sometimes compete with the desired cyclization pathway.[17]
-
Causality: If the reaction conditions are not optimized for the final cyclization step, intermediates may accumulate as impurities.
-
Solution: Adjusting the temperature and reaction time can favor the desired product. The use of a suitable catalyst can also promote the cyclization over competing pathways.[17]
-
-
Thermal Decomposition:
-
Causality: As mentioned earlier, excessive heating can lead to the degradation of both starting materials and the imidazo[1,2-a]pyridine product.
-
Solution: Carefully control the reaction temperature using the feedback mechanisms of your microwave reactor. A lower temperature for a slightly longer duration may be preferable to a very high temperature for a short time.
-
Question: My reaction is not proceeding to completion, even after optimizing time and temperature. What else can I check?
Answer: If a reaction stalls, consider the following points:
-
Microwave Power Settings:
-
Causality: While temperature is the critical parameter, the power setting can influence the rate of heating. A very low power setting may not be sufficient to reach the target temperature in a timely manner, especially for larger reaction volumes or less absorbent solvents.
-
Solution: Ensure your microwave reactor's power is set appropriately for the scale and nature of your reaction. Most modern instruments have automated power control to maintain the set temperature.[20]
-
-
Vessel Type and Stirring:
-
Causality: Inefficient stirring can lead to localized superheating and non-uniform reaction conditions. The material of the reaction vessel must be transparent to microwaves.
-
Solution: Use appropriate microwave-safe sealed vessels and ensure efficient magnetic stirring throughout the reaction. This promotes even heat distribution and better reaction kinetics.[8]
-
-
Atmosphere:
-
Causality: While many syntheses are robust and can be performed in an open atmosphere, some reactions, particularly those involving sensitive catalysts or intermediates, may benefit from an inert atmosphere.
-
Solution: If you suspect oxidative side reactions, try running the reaction under a nitrogen or argon atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for imidazo[1,2-a]pyridine synthesis compared to conventional heating?
A1: The primary advantages are:
-
Speed: Reaction times are often reduced from hours or days to minutes.[4][6]
-
Efficiency: Microwave heating frequently leads to higher reaction yields and improved product purity.[6][21]
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to more reproducible results.[4]
-
Green Chemistry: The reduced reaction times and potential for solvent-free reactions align with the principles of green chemistry.[12][22]
Q2: How do I choose the right solvent for my microwave-assisted reaction?
A2: The ideal solvent should be polar to efficiently absorb microwave energy.[11] The choice also depends on the solubility of your reactants and the desired reaction temperature. Good options include ethanol, isopropanol, water, and DMF.[3][14] The solvent's boiling point is less of a limitation in sealed-vessel microwave synthesis, as temperatures well above the atmospheric boiling point can be safely reached.[8]
Q3: Is it safe to run reactions in a microwave reactor at pressures above atmospheric pressure?
A3: Yes, modern laboratory microwave reactors are designed for safe operation at elevated temperatures and pressures.[20][23] They are equipped with safety features such as pressure and temperature sensors and automatic shutdown mechanisms.[24] It is crucial to use only the manufacturer-certified reaction vessels and to not exceed the recommended fill volume.[20]
Q4: Can I use a domestic microwave oven for these syntheses?
A4: Absolutely not. Domestic microwave ovens lack the necessary safety features, such as temperature and pressure monitoring and control, and are not designed to handle the corrosive and flammable materials used in chemical synthesis.[20] Using a domestic microwave for chemical reactions is extremely dangerous.
Q5: What is the general mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A5: The reaction typically proceeds through a two-step mechanism:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization/Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[13]
Experimental Protocols & Data
Standard Protocol for Microwave-Assisted Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol (or other suitable polar solvent)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 2-aminopyridine (1.0 mmol), α-bromoacetophenone (1.0 mmol), and ethanol (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | 120 | 15 | <10 |
| 2 | Ethanol | 100 | 15 | 65 |
| 3 | Ethanol | 120 | 10 | 92 |
| 4 | Ethanol | 140 | 10 | 85 (decomposition observed) |
| 5 | IPA-Water (1:1) | 120 | 10 | 88 |
| 6 | Solvent-free | 120 | 5 | 95 |
Data is illustrative and based on typical optimization trends reported in the literature.[14]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
General Experimental Workflow
Caption: Workflow for microwave-assisted synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting synthesis.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. visitka.narod.ru [visitka.narod.ru]
- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bspublications.net [bspublications.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Safety Considerations for Microwave Synthesis [cem.com]
- 21. epcp.ac.in [epcp.ac.in]
- 22. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 23. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 24. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Bromo vs. 3-Chloro Imidazo[1,2-a]Pyridine Analogs: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Strategic functionalization of this scaffold is key to modulating its pharmacological profile. Among the various positions for substitution, the C3-position has been a focal point for introducing diversity, with halogenation being a common strategy to enhance bioactivity. This guide provides a comparative overview of the bioactivity of 3-bromo versus 3-chloro imidazo[1,2-a]pyridine analogs, offering experimental data and mechanistic insights for researchers in drug discovery and development.
The Significance of C3-Halogenation in Imidazo[1,2-a]pyridine Bioactivity
The introduction of a halogen atom at the C3-position of the imidazo[1,2-a]pyridine ring system significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can profoundly impact the compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic profile. Bromine and chlorine, being in the same group of the periodic table, share similarities but also exhibit key differences in their atomic size, electronegativity, and ability to form halogen bonds, which can lead to distinct biological outcomes.
Comparative Anticancer Activity
Numerous studies have explored the anticancer potential of 3-halogenated imidazo[1,2-a]pyridine derivatives. While a direct head-to-head comparison of a 3-bromo and a 3-chloro analog with otherwise identical substitution is not extensively available in the literature, we can draw valuable insights by comparing structurally similar compounds from different studies.
Cytotoxicity against Cancer Cell Lines
The 3-amino-imidazo[1,2-a]pyridine scaffold has been a source of promising anticancer agents. A study on a series of these compounds revealed that a derivative with a para-chlorophenyl group at the C3-position demonstrated significant inhibitory activity against the HT-29 colon cancer cell line.[3] In a separate study, a 6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine derivative, when further functionalized into a 1,2,3-triazole, also exhibited potent anticancer activity against MCF-7 and HeLa cell lines.[4]
Table 1: Comparative Anticancer Activity of 3-Chloro and 3-Bromo Imidazo[1,2-a]Pyridine Analogs
| Compound ID | C3-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | p-chlorophenylamino | C2-NO2 | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| Compound 14 | p-chlorophenylamino | C2-tolyl | B16F10 (Melanoma) | 21.75 ± 0.81 | [3] |
| Compound 9d | H (C3-unsubstituted core) | 6-bromo, 2-(triazolylmethyl) | MCF-7 (Breast) | 2.35 | [4][5] |
| Compound 9d | H (C3-unsubstituted core) | 6-bromo, 2-(triazolylmethyl) | HeLa (Cervical) | 10.89 | [4][5] |
Note: The IC50 values are taken from different studies and should be compared with caution due to potential variations in experimental conditions. Compound 9d has a bromo-substituent at the 6-position, not the 3-position, but is included to represent a bromo-analog of the imidazo[1,2-a]pyridine scaffold with reported anticancer activity.
Comparative Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. Halogenation at the C3-position is believed to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.
A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives demonstrated antifungal activity against Candida albicans. While this study did not directly compare 3-bromo and 3-chloro analogs, it highlights the potential of the C3-functionalized scaffold in developing anti-infective agents.[6] Another study on imidazo[1,2-a]pyridin-3-amines reported bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[7]
Due to the lack of direct comparative studies with quantitative data (e.g., Minimum Inhibitory Concentration - MIC), a side-by-side numerical comparison is not feasible at this time. However, the available literature suggests that the introduction of a halogen at the C3-position is a viable strategy for developing imidazo[1,2-a]pyridine-based antimicrobial agents.
Mechanistic Insights: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most notable pathways are the PI3K/AKT/mTOR and the Wnt/β-catenin signaling cascades.
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling pathway that is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K.[4][8] The halogen substituent at the C3-position can influence the binding affinity and selectivity of these compounds for the different isoforms of PI3K.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-halo-imidazo[1,2-a]pyridine analogs.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[9] Some pyridinyl imidazole compounds have been shown to inhibit the canonical Wnt/β-catenin pathway.[6] This inhibition can occur through various mechanisms, including interference with the binding of β-catenin to its transcriptional co-activators.
Figure 2: Overview of the Wnt/β-catenin signaling pathway and potential inhibitory points for 3-halo-imidazo[1,2-a]pyridine analogs.
Experimental Methodologies: A Self-Validating System
To ensure the reliability and reproducibility of bioactivity data, robust and well-validated experimental protocols are essential. The following outlines a typical workflow for assessing the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow for MTT Assay
Figure 3: A step-by-step workflow for determining the in vitro cytotoxicity of 3-halo-imidazo[1,2-a]pyridine analogs using the MTT assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare serial dilutions of the 3-bromo and 3-chloro imidazo[1,2-a]pyridine analogs in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Structure-Activity Relationship (SAR) and Future Perspectives
The collective data, though not from direct comparative studies, allows for the formulation of preliminary structure-activity relationships. The nature of the halogen at the C3-position can influence bioactivity through a combination of steric and electronic effects.
-
Electronegativity and Lipophilicity: Chlorine is more electronegative than bromine, which can affect the electron density of the imidazo[1,2-a]pyridine ring and its interactions with target proteins. Bromine is larger and more polarizable, which can lead to stronger van der Waals interactions and potentially different binding modes. Both halogens increase the lipophilicity of the parent molecule, which can enhance membrane permeability.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological macromolecules. The strength and geometry of these bonds differ between the two halogens and can contribute to variations in biological activity.
Future research should focus on the synthesis and direct comparative evaluation of pairs of 3-bromo and 3-chloro imidazo[1,2-a]pyridine analogs with identical substituents at other positions. This will provide a clearer understanding of the specific contribution of each halogen to the observed bioactivity and enable more rational drug design. Investigating their effects on a broader range of cancer cell lines and microbial strains, as well as in vivo studies, will be crucial for the further development of this promising class of compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity, and in silico studies of novel imidazo[1,2‐ a ]pyridine based 1 H ‐1,2,3‐triazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 7. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Substituted Imidazo[1,2-a]pyridines
For researchers, scientists, and drug development professionals vested in the rich chemical space of imidazo[1,2-a]pyridines, ensuring the purity of these compounds is a cornerstone of reliable research and safe therapeutic development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this versatile class of nitrogen-containing heterocyclic compounds. We will delve into the rationale behind chromatographic choices, compare methodologies with supporting data, and provide actionable protocols to empower your analytical workflows.
The Chromatographic Challenge of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core, being basic in nature, presents unique challenges in reversed-phase HPLC. The lone pair of electrons on the nitrogen atoms can interact with residual silanols on the silica-based stationary phases, leading to poor peak shapes (tailing), reduced column efficiency, and compromised resolution. Therefore, careful method development is paramount to achieving accurate and robust purity assessments.
The primary goals in developing a purity method for these compounds are:
-
Resolution: To separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.
-
Peak Shape: To obtain sharp, symmetrical peaks for accurate integration and quantification.
-
Sensitivity: To detect and quantify impurities at low levels, often in the range of 0.05% to 0.1%.
-
Robustness: To ensure the method is reliable and reproducible under slight variations in analytical conditions.
Comparison of HPLC Methodologies
The selection of the HPLC method is dictated by the specific substitutions on the imidazo[1,2-a]pyridine scaffold, which can significantly alter the compound's polarity, hydrophobicity, and potential for secondary interactions. We will compare three primary approaches: traditional reversed-phase, reversed-phase with alternative stationary phases, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Traditional Reversed-Phase HPLC (RP-HPLC) on C18 Columns
The C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is often the first choice for method development. For imidazo[1,2-a]pyridines, successful separations on C18 columns are highly dependent on the mobile phase composition, particularly its pH.
The Critical Role of Mobile Phase pH
Since imidazo[1,2-a]pyridines are basic, the mobile phase pH will determine their ionization state.[1][2] At a pH below their pKa, they will be protonated and exist as cations. At a pH above their pKa, they will be in their neutral, free-base form.
-
Low pH (pH 2-4): Using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) protonates the basic analytes.[3] This can be advantageous as it also suppresses the ionization of acidic residual silanols on the stationary phase, minimizing undesirable secondary interactions and often leading to improved peak shapes.[2] However, the protonated form is more polar and may have reduced retention.
-
Mid-Range pH (pH 4-7): This range should generally be avoided as it is often close to the pKa of the analytes, where small changes in pH can lead to large and unpredictable shifts in retention time, making the method not robust.[1]
-
High pH (pH > 8): At high pH, the basic imidazo[1,2-a]pyridines are in their neutral form, leading to increased hydrophobic interaction with the C18 stationary phase and thus, greater retention.[4] This can be beneficial for separating closely related, less retained impurities. However, traditional silica-based columns are not stable at high pH. The advent of hybrid-silica and other pH-stable columns has made this a more viable option.
Reversed-Phase HPLC with Alternative Stationary Phases
To further optimize separations and address the challenges of analyzing basic compounds, several alternative reversed-phase stationary phases can be considered.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[5][6] This polar group helps to shield the residual silanols, leading to better peak shapes for basic compounds even at mid-range pH. It also allows for the use of highly aqueous mobile phases without the risk of phase collapse (dewetting).
-
Phenyl-Hexyl Columns: These columns offer a different selectivity compared to C18 phases due to the potential for π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[7] For imidazo[1,2-a]pyridines, which are aromatic, this can provide unique selectivity for separating isomers or impurities with subtle structural differences.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar substituted imidazo[1,2-a]pyridines that are poorly retained even on polar-embedded columns, HILIC is a powerful alternative.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the mobile phase. Polar analytes are more strongly retained.
Advantages of HILIC for Polar Imidazo[1,2-a]pyridines:
-
Enhanced Retention: Provides good retention for compounds that elute at or near the void volume in reversed-phase.[9]
-
Orthogonal Selectivity: Offers a completely different separation mechanism compared to reversed-phase, which can be useful for resolving impurities that co-elute in RP-HPLC.
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, leading to enhanced sensitivity.[8]
Performance Comparison: A Tabular Summary
The following table provides a comparative overview of the different HPLC approaches for the purity analysis of substituted imidazo[1,2-a]pyridines.
| Methodology | Stationary Phase Examples | Typical Mobile Phase | Best Suited For | Advantages | Limitations |
| RP-HPLC (Low pH) | C18, C8 | Acetonitrile/Methanol and water with 0.1% Formic Acid or TFA | Broad range of imidazo[1,2-a]pyridines with moderate polarity. | Good peak shapes for basic compounds, robust, widely available columns.[2] | Limited retention for very polar compounds. |
| RP-HPLC (High pH) | pH-stable C18 (e.g., hybrid silica) | Acetonitrile/Methanol and buffer (e.g., ammonium bicarbonate) at pH 9-10 | Imidazo[1,2-a]pyridines requiring increased retention. | Increased retention for basic compounds, alternative selectivity.[4] | Requires specialized pH-stable columns. |
| RP-HPLC (Polar-Embedded) | C18 with embedded amide or carbamate groups | Acetonitrile/Methanol and buffered aqueous phase | Polar imidazo[1,2-a]pyridines and methods with high aqueous content. | Excellent peak shape for bases, resistant to dewetting.[5][6] | May have different selectivity compared to standard C18. |
| RP-HPLC (Phenyl-Hexyl) | Phenyl-hexyl bonded silica | Acetonitrile/Methanol and buffered aqueous phase | Aromatic imidazo[1,2-a]pyridines, especially for isomer separation. | Unique selectivity based on π-π interactions.[7] | Retention may be less than C18 for non-aromatic analogs. |
| HILIC | Bare silica, Amide, Zwitterionic | High percentage of Acetonitrile with aqueous buffer (e.g., ammonium formate) | Highly polar, water-soluble imidazo[1,2-a]pyridines. | Excellent retention for polar compounds, orthogonal selectivity, MS-friendly.[9][10] | Can be less robust, requires careful equilibration. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two representative HPLC methods for the purity analysis of substituted imidazo[1,2-a]pyridines.
Protocol 1: General-Purpose Reversed-Phase HPLC Method
This method is a good starting point for the purity analysis of a wide range of substituted imidazo[1,2-a]pyridines of moderate polarity.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the imidazo[1,2-a]pyridine sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is designed for the separation of enantiomers of a chiral substituted imidazo[1,2-a]pyridine. Method development for chiral separations often requires screening of different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs are a common starting point.[11][12]
1. Instrumentation and Consumables:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® IA or IB, 4.6 x 250 mm, 5 µm).
-
HPLC grade n-hexane, ethanol, and isopropanol.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is 90:10 (v/v) n-hexane:ethanol. The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic or enantiomerically enriched sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Workflows
HPLC Method Development Workflow
Caption: A generalized workflow for HPLC method development for purity analysis.
Logical Relationship of HPLC Choices
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde and its Synthetic Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, the structural elucidation and purity assessment of novel chemical entities are paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of a key synthetic intermediate, 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, and its reaction products. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of mass spectrometry with alternative analytical methodologies.
Introduction to this compound
This compound (C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ) is a versatile heterocyclic compound. Its structure, featuring a fused imidazole and pyridine ring system with bromine and aldehyde functional groups, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The accurate characterization of this intermediate and its subsequent products is critical for ensuring the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient (API).
Mass Spectrometry Analysis of Imidazo[1,2-a]pyridine Derivatives
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For imidazo[1,2-a]pyridine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.
Predicted Mass and Isotopic Pattern
Due to the presence of a bromine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[2] This results in two molecular ion peaks of similar intensity, M and M+2. For the protonated molecule [M+H]⁺, we would expect to see peaks at approximately m/z 225 and 227. A structural isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, has been reported with a protonated molecule at m/z 226, which corresponds to the monoisotopic mass.[3]
Predicted Fragmentation Pattern
The fragmentation of imidazo[1,2-a]pyridine derivatives in mass spectrometry is influenced by the fused ring system and the nature of its substituents. Under electron impact (EI) conditions, the fragmentation of heterocyclic aldehydes often involves cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or the formyl group (M-29).[4]
For this compound, the following fragmentation pathways can be predicted:
-
Loss of the formyl group (-CHO): This would result in a fragment ion corresponding to the 3-bromoimidazo[1,2-a]pyridine core.
-
Loss of bromine radical (-Br): Cleavage of the C-Br bond would lead to a fragment ion of the imidazo[1,2-a]pyridine-6-carbaldehyde core.
-
Ring cleavage: The fused heterocyclic system can undergo complex ring-opening and fragmentation, providing further structural information.
In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the protonated molecule is selected and subjected to collision-induced dissociation (CID). This allows for a more controlled fragmentation and can provide detailed structural insights. For related fused nitrogen-containing ring systems, characteristic cross-ring cleavages have been observed, primarily on the pyridazine and pyrimidine rings.[5]
Experimental Workflow: Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound products.
Caption: Workflow for MS analysis of the target compound.
Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques are often used in concert to provide a comprehensive characterization of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two such techniques.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of ions based on mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. |
| Information Provided | Molecular weight, elemental composition (with high resolution), and structural information through fragmentation. | Retention time (for identification and quantification), purity. | Retention time, purity. Can be coupled with MS for structural information. |
| Sample Requirements | Sample must be ionizable. | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. |
| Advantages | High sensitivity and specificity, provides structural information. | Versatile, applicable to a wide range of compounds, well-established for purity analysis. | High resolution for volatile compounds. |
| Limitations | May not be suitable for complex mixtures without prior separation. | Does not inherently provide structural information (unless coupled with MS). | Limited to volatile and thermally stable compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for purity assessment and quantification. For halogenated aromatic compounds, reversed-phase HPLC is a common choice.
Typical HPLC Method Parameters:
-
Column: A C18 or Phenyl-Hexyl column is often effective for separating aromatic compounds. The choice of stationary phase can influence the separation based on different pi-pi interactions with the analyte.[6]
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection is suitable for imidazo[1,2-a]pyridine derivatives due to their aromatic nature.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and definitive identification. Given the nature of this compound, GC-MS is a viable analytical option.
Typical GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for the separation of halogenated aromatic compounds.
-
Injector Temperature: Optimized to ensure volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.
-
Ionization: Electron Ionization (EI) is standard for GC-MS.
Experimental Protocols
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound product.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Infuse the sample directly or inject it via an HPLC system.
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
Examine the isotopic pattern to confirm the presence of one bromine atom (M and M+2 peaks of approximately equal intensity).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Dilute to a final concentration of approximately 10-100 µg/mL.
-
-
Instrumentation:
-
Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: m/z 40 - 450
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern to elucidate the structure.
-
Logical Framework for Method Selection
The choice of analytical technique depends on the specific goals of the analysis. The following diagram outlines a decision-making process for selecting the appropriate method.
Caption: Decision tree for analytical method selection.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides invaluable information for researchers in drug development. By understanding the predicted fragmentation patterns and employing robust analytical protocols, scientists can confidently confirm the structure and purity of their synthesized compounds. The choice between ESI-MS, GC-MS, and other techniques like HPLC should be guided by the specific analytical question at hand. This guide provides a framework for making those decisions and executing the necessary experiments with scientific rigor.
References
- 1. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of C-6
An In-Depth Comparative Guide to the Structure-Activity Relationship of C-6 Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-fused heterocyclic core is a structural motif in numerous marketed drugs, including Zolpidem, Alpidem, and Olprinone, underscoring its therapeutic relevance.[3][4] The broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and neuroprotective effects—stems from its unique electronic properties and its ability to form key interactions with a diverse range of biological targets.[2][5]
The development of potent and selective drug candidates hinges on the precise functionalization of this core. While positions like C-3 are often readily substituted, strategic modification at the pyridine ring, particularly at the C-6 position, has emerged as a critical avenue for modulating biological activity, tuning selectivity, and optimizing pharmacokinetic profiles.[6][7] The C-6 position projects into distinct vectors of chemical space, allowing substituents to interact with specific sub-pockets of target proteins, influence solubility, and alter metabolic stability.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for C-6 substituted imidazo[1,2-a]pyridines across several major therapeutic targets. By synthesizing data from key studies, we will explore the causality behind how specific C-6 modifications drive potency and selectivity, present the supporting experimental data, and detail the methodologies used for their evaluation.
Comparative SAR Analysis by Biological Target
The strategic placement of substituents at the C-6 position has yielded potent inhibitors for distinct enzyme families. Here, we compare the SAR for three key target classes: protein prenylation enzymes, protein kinases, and inflammatory enzymes.
Inhibitors of Rab Geranylgeranyl Transferase (RGGT): A "Privileged Position" for Activity
Rab Geranylgeranyl Transferase (RGGT) is a critical enzyme that catalyzes the post-translational lipidation of Rab GTPases, a process essential for their function in vesicular trafficking.[6] Dysregulation of Rab prenylation is implicated in various diseases, making RGGT a compelling therapeutic target. For phosphonocarboxylate-based inhibitors, the C-6 position of the imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" site, where modifications are well-tolerated and can significantly influence activity.[6]
A study of C-6 substituted analogues revealed a clear trend for halogen substituents: activity decreased as the size and polarizability of the halogen increased. The order of potency was found to be Cl > Br > I.[6] Furthermore, introducing small polar groups like a carboxylic acid (1c) or an amide (1e) at C-6 retained activity, albeit at higher concentrations compared to the halogenated analogues. This suggests that the C-6 binding pocket can accommodate small, polar functionalities.[6]
Table 1: Comparative Activity of C-6 Substituted Imidazo[1,2-a]pyridine Phosphonocarboxylates against RGGT
| Compound | C-6 Substituent (R) | Cytotoxicity IC50 (µM) in HeLa cells | Lowest Effective Dose (LED) for Rab11A Prenylation Inhibition (µM) |
| 1b | Iodine (I) | 224 | 50 |
| 2a (Ref) | Bromine (Br) | 125 | 25 |
| 2b (Ref) | Chlorine (Cl) | 160 | 25 |
| 1c | Carboxylic Acid (COOH) | 102 | 100 |
| 1e | Amide (CONH2) | 158 | 100 |
| 1g | m-aminophenyl | 57 | 25 |
| 1h | p-aminophenyl | 26 | 25 |
| 1i | m-acetylphenyl | 49 | 100 |
Data sourced from Kazmierczak et al., 2019.[6]
Experimental Protocol: Western Blot for Rab11A Prenylation Inhibition
The following protocol is a validated method to assess the functional inhibition of RGGT in a cellular context by measuring the prenylation status of a known substrate, Rab11A.[6]
-
Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with varying concentrations of the test compounds (e.g., 25, 50, 100 µM) for 48 hours. A vehicle-treated group (e.g., DMSO) serves as the negative control.
-
Protein Extraction: After treatment, cells are washed with PBS and lysed. The cytosolic and membrane fractions are separated via centrifugation. Unprenylated Rab proteins accumulate in the cytosol, while prenylated Rabs are membrane-bound.
-
Protein Quantification: The protein concentration in the cytosolic fractions is determined using a standard method like the Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of cytosolic protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Rab11A. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate. An increase in the intensity of the Rab11A band in the cytosolic fraction compared to the control indicates inhibition of prenylation. β-actin is typically used as a loading control.
-
Data Analysis: The Lowest Effective Dose (LED) is determined as the lowest compound concentration that causes a visible increase in the cytosolic Rab11A band.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to In Vitro Assay Validation for Novel 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The functionalization of this core, particularly from a versatile starting point like 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, offers a rich field for the discovery of novel therapeutic agents.[4] However, the journey from a synthesized compound to a validated lead requires a rigorous and systematic approach to in vitro assay validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biological activity of novel compounds derived from this promising scaffold.
This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each assay, creating a self-validating experimental cascade. We will progress from initial cytotoxicity screening to more nuanced mechanistic studies, ensuring a thorough and reliable characterization of your compounds.
The Tiered Approach to In Vitro Validation
A tiered or cascaded approach to in vitro assay validation is a logical and resource-efficient strategy. It begins with broad, high-throughput screening to identify active compounds and progressively employs more complex and specific assays to elucidate their mechanism of action.
Caption: A tiered workflow for in vitro assay validation.
Tier 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells.[5][6][7] Colorimetric assays that measure metabolic activity are a robust and high-throughput method for this purpose.[8][9] Here, we compare two of the most widely used tetrazolium-based assays: MTT and XTT.
The core principle of these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product via mitochondrial dehydrogenases.[10] The intensity of the color produced is directly proportional to the number of viable cells.[10]
Comparison of MTT and XTT Assays
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Rationale for Selection |
| Principle | Reduction to a water-insoluble purple formazan by mitochondrial dehydrogenases.[9][10] | Reduction to a water-soluble orange formazan by mitochondrial dehydrogenases.[8][10] | Both provide a reliable measure of cell viability. |
| Solubilization Step | Requires an additional step to dissolve the formazan crystals using an organic solvent (e.g., DMSO).[10] | No solubilization step is needed as the formazan product is water-soluble.[10][11] | XTT offers a more streamlined protocol, reducing potential errors and saving time. |
| Sensitivity | Generally considered to be very sensitive. | May have slightly lower sensitivity than MTT in some cell lines.[9] | The choice may depend on the specific cell line and experimental conditions. |
| Throughput | The additional solubilization step can make it less suitable for very high-throughput screening. | Well-suited for high-throughput screening due to its simpler workflow. | For large compound libraries, XTT is often the preferred choice. |
| Interference | Can be susceptible to interference from compounds that affect cellular redox potential. | Also susceptible to interference from compounds affecting cellular redox state. | A crucial consideration for any tetrazolium-based assay. |
Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies and is suitable for a 96-well plate format.[8][10]
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7 for breast cancer, A-549 for lung cancer) to ~80% confluency.[5]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and the electron-coupling reagent.
-
Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.[10]
-
-
Incubation and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC₅₀ Values
| Compound | Target Cancer Cell Line | IC₅₀ (µM) after 48h |
| Derivative A | MCF-7 (Breast Cancer) | 5.2 |
| Derivative B | MCF-7 (Breast Cancer) | 12.8 |
| Derivative C | A-549 (Lung Cancer) | 8.7 |
| Derivative D | A-549 (Lung Cancer) | > 50 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 |
| Cisplatin | A-549 (Lung Cancer) | 3.1 |
Tier 2: Secondary Screening - Unraveling the Mechanism of Cell Death
Once you have identified compounds with significant cytotoxic activity, the next crucial step is to determine whether they induce apoptosis (programmed cell death) or necrosis.[12] Apoptosis is a highly regulated process and a desirable mechanism for anticancer drugs.[12] We will compare two widely used methods for detecting apoptosis: the Caspase-Glo® 3/7 Assay and the RealTime-Glo™ Annexin V Apoptosis Assay.
Comparison of Apoptosis Assays
| Feature | Caspase-Glo® 3/7 Assay | RealTime-Glo™ Annexin V Apoptosis Assay | Rationale for Selection |
| Principle | Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, through a luminescent signal.[12] | Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using a luminescent Annexin V fusion protein.[12][13] | Caspase activation is a hallmark of apoptosis, while PS exposure is one of the earliest detectable events. |
| Timing of Detection | Detects a mid-to-late stage event in the apoptotic cascade. | Detects an early event in apoptosis.[13] | The combination of both assays can provide a more complete picture of the apoptotic timeline. |
| Assay Format | Typically an endpoint assay. | A real-time, live-cell assay that allows for continuous monitoring of apoptosis.[12][13] | The real-time nature of the Annexin V assay is highly advantageous for kinetic studies. |
| Throughput | High-throughput compatible. | High-throughput compatible.[13] | Both are suitable for screening multiple compounds and concentrations. |
| Information Gained | Confirms the involvement of the caspase cascade. | Provides information on the kinetics of apoptosis induction. | Using both provides complementary information on the apoptotic pathway. |
Experimental Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
This protocol is based on the principles of real-time, live-cell apoptosis detection.[13][14][15]
-
Cell Seeding:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density as for the cytotoxicity assay.
-
Incubate for 24 hours to allow for attachment.
-
-
Reagent Preparation and Addition:
-
Prepare the RealTime-Glo™ Annexin V Apoptosis Assay reagent according to the manufacturer's instructions.
-
Add the reagent to the wells containing the cells.
-
-
Compound Treatment:
-
Add the test compounds at various concentrations to the wells.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Real-Time Measurement:
-
Place the plate in a plate-reading luminometer equipped with an incubator to maintain 37°C and 5% CO₂.
-
Measure luminescence at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
-
Data Analysis:
-
Plot the luminescence signal over time for each compound concentration.
-
Compare the kinetics of apoptosis induction between different compounds and concentrations.
-
Data Presentation: Hypothetical Apoptosis Induction
| Compound (at IC₅₀) | Time to Onset of Apoptosis (hours) | Peak Apoptotic Signal (Fold Change vs. Control) |
| Derivative A | 4 | 8.5 |
| Derivative C | 6 | 6.2 |
| Staurosporine | 2 | 10.1 |
Tier 3: Mechanism of Action - Identifying the Molecular Target
Given that many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors,[2][16] a logical next step is to investigate whether your active compounds target specific kinases that are dysregulated in cancer.[2] The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK5, is a critical regulator of cell proliferation and is often implicated in cancer.[17][18]
Caption: A simplified MAPK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ERK5)
Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on a specific purified kinase.[17]
-
Assay Principle:
-
These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylation is then quantified, often using a luminescence-based detection method.
-
-
Assay Setup (in a 384-well plate):
-
Add the purified recombinant ERK5 enzyme to the wells.
-
Add the test compounds at a range of concentrations.
-
Add the substrate peptide and ATP to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent that produces a luminescent signal inversely proportional to the amount of remaining ATP (indicating kinase activity).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value for the inhibition of the specific kinase.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Compound | ERK5 IC₅₀ (nM) | Selectivity vs. Other Kinases |
| Derivative A | 15 | Highly selective |
| Derivative C | 250 | Moderately selective |
| Reference Inhibitor | 10 | Highly selective |
Conclusion
The validation of in vitro assays for novel compounds derived from this compound is a critical process in the early stages of drug discovery. By employing a tiered approach that progresses from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive and reliable profile of their compounds' biological activity. The comparative data and detailed protocols provided in this guide serve as a robust framework for making informed decisions about which compounds to advance in the drug development pipeline. The ultimate goal is the identification of lead compounds with potent and well-characterized mechanisms of action, paving the way for further preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.sg]
- 14. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
A Tale of Two Scaffolds: A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds. Drawing upon experimental data, we will explore the nuances in their synthesis, physicochemical properties, and biological activities to inform rational drug design.
In the landscape of medicinal chemistry, certain heterocyclic structures have earned the title of "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine cores have emerged as cornerstones in the development of novel therapeutics, from potent kinase inhibitors to promising central nervous system agents. While structurally similar, the replacement of a carbon-hydrogen unit in the six-membered ring with a nitrogen atom imparts distinct electronic and steric properties, profoundly influencing their pharmacological profiles. This guide will dissect these differences, offering a comprehensive analysis to aid in the strategic selection and optimization of these valuable scaffolds.
Physicochemical Properties: A Subtle Shift with Significant Consequences
The introduction of a nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold, as a bioisosteric replacement for the C7-H of the imidazo[1,2-a]pyridine core, leads to measurable changes in key physicochemical parameters. This seemingly minor alteration can have a significant impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
One of the most notable differences is the impact on lipophilicity. The additional nitrogen atom in the imidazo[1,2-b]pyridazine ring system generally leads to a reduction in lipophilicity (lower logP) compared to its imidazo[1,2-a]pyridine counterpart. This was demonstrated in a study developing ligands for β-amyloid plaques, where the imidazo[1,2-b]pyridazine analogs were designed as isosteres of the imidazo[1,2-a]pyridine-based agent, IMPY. The substitution of a CH group with an imino nitrogen was effective in reducing ligand lipophilicity, a desirable trait for minimizing non-specific binding in the brain[1].
| Scaffold | Parent Structure | Molecular Weight ( g/mol ) | logP (calculated) |
| Imidazo[1,2-a]pyridine | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&ext=png&chd=s:&chdlp=b&chd=t:c1ccn2ccnc2c1" alt="Imidazo[1,2-a]pyridine"> | 118.14 | |
| Imidazo[1,2-b]pyridazine | 0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&ext=png&chd=s:&chdlp=b&chd=t:c1cnnc2cn1c2" alt="Imidazo[1,2-b]pyridazine"> | 119.12 |
Table 1: Comparison of calculated physicochemical properties of the parent scaffolds.
Synthesis: Navigating the Routes to Core Structures
Both scaffolds are accessible through well-established synthetic routes, typically involving the condensation of an aminopyridine or aminopyridazine with an α-haloketone. However, the nature of the starting materials and the reactivity of the bicyclic systems present distinct considerations for synthetic chemists.
Imidazo[1,2-a]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This method is versatile and allows for a wide range of substituents to be introduced at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. Numerous one-pot and multicomponent reactions have also been developed to streamline the synthesis of this scaffold.
Figure 1: General synthetic scheme for imidazo[1,2-a]pyridines.
Imidazo[1,2-b]pyridazine Synthesis
The synthesis of the imidazo[1,2-b]pyridazine scaffold follows a similar logic, typically starting from a 3-aminopyridazine. However, a key consideration is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. Therefore, direct alkylation with an α-bromoketone can preferentially occur at this site, hindering the desired cyclization. To overcome this, the use of 3-amino-6-halopyridazines is often employed. The halogen at the 6-position deactivates the adjacent ring nitrogen, favoring the desired cyclization to form the imidazo[1,2-b]pyridazine ring in good yields[1]. The halogen also provides a convenient handle for further functionalization via cross-coupling reactions.
Figure 2: General synthetic scheme for imidazo[1,2-b]pyridazines.
Biological Applications and Structure-Activity Relationships: A Comparative Analysis
Both scaffolds have demonstrated a remarkable breadth of biological activities. A direct comparison in the context of dual c-Met and VEGFR2 kinase inhibitors provides valuable insights into their relative merits.
Case Study: Dual c-Met and VEGFR2 Kinase Inhibitors
A study by researchers at Takeda aimed at identifying dual inhibitors of c-Met and VEGFR2 kinases explored both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds[2]. Their work revealed that while both scaffolds could produce potent inhibitors, subtle differences in their structure-activity relationships (SAR) emerged.
| Compound | Scaffold | c-Met IC50 (nM) | VEGFR2 IC50 (nM) |
| 3a | Imidazo[1,2-b]pyridazine | 11 | 2.9 |
| 3b | Imidazo[1,2-a]pyridine | 2.5 | 1.1 |
| 26 | Imidazo[1,2-a]pyridine | 1.9 | 2.2 |
Table 2: In vitro inhibitory activities of representative compounds from a comparative study.[2]
In this particular study, the imidazo[1,2-a]pyridine scaffold ultimately led to the identification of a more potent dual inhibitor, compound 26 . This compound, bearing a 6-methylpyridone ring, exhibited strong inhibition of both c-Met and VEGFR2 enzyme activities and demonstrated dose-dependent antitumor efficacy in vivo[2]. While the imidazo[1,2-b]pyridazine analog 3a was also a potent inhibitor, the SAR exploration suggested that the imidazo[1,2-a]pyridine core offered a more favorable vector for optimization in this specific chemical space.
Broader Therapeutic Areas
Beyond kinase inhibition, both scaffolds have been explored in a multitude of other therapeutic areas:
-
Imidazo[1,2-a]pyridines: These compounds are well-known for their sedative-hypnotic properties, with zolpidem (Ambien) being a prominent example. They have also been investigated as anti-ulcer agents, anticonvulsants, and for the treatment of neurodegenerative diseases[3]. Their utility as ligands for detecting β-amyloid plaques in the brain has also been extensively studied.
-
Imidazo[1,2-b]pyridazines: This scaffold is the core of the multi-kinase inhibitor ponatinib (Iclusig), which is used to treat chronic myeloid leukemia[4]. Like their pyridine counterparts, they have been developed as ligands for imaging β-amyloid plaques[1]. Furthermore, they have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Tyk2, for the treatment of cancer and autoimmune diseases, respectively[5][6].
The modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series. While some equivalent compounds from both series showed similar CDK activity, the overall SAR differed significantly, with distinct binding modes being confirmed by protein inhibitor structure determination[6]. This highlights that a simple bioisosteric replacement does not always translate to a predictable outcome and underscores the importance of empirical evaluation.
Experimental Protocols
To provide a practical context for the evaluation of compounds based on these scaffolds, below are representative protocols for key assays.
General Procedure for Kinase Inhibition Assay (Example: c-Met)
-
Reagents and Materials: Recombinant human c-Met kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the c-Met enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 3: Workflow for a typical in vitro kinase inhibition assay.
Conclusion: Choosing the Right Scaffold for the Job
The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are both powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.
-
The imidazo[1,2-a]pyridine scaffold offers a slightly more lipophilic character and a well-established synthetic accessibility. Its successful track record in CNS-acting drugs and certain kinase inhibitors makes it a compelling starting point for many discovery programs.
-
The imidazo[1,2-b]pyridazine scaffold, with its lower lipophilicity, can be advantageous for reducing non-specific binding and potentially improving pharmacokinetic properties. The presence of the additional nitrogen atom also offers a distinct vector for molecular interactions and can lead to different SAR profiles, as exemplified by the development of highly potent and selective kinase inhibitors.
Ultimately, the decision of which scaffold to pursue will depend on a careful consideration of the target biology, the desired physicochemical properties, and the synthetic tractability. This guide has aimed to provide a foundational understanding of the key differences between these two privileged scaffolds, empowering researchers to make more informed decisions in their quest for novel and effective medicines.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cytotoxicity Analysis of Novel Imidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Critical Role of Cytotoxicity Profiling
The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic structure of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] In recent years, these compounds have emerged as promising candidates for anticancer therapy, with studies demonstrating their ability to inhibit the growth of various cancer cell lines, including those from breast, lung, liver, and cervical cancers.[1][2][3][4][5] The anticancer effects of these compounds often stem from their ability to interfere with key molecular pathways that regulate cell division and proliferation, such as the PI3K/Akt/mTOR pathway, or by inducing programmed cell death, known as apoptosis.[2][4][6]
Before any novel compound can advance as a potential therapeutic agent, a rigorous evaluation of its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects is paramount. This guide provides a comparative overview of robust, validated assays for determining the cytotoxic profile of new chemical entities, using the imidazo[1,2-a]pyridine class as our primary example. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating studies, and explore the underlying cellular mechanisms these compounds may exploit.
The Core of Cytotoxicity Assessment: A Comparative Overview of Key Assays
The initial step in characterizing a novel compound is to determine its dose-dependent effect on cancer cell viability. While numerous methods exist, we will compare three widely adopted and mechanistically distinct assays: the Sulforhodamine B (SRB) assay, the MTT assay, and the Lactate Dehydrogenase (LDH) assay. The choice of assay is not trivial; it depends on the compound's suspected mechanism of action and potential for experimental interference.
Sulforhodamine B (SRB) Assay: Measuring Cellular Biomass
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8][9] The amount of bound dye is directly proportional to the total protein mass, which serves as a reliable proxy for the number of cells in a well.[7][10]
Causality Behind the Choice: This method is often chosen for large-scale screening due to its high reproducibility, stability, and cost-effectiveness.[8][10] Crucially, because it quantifies total protein biomass rather than metabolic activity, it is less susceptible to interference from compounds that might alter cellular metabolism without immediately killing the cell, a key consideration when the mechanism of action is unknown.[10]
-
Cell Seeding: Plate adherent cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000–20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[7][8]
-
Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine compounds and a reference drug (e.g., Cisplatin) in culture medium. Add 100 µL of these dilutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells to the plate.[7] Incubate at 4°C for at least 1 hour.[7]
-
Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove unbound dye and serum proteins.[7] Air dry the plates completely.[7]
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.[7] Incubate at room temperature for 30 minutes.[7]
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[7]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7] Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 540 and 565 nm.[7][8]
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a classic colorimetric method used to assess cell viability through metabolic activity. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.
Causality Behind the Choice: The MTT assay is a sensitive indicator of mitochondrial health. It is particularly useful for identifying compounds that induce cytotoxicity by disrupting mitochondrial function. However, this metabolic dependence can also be a drawback, as compounds that affect metabolic pathways without causing cell death can lead to misleading results.
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: After the treatment incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[11]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours in a CO2 incubator at 37°C, allowing viable cells to reduce the MTT into visible purple precipitate.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[15] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified.[15][16]
Causality Behind the Choice: This assay is a direct measure of cell lysis and membrane damage. It is an excellent choice for distinguishing between cytostatic effects (growth arrest) and cytotoxic effects (cell death). It is also useful for studying fast-acting necrotic cell death.
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the SRB assay. It is critical to set up control wells for determining maximum LDH release (cells lysed with a detergent like Triton-X100) and background (medium only).[17]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 10 minutes) to pellet any detached cells.[16]
-
Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16][17]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[16][17]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, allowing the color to develop.[16]
-
Stop Reaction (Optional): A stop solution can be added to terminate the reaction if required by the specific kit.[16][17]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically ~490 nm) using a microplate reader.[15][16]
Data Interpretation: From Absorbance to IC50
The raw absorbance data is used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound required to inhibit the cell population by 50% and is a standard metric for comparing the potency of different compounds.[18]
Comparative Cytotoxicity of Novel Imidazo[1,2-a]pyridines (Example Data)
| Compound | Cell Line | IC50 (µM) - SRB Assay | IC50 (µM) - MTT Assay |
| IP-Alpha | A549 (Lung) | 15.2 | 18.5 |
| HepG2 (Liver) | 25.8 | 30.1 | |
| MCF-7 (Breast) | 12.1 | 14.9 | |
| IP-Beta | A549 (Lung) | 5.6 | 4.9 |
| HepG2 (Liver) | 8.3 | 7.5 | |
| MCF-7 (Breast) | 3.9 | 3.5 | |
| Cisplatin | A549 (Lung) | 10.5 | 9.8 |
| (Reference) | HepG2 (Liver) | 12.3 | 11.5 |
| MCF-7 (Breast) | 9.1 | 8.8 |
This table presents hypothetical data for illustrative purposes, based on typical values seen in the literature for novel imidazo[1,2-a]pyridine compounds and the reference drug Cisplatin against various cancer cell lines.[1][19]
Visualizing the Experimental Workflow
A standardized and logical workflow is essential for reproducible cytotoxicity screening. The following diagram outlines the key stages from initial cell culture to final data analysis.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. zellx.de [zellx.de]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
A Researcher's Guide to Evaluating COX-2 Selectivity of Imidazo[1,2-a]pyridine Derivatives
In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. This is driven by the therapeutic advantage of mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoenzyme. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective COX-2 inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the robust evaluation of COX-2 inhibition selectivity of novel imidazo[1,2-a]pyridine derivatives, integrating both in vitro enzymatic assays and in silico molecular modeling techniques.
The Imperative of Selective COX-2 Inhibition
Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological homeostasis, including gastric mucosal protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] Consequently, the selective inhibition of COX-2 is a paramount objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).
A Comparative Look: Imidazo[1,2-a]pyridines vs. Established Inhibitors
The imidazo[1,2-a]pyridine core has proven to be a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system have demonstrated remarkable potency and selectivity for COX-2, often rivaling or even exceeding that of established drugs like Celecoxib. The key to their selectivity often lies in specific structural motifs, most notably the presence of a 2-(4-(methylsulfonyl)phenyl) group, which can favorably interact with a secondary pocket present in the active site of COX-2 but not COX-1.[2][3]
The following table presents a comparative analysis of the in vitro inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against the standard COX-2 inhibitor, Celecoxib. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values signifying higher potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | >100 | 0.07 | >1428 |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 35.6 | 0.07 | 508.6 |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 44.85 | 0.05 | 897 |
| Reference Compound | |||
| Celecoxib | ~15-82 | ~0.04-6.8 | ~7.6-375 |
Note: IC50 and SI values can vary depending on the specific assay conditions and the source of the enzymes.
Experimental Evaluation of COX-2 Selectivity
A robust evaluation of COX-2 selectivity necessitates a combination of in vitro enzymatic assays and in silico computational modeling. This dual approach provides both quantitative inhibitory data and a deeper understanding of the molecular interactions driving selectivity.
In Vitro COX Inhibition Assay: A Step-by-Step Protocol
The colorimetric COX inhibitor screening assay is a widely used method to determine the IC50 values of test compounds against COX-1 and COX-2. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
Test imidazo[1,2-a]pyridine derivatives and reference inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the colorimetric substrate in the assay buffer according to the manufacturer's instructions. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor" for both COX-1 and COX-2 enzymes.
-
Enzyme and Cofactor Addition: To all wells except the "Background" wells, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the serially diluted test compounds, reference inhibitor, or vehicle (solvent) to the appropriate "Inhibitor" wells. Add vehicle to the "100% Initial Activity" and "Background" wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately following substrate addition, add the colorimetric substrate. The peroxidase component of COX will oxidize the substrate, leading to a color change.
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader at a fixed time point (e.g., 2-5 minutes) after reaction initiation.
-
Data Analysis:
-
Subtract the average absorbance of the "Background" wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Initial Activity" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Caption: Workflow for the in vitro COX inhibition assay.
In Silico Molecular Docking: Unveiling the Binding Mode
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This technique provides invaluable insights into the molecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent and selective inhibitors.
General Workflow: [10][11][12]
-
Preparation of the Protein Structure:
-
Obtain the 3D crystal structure of COX-2 (and COX-1 for comparison) from a protein database like the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand (Imidazo[1,2-a]pyridine derivative):
-
Generate a 3D structure of the ligand using a molecular modeling software.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Defining the Binding Site:
-
Identify the active site of the enzyme, typically the region where the natural substrate (arachidonic acid) or a known inhibitor binds.
-
Define a "docking box" or grid around the active site to confine the search space for the ligand.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations (poses) of the ligand within the defined binding site.
-
The program employs a scoring function to estimate the binding affinity for each pose.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked poses to identify the most probable binding mode.
-
Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the binding modes and scores in COX-1 and COX-2 to rationalize the observed selectivity. For instance, the interaction of the methylsulfonyl group of selective inhibitors with the secondary pocket of COX-2 is a key determinant of their selectivity.[2]
-
Caption: Generalized workflow for molecular docking studies.
Structure-Activity Relationship (SAR) Insights
The accumulated experimental and computational data on imidazo[1,2-a]pyridine derivatives have revealed key structure-activity relationships (SAR) for potent and selective COX-2 inhibition:
-
The 2-(4-(methylsulfonyl)phenyl) Moiety is Crucial: This substituent is a well-established pharmacophore for COX-2 selectivity. The sulfonyl group can form hydrogen bonds with residues in the secondary pocket of the COX-2 active site, an interaction that is sterically hindered in COX-1.[2][13]
-
Substitutions on the Imidazo[1,2-a]pyridine Core Modulate Activity: The nature and position of substituents on the bicyclic core can significantly influence both potency and selectivity. For example, the introduction of a methyl group at the 8-position has been shown to enhance selectivity.[13]
-
The Nature of the Substituent at the 3-Position is Important: Modifications at this position, such as the introduction of a morpholinomethyl or a substituted N-phenylamino group, have been shown to yield highly potent and selective inhibitors.[2][13]
Conclusion
The evaluation of COX-2 inhibition selectivity of imidazo[1,2-a]pyridine derivatives is a multifaceted process that requires a synergistic application of in vitro and in silico methodologies. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively characterize the inhibitory profiles of their novel compounds. This systematic approach will not only facilitate the identification of promising drug candidates but also contribute to the rational design of the next generation of safer and more effective anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl Derivatives
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal pathogens, the imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core.[1][2] This guide offers a comprehensive comparison of the antifungal performance of 3-imidazo[1,2-a]pyridinyl derivatives, grounded in experimental data and established scientific principles. We will delve into the rationale behind their synthesis, provide a detailed protocol for their screening, and objectively evaluate their activity against clinically relevant fungi in comparison to standard-of-care azole antifungals.
The Rationale: Why Imidazo[1,2-a]pyridines?
The imidazo[1,2-a]pyridine system, an aromatic heterocyclic compound, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its structural similarity to purines allows it to interact with a wide range of biological targets. In the context of antifungal research, its resemblance to the core of azole antifungals like ketoconazole and miconazole makes it an attractive candidate for development. The hypothesis is that this scaffold can mimic the mechanism of action of established azoles, which involves the disruption of the fungal cell membrane's integrity.
The Target: Ergosterol Biosynthesis Pathway
The primary target for azole antifungal drugs is the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its proper synthesis is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane.[5][6] This targeted action provides a degree of selective toxicity, harming the fungal cells while sparing the host.
Synthesis of 3-Imidazo[1,2-a]pyridinyl Derivatives: A Representative Protocol
A common and effective method for synthesizing 3-imidazo[1,2-a]pyridinyl derivatives is through a Claisen-Schmidt condensation.[7] This protocol details the synthesis of (E)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(phenyl)prop-2-en-1-one, a representative compound from this class.
Experimental Protocol: Synthesis
-
Synthesis of 2-phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde:
-
To a solution of 2-phenyl-1H-imidazo[1,2-a]pyridine (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat at 80°C for 4 hours.
-
After cooling, pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield the aldehyde intermediate.
-
-
Claisen-Schmidt Condensation:
-
In a flask, dissolve the 2-phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and an appropriate acetophenone (e.g., acetophenone, 1 mmol) in ethanol (15 mL).
-
Add an aqueous solution of sodium hydroxide (40%, 2 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
The precipitate formed is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative.
-
Antifungal Activity Screening: A Comparative Analysis
To objectively assess the antifungal potential of the newly synthesized derivatives, a standardized in vitro susceptibility testing method is employed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a quantitative measure of antifungal activity in the form of the Minimum Inhibitory Concentration (MIC).[1][8][9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strain Selection: A panel of clinically relevant fungal pathogens should be used, including:
-
Candida albicans (a common cause of candidiasis)
-
Candida glabrata (often exhibits resistance to azoles)
-
Cryptococcus neoformans (causative agent of cryptococcosis)
-
Aspergillus fumigatus (a major cause of invasive aspergillosis)
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
The test compounds and standard antifungal drugs (e.g., fluconazole, itraconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included.
-
-
Incubation and MIC Determination:
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Comparative Performance Data
The following table summarizes the antifungal activity (MIC in µM) of a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives against Aspergillus fumigatus and Candida albicans, with itraconazole and fluconazole as comparators.
| Compound | Substituent (R) on Aryl Ring | MIC (µM) vs. A. fumigatus[9] | MIC (µmol/L) vs. C. albicans[7] |
| Derivative 1 | H | 47.65 | > 300 |
| Derivative 2 | 4-OH | - | 150 |
| Derivative 3 | 4-OCH₃ | 73.27 | 250 |
| Derivative 4 | 4-Cl | 180.94 | - |
| Derivative 5 | 4-N(CH₃)₂ | 114.82 | > 300 |
| Derivative 6 | 2,4-diCl | 165.71 | > 300 |
| Derivative 7 | 3,4,5-triOCH₃ | 94.70 | - |
| Itraconazole | - | < 1.11 | - |
| Fluconazole | - | - | Not Reported (Standard) |
Note: Data from different studies are presented for illustrative purposes. Direct comparison between the two fungal species should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) and Field Insights
The data reveals several key insights into the structure-activity relationship of these derivatives:
-
Unsubstituted is Favorable: The unsubstituted arylpropenone derivative (Derivative 1) demonstrated the best activity against Aspergillus fumigatus, with an MIC of 47.65 µM.[9] This suggests that bulky substituents on the phenyl ring may hinder the molecule's ability to bind to the active site of the target enzyme.
-
Influence of Substituents: While the unsubstituted compound was most potent against A. fumigatus, certain substitutions showed moderate activity. For instance, the 4-methoxy and 3,4,5-trimethoxy derivatives (Derivatives 3 and 7) retained activity.[9] Against C. albicans, a hydroxyl group at the 4-position (Derivative 2) imparted the best activity in that particular series.[7]
-
Potency Compared to Standards: It is crucial to note that while these imidazo[1,2-a]pyridinyl derivatives exhibit antifungal activity, their potency in these initial screens is significantly lower than that of the established drug, itraconazole (MIC < 1.11 µM).[9] This indicates that while the scaffold is promising, further optimization is required to achieve clinically relevant efficacy.
Conclusion and Future Directions
This guide demonstrates that 3-imidazo[1,2-a]pyridinyl derivatives represent a viable starting point for the development of new antifungal agents. The presented synthetic and screening protocols provide a robust framework for their evaluation. The initial findings highlight the importance of the substituent pattern on the aryl ring for antifungal activity.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader range of derivatives with diverse electronic and steric properties to improve potency.
-
Mechanism of Action Studies: Confirming the inhibition of lanosterol 14α-demethylase and exploring other potential targets.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of fungal infection to assess their therapeutic potential.
By systematically applying the principles of medicinal chemistry and mycology, the promising scaffold of imidazo[1,2-a]pyridine can be further developed to address the urgent need for new and effective antifungal therapies.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its structural alerts—an aromatic aldehyde and a brominated imidazopyridine core—necessitate a cautious and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and logistical measures required for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Logic-Driven Approach
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach to PPE is essential to mitigate the risks of dermal, ocular, and respiratory exposure.
Eye and Face Protection: The First Line of Defense
Given the potential for eye irritation from dust particles or splashes, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory and should conform to the ANSI Z87.1 standard. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Dermal Exposure
The skin is a primary route of exposure for many laboratory chemicals. The following measures are critical:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For operations with a higher risk of contamination, a disposable chemical-resistant gown or suit should be considered.
-
Gloves: A Critical Choice: The selection of appropriate gloves is paramount and requires careful consideration of the chemical's properties and the intended task.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Material:
-
Nitrile Gloves: Disposable nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact and splash protection.[3][4][5] However, their resistance to aromatic and halogenated hydrocarbons can be limited.[3][4] Therefore, they should be changed immediately upon any sign of contamination.
-
Butyl Rubber Gloves: For prolonged handling or when working with solutions of the compound, butyl rubber gloves are a more protective choice. They offer excellent resistance to a wide variety of chemicals, including aldehydes, ketones, and esters.[6]
-
-
Glove Inspection and Removal: Always inspect gloves for tears or pinholes before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.
-
Respiratory Protection: Preventing Inhalation Exposure
Handling this compound as a powder presents a significant risk of inhalation. Engineering controls should be the primary method of controlling this hazard.
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particles.[7]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9][10][11] All personnel requiring respirator use must be medically cleared, trained, and fit-tested annually.
The following table summarizes the recommended PPE for handling this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical Splash Goggles & Face Shield | Double Nitrile or Butyl Rubber Gloves | Lab Coat or Disposable Gown | Required: Chemical Fume Hood or Ventilated Enclosure. Respirator if controls are insufficient. |
| Handling Solutions | Chemical Splash Goggles | Double Nitrile or Butyl Rubber Gloves | Lab Coat | Recommended: Chemical Fume Hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl Rubber Gloves | Chemical Resistant Apron or Suit | NIOSH-approved respirator with appropriate cartridges. |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond personal protective equipment, robust operational and disposal plans are crucial for maintaining a safe laboratory environment.
Experimental Workflow: A Safety-First Approach
The following diagram illustrates a safe workflow for handling this compound:
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. crbgroup.com [crbgroup.com]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C [medbox.iiab.me]
- 9. restoredcdc.org [restoredcdc.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Formaldehyde [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
